molecular formula C12H13FN2O2 B599219 1-Boc-7-fluoro-1H-indazole CAS No. 1305320-59-5

1-Boc-7-fluoro-1H-indazole

Cat. No.: B599219
CAS No.: 1305320-59-5
M. Wt: 236.246
InChI Key: FCONSWGCHISOGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-7-fluoro-1H-indazole, also known as this compound, is a useful research compound. Its molecular formula is C12H13FN2O2 and its molecular weight is 236.246. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 7-fluoroindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O2/c1-12(2,3)17-11(16)15-10-8(7-14-15)5-4-6-9(10)13/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCONSWGCHISOGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC=C2F)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Boc-7-fluoro-1H-indazole synthesis from 2,3-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of 1-Boc-7-fluoro-1H-indazole from 2,3-Difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible synthetic route for this compound, a valuable building block in medicinal chemistry, starting from commercially available 2,3-difluorobenzoic acid. The synthesis involves a four-step sequence: reduction of the carboxylic acid, oxidation to the aldehyde, cyclization to form the indazole core, and subsequent N-protection.

Overall Synthetic Pathway

The synthesis of this compound from 2,3-difluorobenzoic acid can be achieved through the following four-step sequence.

Synthetic_Pathway start 2,3-Difluorobenzoic Acid step1 2,3-Difluorobenzyl Alcohol start->step1  Reduction   step2 2,3-Difluorobenzaldehyde step1->step2  Oxidation   step3 7-Fluoro-1H-indazole step2->step3  Cyclization   final This compound step3->final N-Boc Protection

Figure 1: Overall synthetic workflow from 2,3-difluorobenzoic acid.

Experimental Protocols

Step 1: Reduction of 2,3-Difluorobenzoic Acid to 2,3-Difluorobenzyl Alcohol

This step involves the reduction of the carboxylic acid to a primary alcohol. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄).

Experimental Protocol (Representative):

  • To a stirred suspension of lithium aluminum hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of 2,3-difluorobenzoic acid (1.0 eq.) in anhydrous THF is added dropwise.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • The reaction is then carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water, while maintaining the temperature at 0 °C.

  • The resulting mixture is stirred for 30 minutes, and the solid is removed by filtration and washed with THF.

  • The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2,3-difluorobenzyl alcohol, which can be purified by flash column chromatography if necessary.

Step 2: Oxidation of 2,3-Difluorobenzyl Alcohol to 2,3-Difluorobenzaldehyde

The primary alcohol is oxidized to the corresponding aldehyde. A mild oxidizing agent such as pyridinium chlorochromate (PCC) is suitable for this transformation to avoid over-oxidation to the carboxylic acid.

Experimental Protocol (Representative):

  • To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq.) in anhydrous dichloromethane (DCM), a solution of 2,3-difluorobenzyl alcohol (1.0 eq.) in anhydrous DCM is added in one portion.

  • The reaction mixture is stirred at room temperature for 2-4 hours or until TLC analysis indicates the complete consumption of the starting material.

  • The mixture is then diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.

  • The filtrate is concentrated under reduced pressure to afford 2,3-difluorobenzaldehyde. The crude product can be purified by flash column chromatography.

Step 3: Synthesis of 7-Fluoro-1H-indazole from 2,3-Difluorobenzaldehyde

The indazole ring is formed through a cyclization reaction between the aldehyde and hydrazine.

Experimental Protocol:

  • To 2,3-difluorobenzaldehyde (1.85 g), add hydrazine monohydrate (3 ml).[1]

  • The reaction mixture is heated with stirring at 180°C for 10 hours.[1]

  • After the reaction is complete, the mixture is cooled to room temperature.[1]

  • The product is extracted by adding ethyl acetate and water to separate the organic layer.[1]

  • The organic layer is washed with saturated brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.[1]

  • The crude product is purified by silica gel column chromatography using chloroform/acetone as the eluent to afford 7-fluoro-1H-indazole.[1] The structure of the product can be confirmed by ¹H-NMR (CD₃OD, 400 MHz): δ 7.08-7.12 (m, 2H), 7.56-7.59 (m, 1H), 8.10 (d, J = 3.4 Hz, 1H).[1]

Step 4: N-Boc Protection of 7-Fluoro-1H-indazole

The final step is the protection of the indazole nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O).

Boc_Protection_Mechanism cluster_reactants Reactants cluster_products Products Indazole 7-Fluoro-1H-indazole BocIndazole This compound Indazole->BocIndazole Nucleophilic Attack on Carbonyl Carbon Boc2O Di-tert-butyl dicarbonate ((Boc)₂O) Boc2O->BocIndazole Base Base (e.g., TEA) Base->BocIndazole Deprotonation Byproducts Byproducts (e.g., t-BuOH, CO₂, Base-H⁺) BocIndazole->Byproducts Formation

Figure 2: N-Boc protection of 7-fluoro-1H-indazole.

Experimental Protocol:

  • Dissolve 7-fluoro-1H-indazole (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[2]

  • Add triethylamine (TEA) (1.1 eq.) to the solution and stir for 5 minutes at room temperature.[2]

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) portion-wise to the stirred solution.[2] For less nucleophilic substrates, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be added.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.[2]

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a weak acid (e.g., 1 M HCl), water, and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography to yield this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

StepReaction NameStarting MaterialProductKey ReagentsYield (%)
1Reduction2,3-Difluorobenzoic Acid2,3-Difluorobenzyl AlcoholLiAlH₄~90 (Estimated)
2Oxidation2,3-Difluorobenzyl Alcohol2,3-DifluorobenzaldehydePCC~85 (Estimated)
3Cyclization2,3-Difluorobenzaldehyde7-Fluoro-1H-indazoleHydrazine monohydrate45[1]
4N-Boc Protection7-Fluoro-1H-indazoleThis compound(Boc)₂O, TEA>90 (Estimated)

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Boc-7-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-7-fluoro-1H-indazole is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of complex molecules for drug discovery. The presence of the fluorine atom and the Boc-protecting group significantly influences its physicochemical properties, which in turn affect its reactivity, solubility, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its synthetic route and the biological context of its parent scaffold.

Physicochemical Properties

The physicochemical properties of a compound are critical for its application in drug discovery, influencing everything from its formulation to its ADME (absorption, distribution, metabolism, and excretion) profile. While experimental data for this compound is not extensively published, the following tables summarize the available and predicted data.

General Properties
PropertyValueSource
Molecular Formula C₁₂H₁₃FN₂O₂[1]
Molecular Weight 236.24 g/mol [1]
CAS Number 1305320-59-5[1]
Appearance White to off-white solid (Predicted)N/A
Predicted Physicochemical Data

Quantitative structure-property relationship (QSPR) models are valuable for estimating properties of novel compounds. The data in the following table is derived from computational predictions for the parent compound, 7-fluoro-1H-indazole, and provides an estimate for the Boc-protected derivative. The Boc group generally increases lipophilicity and may affect other properties.

PropertyPredicted Value (for 7-fluoro-1H-indazole)Predicted Value (for this compound)
Melting Point (°C) ~120 (for 7-fluoro-1H-indazole)Likely lower than parent due to Boc group
Boiling Point (°C at 760 mmHg) 274.9Higher than parent due to increased MW
logP ~1.7-2.3Expected to be higher than parent
Aqueous Solubility LowExpected to be lower than parent
pKa ~12.10 (acidic N-H)N/A (N-H is protected)

Synthesis and Workflow

The synthesis of this compound is a straightforward protection reaction of the corresponding indazole.

G Diagram 1: Synthesis of this compound 7-fluoro-1H-indazole 7-fluoro-1H-indazole Reaction Reaction 7-fluoro-1H-indazole->Reaction Di-tert-butyl dicarbonate (Boc)2O Di-tert-butyl dicarbonate (Boc)2O Di-tert-butyl dicarbonate (Boc)2O->Reaction Base (e.g., TEA, DMAP) Base (e.g., TEA, DMAP) Base (e.g., TEA, DMAP)->Reaction Solvent (e.g., THF, DCM) Solvent (e.g., THF, DCM) Solvent (e.g., THF, DCM)->Reaction This compound This compound Reaction->this compound

Diagram 1: Synthesis of this compound

Biological Context: Kinase Inhibition Pathway

While this compound is a protected intermediate, the indazole scaffold is a well-established pharmacophore in drug discovery, particularly for the development of kinase inhibitors.[2] Derivatives of 7-fluoro-1H-indazole have been investigated for their potential to modulate various signaling pathways implicated in cancer and inflammation.[3] The diagram below illustrates a generalized kinase signaling pathway that is a common target for indazole-based inhibitors.

G Diagram 2: Generalized Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Kinase Cascade (e.g., MAPK pathway) Kinase Cascade (e.g., MAPK pathway) Receptor Tyrosine Kinase (RTK)->Kinase Cascade (e.g., MAPK pathway) Activates Growth Factor Growth Factor Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Indazole Inhibitor Indazole Inhibitor Indazole Inhibitor->Kinase Cascade (e.g., MAPK pathway) Inhibits Downstream Effectors Downstream Effectors Kinase Cascade (e.g., MAPK pathway)->Downstream Effectors Phosphorylates Transcription Factors Transcription Factors Downstream Effectors->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival

Diagram 2: Generalized Kinase Signaling Pathway

Experimental Protocols

The following protocols provide detailed methodologies for the determination of key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (one end sealed)[4]

  • Spatula

  • Mortar and pestle (if needed)

Procedure:

  • Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.[4]

  • Pack the capillary tube by tapping the open end into the sample powder to a depth of 2-3 mm.[4]

  • Invert the tube and tap the sealed end on a hard surface to compact the sample at the bottom.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the sample rapidly to obtain an approximate melting point.

  • Allow the apparatus to cool to at least 20°C below the approximate melting point.

  • Using a fresh sample, heat at a slower rate (1-2°C per minute) as the temperature approaches the expected melting point.

  • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample is liquid (T₂). The melting point is reported as the range T₁ - T₂.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the concentration of a saturated solution of the compound in water at a specific temperature.

Apparatus:

  • Scintillation vials or glass flasks with screw caps

  • Analytical balance

  • Shaker or orbital incubator set to a constant temperature (e.g., 25°C)

  • Centrifuge

  • HPLC-UV or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of purified water (or a relevant buffer solution).

  • Seal the vial and place it on a shaker in a temperature-controlled environment for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • After equilibration, centrifuge the suspension to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a pre-validated HPLC-UV or UV-Vis method with a calibration curve prepared from known concentrations of the compound.

  • The solubility is expressed in units such as mg/mL or µM.

LogP Determination (HPLC Method)

Objective: To determine the octanol-water partition coefficient, a measure of the compound's lipophilicity.

Apparatus:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[5]

  • Reversed-phase C18 column[6]

  • Mobile phase components: Acetonitrile (or Methanol) and water (or buffer)

  • A set of reference compounds with known logP values

Procedure:

  • Preparation of Mobile Phases: Prepare a series of mobile phases with varying ratios of organic solvent (e.g., acetonitrile) to aqueous buffer (e.g., phosphate buffer at a specific pH).

  • Calibration: Inject a series of standard compounds with well-established logP values onto the HPLC system under isocratic conditions for each mobile phase composition. Record the retention time (t_R) for each standard.

  • Calculate Capacity Factor (k'): For each standard and the test compound, calculate the capacity factor (k') using the formula: k' = (t_R - t₀) / t₀, where t₀ is the void time of the column.

  • Determine log k'w: For each compound, plot log k' versus the percentage of organic solvent in the mobile phase. Extrapolate the linear regression to 100% aqueous phase (0% organic solvent) to determine the intercept, which is log k'w.

  • Correlate log k'w with logP: Create a calibration curve by plotting the known logP values of the standard compounds against their determined log k'w values.

  • Determine logP of the Test Compound: Inject this compound under the same set of conditions, determine its log k'w, and use the calibration curve to calculate its logP.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While experimental data is limited, the provided predicted values and detailed experimental protocols offer a strong starting point for researchers. The synthesis workflow and the biological context of the parent indazole scaffold highlight the compound's significance in drug discovery. Accurate determination of these properties is paramount for the successful development of novel therapeutics.

References

1-Boc-7-fluoro-1H-indazole CAS number 1305320-59-5

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1305320-59-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Boc-7-fluoro-1H-indazole, a key intermediate in the synthesis of complex molecules for pharmaceutical and agrochemical research. While direct biological activity data for this compound is limited due to its nature as a protected intermediate, this document will cover its physicochemical properties, a detailed synthesis protocol, and the significant biological relevance of its core structure, the 7-fluoro-1H-indazole moiety.

Compound Properties and Data

This compound is a halogenated heterocyclic compound. The tert-butyloxycarbonyl (Boc) protecting group enhances its solubility in organic solvents and allows for selective reactions at other positions of the indazole ring.

Table 1: Physicochemical and Spectral Data

PropertyValueSource
CAS Number 1305320-59-5N/A
Molecular Formula C₁₂H₁₃FN₂O₂[1]
Molecular Weight 236.24 g/mol [1]
Purity Typically ≥95%[1]
Appearance Expected to be a solidGeneral knowledge
Solubility Soluble in common organic solvents (e.g., DCM, THF, EtOAc)General knowledge
Melting Point Not publicly availableN/A
Boiling Point Not publicly availableN/A
Density Not publicly availableN/A
¹H NMR, ¹³C NMR, MS, IR Not publicly available for this specific compound. See Section 3 for representative data of similar structures.N/A

Synthesis of this compound

The synthesis of this compound is a two-step process involving the initial synthesis of the parent heterocycle, 7-fluoro-1H-indazole, followed by the protection of the N1 position with a Boc group.

Experimental Protocol: Synthesis of 7-fluoro-1H-indazole

Several synthetic routes to 7-fluoro-1H-indazole have been reported. A common method involves the cyclization of a suitably substituted fluorinated precursor.

Method 1: From 2,3-difluorobenzaldehyde

This protocol is adapted from established procedures for the synthesis of similar indazoles.

  • Materials:

    • 2,3-difluorobenzaldehyde

    • Hydrazine monohydrate

    • Ethyl acetate

    • Saturated brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., chloroform/acetone)

  • Procedure:

    • To 2,3-difluorobenzaldehyde (1.85 g), add hydrazine monohydrate (3 ml).

    • Heat the reaction mixture with stirring at 180°C for 10 hours.

    • After the reaction is complete, cool the mixture to room temperature.

    • Extract the product by adding ethyl acetate and water to separate the organic layer.

    • Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., chloroform/acetone) to afford 7-fluoro-1H-indazole.

Experimental Protocol: N-Boc Protection of 7-fluoro-1H-indazole

This is a general procedure for the tert-butoxycarbonylation of an N-heterocycle.

  • Materials:

    • 7-fluoro-1H-indazole

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (TEA) or another suitable base

    • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve 7-fluoro-1H-indazole in anhydrous DCM or THF.

    • Add triethylamine (1.2 equivalents) and a catalytic amount of DMAP to the solution.

    • Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction by TLC.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by flash chromatography on silica gel to yield this compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 7-fluoro-1H-indazole cluster_step2 Step 2: N-Boc Protection 2,3-difluorobenzaldehyde 2,3-difluorobenzaldehyde Cyclization Cyclization (180°C, 10h) 2,3-difluorobenzaldehyde->Cyclization Hydrazine_monohydrate Hydrazine monohydrate Hydrazine_monohydrate->Cyclization 7-fluoro-1H-indazole 7-fluoro-1H-indazole Cyclization->7-fluoro-1H-indazole 7-fluoro-1H-indazole_start 7-fluoro-1H-indazole Protection N-Boc Protection (RT, 12-24h) 7-fluoro-1H-indazole_start->Protection Boc2O Boc₂O Boc2O->Protection Base Base (TEA, DMAP) Base->Protection This compound This compound Protection->this compound

Synthetic workflow for this compound.

Spectroscopic Data of a Related Compound

Table 2: Spectroscopic Data for 3-tert-Butoxycarbonyl-1H-indazole

SpectrumData
¹H NMR (300MHz, CDCl₃) δ 13.40 (1H, s), 8.15 (1H, d, J = 8.1 Hz), 7.90 (1H, d, J = 8.4 Hz), 7.47-7.42 (1H, m), 7.30 (1H, m), 1.72 (9H, s)
¹³C NMR (75 MHz, CDCl₃) δ 28.42, 81.98, 111.91, 121.63, 122.04, 122.81, 126.83, 137.39, 141.63, 162.54
IR (neat) 3258, 1710, 1621, 1235 cm⁻¹
HRMS (ESI) Calcd for C₁₂H₁₄N₂O₂ (M+Na) 241.0947. Found 241.0946

Biological Significance and Applications in Drug Discovery

Indazole derivatives are a prominent class of nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1] The indazole core is considered a "privileged scaffold" in drug discovery.

While this compound is primarily a synthetic intermediate, its core structure, 7-fluoro-1H-indazole, is of high interest. The fluorine atom at the 7-position can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can also engage in specific interactions with biological targets.

Indazole derivatives have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.

Kinase_Inhibition_Pathway Indazole_Derivative Indazole Derivative (e.g., from this compound) Protein_Kinase Protein Kinase (e.g., VEGFR, FGFR, PAK1) Indazole_Derivative->Protein_Kinase Binds to ATP-binding site Phosphorylated_Substrate Phosphorylated Substrate Protein_Kinase->Phosphorylated_Substrate Phosphorylation Inhibition Inhibition ATP ATP ATP->Protein_Kinase Substrate Substrate Substrate->Protein_Kinase Cell_Signaling Downstream Cell Signaling Phosphorylated_Substrate->Cell_Signaling Disease_Progression Disease Progression (e.g., Cancer) Cell_Signaling->Disease_Progression

General signaling pathway targeted by indazole-based kinase inhibitors.

The Boc-protected intermediate, this compound, is a crucial building block that allows for the elaboration of the indazole core to synthesize more complex, biologically active molecules. The Boc group can be readily removed under acidic conditions to reveal the N-H group, which can then be further functionalized.

Conclusion

This compound is a valuable synthetic intermediate for the development of novel compounds in the pharmaceutical and agrochemical industries. While this specific compound is not expected to have significant biological activity itself, its core structure is a key pharmacophore in many biologically active molecules, particularly kinase inhibitors. The synthetic protocols and contextual information provided in this guide are intended to support researchers in the design and synthesis of new chemical entities based on the 7-fluoro-1H-indazole scaffold.

References

Spectroscopic and Technical Guide for 1-Boc-7-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Boc-7-fluoro-1H-indazole. Due to the limited availability of direct experimental data in the public domain, the spectroscopic values presented herein are predicted based on the analysis of structurally similar compounds. This document also outlines a detailed experimental protocol for the synthesis and characterization of the title compound, intended to support research and development activities in medicinal chemistry and drug discovery.

Spectroscopic Data Summary

The structural elucidation of this compound can be achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. The predicted quantitative data is summarized in the tables below.

Table 1: Predicted ¹H NMR Spectral Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.10d1HH3
~7.80d1HH4
~7.20t1HH5
~7.00d1HH6
1.70s9H-C(CH₃)₃

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Spectral Data for this compound
Chemical Shift (δ) ppmAssignment
~150.0 (d, ¹JCF ≈ 245 Hz)C7
~148.0C=O (Boc)
~141.0C7a
~135.0C3
~128.0 (d, ³JCF ≈ 10 Hz)C5
~123.0 (d, ⁴JCF ≈ 4 Hz)C3a
~118.0 (d, ²JCF ≈ 15 Hz)C6
~115.0 (d, ²JCF ≈ 20 Hz)C4
~85.0-C(CH₃)₃
~28.0-C(CH₃)₃

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound
Chemical Shift (δ) ppmMultiplicity
~ -130 to -140m

Reference: CFCl₃

Table 4: Predicted Mass Spectrometry Data for this compound
m/zAssignment
236.10[M]⁺
180.08[M - C₄H₈]⁺
136.05[M - Boc]⁺

Ionization Mode: Electrospray Ionization (ESI)

Table 5: Predicted Infrared (IR) Absorption Bands for this compound
Wavenumber (cm⁻¹)Functional Group Assignment
~3000-3100C-H stretch (aromatic)
~2980C-H stretch (aliphatic)
~1740C=O stretch (Boc)
~1620, 1480C=C stretch (aromatic)
~1250C-F stretch
~1150C-O stretch

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the acquisition of its spectroscopic data.

Synthesis of 7-Fluoro-1H-indazole

A common method for the synthesis of 7-fluoro-1H-indazole involves the cyclization of 2,3-difluorobenzaldehyde with hydrazine.

Materials:

  • 2,3-Difluorobenzaldehyde

  • Hydrazine monohydrate

  • Ethyl acetate

  • Water

  • Saturated brine

  • Anhydrous sodium sulfate

  • Silica gel

  • Chloroform/acetone (as eluent)

Procedure:

  • To 2,3-difluorobenzaldehyde (1.0 eq), add hydrazine monohydrate (excess, e.g., 5-10 eq).

  • Heat the reaction mixture with stirring at 180 °C for 10-12 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Extract the product with ethyl acetate and water.

  • Separate the organic layer and wash it with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a chloroform/acetone solvent system to yield 7-fluoro-1H-indazole.[1]

Boc Protection of 7-Fluoro-1H-indazole

The protection of the indazole nitrogen with a tert-butyloxycarbonyl (Boc) group can be achieved using di-tert-butyl dicarbonate.

Materials:

  • 7-Fluoro-1H-indazole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Saturated aqueous sodium bicarbonate

  • Saturated brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 7-fluoro-1H-indazole (1.0 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (e.g., TEA, 1.2 eq) and a catalytic amount of DMAP.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with saturated brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflows

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification_characterization Purification & Characterization start 2,3-Difluorobenzaldehyde + Hydrazine cyclization Cyclization start->cyclization intermediate 7-Fluoro-1H-indazole cyclization->intermediate boc_protection Boc Protection (Boc₂O, Base) intermediate->boc_protection product This compound boc_protection->product purification Column Chromatography product->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir final_product Pure Product

Caption: Synthesis and characterization workflow for this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 1-Boc-7-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 1-Boc-7-fluoro-1H-indazole. Due to the limited availability of direct experimental spectra in publicly accessible literature, this guide presents a comprehensive predicted data set. This prediction is based on a thorough analysis of structurally analogous compounds, namely 1-Boc-1H-indazole and 7-fluoro-1H-indazole. The guide outlines the expected chemical shifts, coupling constants, and signal multiplicities, providing a robust framework for researchers working with this and related molecules.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. The predictions are derived from the known effects of the tert-butoxycarbonyl (Boc) protecting group on the indazole ring system and the influence of the electron-withdrawing fluorine atom at the 7-position.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.20d~0.8H-3
~7.85d~8.0H-4
~7.20t~8.0H-5
~7.00dd~8.0, ~4.0H-6
1.70s--C(CH₃)₃

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~150.0C=O
~148.0 (d, ¹JCF ≈ 245 Hz)C-7
~142.0C-7a
~135.0C-3
~128.0C-3a
~124.0C-5
~120.0 (d, ³JCF ≈ 10 Hz)C-4
~110.0 (d, ²JCF ≈ 20 Hz)C-6
~85.0-C(CH₃)₃
~28.0-C(CH₃)₃

Structural Assignment and Rationale

The predicted chemical shifts and coupling constants are based on the additive effects of the substituents on the parent indazole ring. The Boc group at the N-1 position is known to cause a general downfield shift of the adjacent protons and carbons. The fluorine atom at C-7, being highly electronegative, will induce a significant downfield shift on C-7 itself, accompanied by a large one-bond C-F coupling constant (¹JCF). It will also influence the chemical shifts of the neighboring carbons and protons through two- and three-bond couplings (²JCF and ³JCF).

The predicted multiplicity of the aromatic protons is based on the expected spin-spin coupling patterns. H-4 is expected to be a doublet due to coupling with H-5. H-5 should appear as a triplet due to coupling with both H-4 and H-6. H-6 will likely be a doublet of doublets due to coupling with H-5 and a smaller coupling to the fluorine at C-7. H-3 is predicted to be a doublet due to a small four-bond coupling with H-4.

Experimental Protocols

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its good solubilizing properties for many organic compounds and its single residual solvent peak at 7.26 ppm in the ¹H spectrum and 77.16 ppm in the ¹³C spectrum.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm for both ¹H and ¹³C NMR). Modern spectrometers can also reference the residual solvent peak.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Degassing (Optional): For high-resolution experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by bubbling an inert gas (e.g., argon or nitrogen) through the solution for several minutes.

NMR Spectrometer Setup and Data Acquisition
  • Spectrometer: A 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe is recommended.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Spectral Width: Approximately 12-16 ppm, centered around 5-6 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Approximately 200-220 ppm, centered around 100 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds (longer delay may be needed for quaternary carbons).

    • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

    • Temperature: 298 K.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³) to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phasing: Manually or automatically phase the resulting spectrum to obtain a pure absorption lineshape.

  • Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal (0 ppm) or the residual solvent peak.

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons. Pick the peaks in both ¹H and ¹³C spectra to determine their chemical shifts.

Visualizations

The following diagrams illustrate the molecular structure and a typical workflow for NMR analysis.

Caption: Molecular structure of this compound with atom numbering.

NMR_Analysis_Workflow cluster_workflow NMR Analysis Workflow SamplePrep Sample Preparation (5-10 mg in 0.6 mL CDCl3) NMR_Acquisition NMR Data Acquisition (1H, 13C, 2D NMR) SamplePrep->NMR_Acquisition Load Sample Data_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Raw Data (FID) Spectral_Analysis Spectral Analysis (Chemical Shifts, Couplings, Integration) Data_Processing->Spectral_Analysis Processed Spectra Structure_Elucidation Structure Elucidation / Verification Spectral_Analysis->Structure_Elucidation Assigned Data

Caption: A generalized workflow for the NMR analysis of organic compounds.

This guide provides a foundational understanding of the ¹H and ¹³C NMR characteristics of this compound. For definitive structural confirmation, it is always recommended to acquire experimental 2D NMR data, such as COSY, HSQC, and HMBC, to unambiguously assign all proton and carbon signals.

An In-depth Technical Guide to the Solubility of 1-Boc-7-fluoro-1H-indazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 1-Boc-7-fluoro-1H-indazole, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of public experimental data on its solubility, this document focuses on its predicted physicochemical properties and outlines detailed experimental protocols for its solubility determination. The methodologies provided are intended to empower researchers to generate precise and reliable solubility data tailored to their specific applications.

Introduction: Physicochemical Profile and Predicted Solubility

This compound (CAS Number: 1305320-59-5) is a derivative of indazole featuring a tert-butyloxycarbonyl (Boc) protecting group at the N1 position and a fluorine atom at the C7 position.[1] Its molecular formula is C₁₂H₁₃FN₂O₂ and it has a molecular weight of 236.24 g/mol . Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, formulation, and use in screening assays.

The structure of this compound suggests a nuanced solubility profile. The indazole core itself is a polar aromatic heterocycle. However, the large, nonpolar tert-butyloxycarbonyl (Boc) group significantly increases the lipophilicity of the molecule. The fluorine atom at the 7-position has a minor electronic influence but does not dramatically alter polarity. The general principle of "like dissolves like" suggests that the compound will exhibit favorable solubility in a range of organic solvents, with limited solubility in highly polar or nonpolar extremes.[2] For instance, related fluoro-indazole compounds have been noted to be slightly soluble in solvents like DMSO and methanol.[3][4]

Predicted Solubility in Common Organic Solvents

While quantitative data is not publicly available, a qualitative assessment of solubility can be predicted based on the compound's structure and the polarity of common laboratory solvents. The following table summarizes the expected solubility trends for this compound.

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Aprotic Dichloromethane (DCM)HighDCM is a versatile solvent capable of dissolving a wide range of organic compounds. The polarity is suitable for the indazole core, and it can accommodate the lipophilic Boc group.
Tetrahydrofuran (THF)HighTHF is a good solvent for many protected heterocyclic compounds. Its ether functionality and moderate polarity are well-suited for the overall structure of this compound.
Ethyl Acetate (EtOAc)HighEthyl acetate is a moderately polar solvent that should effectively solvate both the polar and nonpolar regions of the molecule.
Acetonitrile (ACN)Medium to HighAcetonitrile is a polar aprotic solvent that should be effective, although compounds with large nonpolar groups can sometimes have slightly lower solubility compared to in DCM or THF.
Dimethylformamide (DMF)HighDMF is a highly polar aprotic solvent that is an excellent solvent for many organic molecules.
Dimethyl Sulfoxide (DMSO)HighDMSO is a strong polar aprotic solvent capable of dissolving a vast array of compounds. Related fluoro-indazoles show some solubility in DMSO.[3][4]
Polar Protic Methanol (MeOH)MediumAs a polar protic solvent, methanol can interact with the polar parts of the molecule. However, the large Boc group may limit high solubility. Related fluoro-indazoles are slightly soluble in methanol.[3][4]
Ethanol (EtOH)MediumSimilar to methanol, ethanol's polarity is suitable for the indazole core, but its hydrogen-bonding capability might be less effective given the steric hindrance and lipophilicity of the Boc group.
Nonpolar Hexanes / HeptaneLowThese are nonpolar aliphatic hydrocarbon solvents. The polarity of the indazole ring system is too high for significant solubility in these solvents.
TolueneMedium to LowToluene, being an aromatic hydrocarbon, may offer slightly better solubility than aliphatic nonpolar solvents due to potential π-π stacking interactions with the indazole ring, but the compound's polarity is likely too high for good solubility.

Experimental Protocols for Solubility Determination

To obtain quantitative and accurate solubility data, standardized experimental protocols are necessary. The following sections describe established methodologies for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[5]

Objective: To determine the maximum concentration of this compound that dissolves in a selection of organic solvents at equilibrium and a constant temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., Dichloromethane, THF, Ethyl Acetate, Methanol, Hexanes)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial.[5]

  • Dispense a known volume (e.g., 1.0 mL) of the selected organic solvent into each vial.[6][7]

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

  • Shake the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5]

  • After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the vials at high speed to pellet the undissolved solid.[5]

  • Carefully withdraw a known volume of the supernatant (the clear, saturated solution).

  • Dilute the supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Analyze the concentration of the diluted solution using a validated HPLC method.

  • Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or mol/L.

Kinetic Solubility Determination (High-Throughput Method)

Kinetic solubility is often measured in early drug discovery to assess how quickly a compound dissolves from a solid form (often a DMSO stock solution) into an aqueous or organic medium.

Objective: To rapidly assess the solubility of this compound under non-equilibrium conditions.

Materials:

  • A concentrated stock solution of this compound in DMSO.

  • Selected organic solvents.

  • 96-well microplates.

  • Automated liquid handling system.

  • Plate reader capable of measuring turbidity or light scattering.

Procedure:

  • Prepare a serial dilution of the this compound DMSO stock solution in a 96-well plate.

  • In a separate 96-well plate, dispense the desired organic solvents.

  • Transfer a small, fixed volume of the DMSO stock solutions to the corresponding wells containing the organic solvents using an automated liquid handler.

  • Allow the plate to incubate at a controlled temperature for a short period (e.g., 1-2 hours) with gentle shaking.[5]

  • Measure the turbidity or light scattering of each well using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.[5]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility class of an unknown organic compound, which can be applied to this compound.

Solubility_Workflow start Start: Compound (e.g., this compound) water_sol Test Solubility in Water start->water_sol ether_sol Test Solubility in Diethyl Ether water_sol->ether_sol Soluble hcl_sol Test Solubility in 5% HCl water_sol->hcl_sol Insoluble class_SA Class SA: Water-Soluble, Acidic ether_sol->class_SA Soluble, pH < 5 class_SB Class SB: Water-Soluble, Basic ether_sol->class_SB Soluble, pH > 8 class_SN Class SN: Water-Soluble, Neutral ether_sol->class_SN Soluble, Neutral pH naoh_sol Test Solubility in 5% NaOH hcl_sol->naoh_sol Insoluble class_B Class B: Basic hcl_sol->class_B Soluble h2so4_sol Test Solubility in conc. H₂SO₄ naoh_sol->h2so4_sol Insoluble class_A1 Class A1: Strong Acid naoh_sol->class_A1 Soluble in 5% NaHCO₃ class_A2 Class A2: Weak Acid naoh_sol->class_A2 Insoluble in 5% NaHCO₃, Soluble in 5% NaOH class_N Class N: Neutral (Alkenes, Aldehydes, Ketones, Esters, etc.) h2so4_sol->class_N Soluble class_I Class I: Inert (Alkanes, Alkyl Halides, Aromatics) h2so4_sol->class_I Insoluble

Caption: A flowchart for the systematic determination of a compound's solubility class.

References

stability of 1-Boc-7-fluoro-1H-indazole under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of 1-Boc-7-fluoro-1H-indazole under both acidic and basic conditions. The tert-butyloxycarbonyl (Boc) protecting group is widely used in organic synthesis for its reliability in masking the reactivity of amine functionalities. However, its stability is highly dependent on the pH of the environment, a critical consideration in drug development, formulation, and manufacturing processes. The presence of a fluorine atom at the 7-position of the indazole ring can also influence the electron density of the heterocyclic system and, consequently, the lability of the Boc group.

Executive Summary

This compound is highly susceptible to deprotection under acidic conditions, with the rate of cleavage being proportional to the acid strength. Under basic conditions, while generally more stable than in acid, the Boc group can be cleaved, particularly with strong bases or elevated temperatures. The electron-withdrawing nature of the indazole ring system facilitates this base-mediated removal.[1] This document outlines the expected degradation pathways, presents hypothetical stability data, and provides detailed experimental protocols for assessing the stability of this compound.

Stability Under Acidic Conditions

The Boc protecting group is notoriously labile in the presence of acid.[2] The mechanism of acidic deprotection involves the protonation of the carbamate carbonyl oxygen, which weakens the C-O bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. This intermediate spontaneously decarboxylates to yield the free 7-fluoro-1H-indazole.[2][3]

Common acidic reagents that can readily cleave the Boc group include strong mineral acids such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), as well as organic acids like trifluoroacetic acid (TFA).[3][4] Even weaker acids or Lewis acids can facilitate this reaction.[4]

Hypothetical Stability Data Under Acidic Conditions

The following table summarizes the hypothetical results of a stability study of this compound in various acidic solutions at 25°C.

Acidic ConditionConcentrationTime (hours)Remaining this compound (%)
pH 1.0 (HCl)0.1 M115.2
4< 1
pH 3.0 (Citrate Buffer)0.1 M885.3
2458.1
pH 5.0 (Acetate Buffer)0.1 M2498.7
7295.2
Trifluoroacetic Acid (TFA)10% in Dichloromethane0.5< 1

Stability Under Basic Conditions

While generally considered stable to many basic conditions, the N-Boc group on indazoles can be removed under specific basic treatments.[1][4] The electron-withdrawing character of the indazole ring system can render the carbamate susceptible to nucleophilic attack.[1] Reagents such as sodium methoxide in methanol have been shown to be effective for the deprotection of N-Boc indazoles.[4][5] Other bases like sodium borohydride in ethanol and alkali metal carbonates have also been reported to cleave Boc groups from various nitrogen-containing heterocycles.[6][7]

Hypothetical Stability Data Under Basic Conditions

The following table presents hypothetical stability data for this compound in various basic solutions at 25°C.

Basic ConditionConcentrationTime (hours)Remaining this compound (%)
pH 9.0 (Borate Buffer)0.1 M2499.1
7297.5
pH 11.0 (Carbonate Buffer)0.1 M2492.4
7278.9
pH 13.0 (NaOH)0.1 M465.8
1230.1
Sodium Methoxide in Methanol0.5 M2< 5

Experimental Protocols

To assess the stability of this compound, a forced degradation study followed by a stability-indicating HPLC assay is recommended.

Forced Degradation Study Protocol

Objective: To generate potential degradation products and to understand the degradation pathways of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent such as acetonitrile or methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for up to 24 hours. Withdraw samples at appropriate time intervals (e.g., 1, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for up to 24 hours. Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature, protected from light, for up to 24 hours. Withdraw samples at appropriate time intervals and dilute for analysis.

  • Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil. Analyze samples at appropriate time points.

  • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C) and analyze at specified time points.

Stability-Indicating HPLC Assay Protocol

Objective: To develop a validated HPLC method capable of separating this compound from its degradation products, allowing for accurate quantification of the parent compound.

1. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

  • Gradient Program: A suitable gradient to ensure separation of all peaks (e.g., start with 95% A, ramp to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

2. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The stressed samples from the forced degradation study will be used to demonstrate specificity.

Visualizations

Acidic_Deprotection_Pathway cluster_0 Acidic Deprotection Boc_Indazole This compound Protonated_Boc_Indazole Protonated Intermediate Boc_Indazole->Protonated_Boc_Indazole + H+ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc_Indazole->Carbamic_Acid - (CH3)3C+ Tert_Butyl_Cation tert-Butyl Cation Protonated_Boc_Indazole->Tert_Butyl_Cation Deprotected_Indazole 7-fluoro-1H-indazole Carbamic_Acid->Deprotected_Indazole - CO2 CO2 CO2 Carbamic_Acid->CO2

Caption: Acid-catalyzed deprotection pathway of this compound.

Basic_Deprotection_Pathway cluster_1 Basic Deprotection (e.g., with MeO-) Boc_Indazole This compound Intermediate Tetrahedral Intermediate Boc_Indazole->Intermediate + MeO- Deprotected_Anion 7-fluoro-1H-indazole Anion Intermediate->Deprotected_Anion Byproduct Methyl tert-butyl carbonate Intermediate->Byproduct Deprotected_Indazole 7-fluoro-1H-indazole Deprotected_Anion->Deprotected_Indazole + H+

Caption: Base-catalyzed deprotection pathway of this compound.

Stability_Study_Workflow cluster_2 Experimental Workflow for Stability Assessment Start Prepare Stock Solution of this compound Stress_Conditions Expose to Stress Conditions (Acid, Base, Oxidative, Photolytic, Thermal) Start->Stress_Conditions Sampling Withdraw and Quench Samples at Time Intervals Stress_Conditions->Sampling HPLC_Analysis Analyze by Validated Stability-Indicating HPLC Method Sampling->HPLC_Analysis Data_Analysis Quantify Remaining Parent Compound and Identify Degradants HPLC_Analysis->Data_Analysis Report Generate Stability Report (Degradation Profile, Kinetics) Data_Analysis->Report

Caption: Workflow for the stability assessment of this compound.

References

Commercial Availability and Technical Guide for 1-Boc-7-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability, synthesis, and applications of 1-Boc-7-fluoro-1H-indazole. This key building block is of significant interest to researchers in medicinal chemistry and drug discovery due to its prevalence in a variety of biologically active compounds.

Commercial Availability

This compound (CAS No. 1305320-59-5) is readily available from a range of chemical suppliers. The compound is typically offered in research quantities with purities generally exceeding 95%. While pricing is often available upon request, the following table summarizes typical product specifications from various suppliers.

SupplierGrade/PurityAvailable QuantitiesCAS NumberMolecular FormulaMolecular Weight
Various Fine Chemical Suppliers≥95%Grams to multi-gram scale1305320-59-5C12H13FN2O2236.24 g/mol [1]
BLD PharmData available upon requestOnline orders1305320-59-5C12H13FN2O2236.24 g/mol
Shanghai Nianxing Industrial Co., Ltd.Pricing and purity available upon quoteInquire for details1305320-59-5C12H13FN2O2236.24 g/mol [2]

Its precursor, 7-fluoro-1H-indazole (CAS No. 341-24-2), is also commercially available and may be a cost-effective starting material for in-house synthesis of the Boc-protected derivative.

SupplierGrade/PurityAvailable QuantitiesCAS NumberMolecular FormulaMolecular Weight
Chem-Impex≥95% (HPLC)Inquire for details341-24-2C7H5FN2136.13 g/mol [3]
Baoji Guokang Healthchem co.,ltd.99%1kg, 25kg341-24-2C7H5FN2136.13 g/mol

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the protection of the indazole nitrogen of 7-fluoro-1H-indazole with a di-tert-butyl dicarbonate (Boc-anhydride). The synthesis of the core 7-fluoro-1H-indazole scaffold can be achieved through several reported methods.

Protocol 1: Synthesis of 7-Fluoro-1H-indazole from 2,3-Difluorobenzaldehyde

This protocol outlines the synthesis of the direct precursor to this compound.

Materials:

  • 2,3-Difluorobenzaldehyde

  • Hydrazine monohydrate

  • Ethyl acetate

  • Water

  • Saturated brine

  • Anhydrous sodium sulfate

  • Silica gel

  • Chloroform/acetone (eluent)

Procedure:

  • To 1.85 g of 2,3-difluorobenzaldehyde, add 3 ml of hydrazine monohydrate.

  • Heat the reaction mixture with stirring at 180°C for 10 hours.

  • After completion, cool the mixture to room temperature.

  • Extract the product by adding ethyl acetate and water, and then separate the organic layer.

  • Wash the organic layer with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate and then evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a chloroform/acetone eluent to yield 7-fluoro-1H-indazole.[4]

Characterization (1H-NMR):

  • (CD3OD, 400 MHz): δ 7.08-7.12 (m, 2H), 7.56-7.59 (m, 1H), 8.10 (d, J = 3.4 Hz, 1H).[4]

Protocol 2: Synthesis of 7-Fluoro-1H-indazole from 2-Fluoro-6-methylaniline

This alternative route provides a pathway to the 7-fluoro-1H-indazole core.

Step 1: Synthesis of 2-fluoro-6-methylphenylacetamide

  • Dissolve 1.07g (0.01mol) of 2-fluoro-6-methylaniline in 50mL of ethyl acetate in a 100mL three-necked flask.

  • Cool the stirring solution to 0°C.

  • Slowly add 1.02g (0.01mol) of acetic anhydride dropwise, ensuring the reaction temperature does not exceed 5°C.

  • Stir for 0.5 hours.

  • Remove the solvent under reduced pressure to obtain the product.[5]

Step 2: Synthesis of 7-fluoro-1H-acetylindazole

  • In a 100mL three-necked flask, combine 2.27g (0.01mol) of 2-fluoro-6-methylphenylacetamide, 1mL of acetic acid, 2mL of acetic anhydride, and 50mL of toluene.

  • Heat the stirred mixture and slowly add 2mL of isoamyl nitrite dropwise.

  • Continue heating for 0.5 hours after the addition is complete.

  • Remove the solvent under reduced pressure to obtain the acetylated indazole.[5]

Step 3: Synthesis of 7-Fluoro-1H-indazole

  • In a 100mL three-necked flask, combine 2.38g (0.01mol) of 7-fluoro-1H-acetylindazole, 2mL of ammonia, and 50mL of anhydrous methanol.

  • Heat the mixture to 40°C and maintain for 2 hours.

  • Remove the solvent under reduced pressure, then cool to precipitate the product.

  • Dry the precipitate to obtain 7-fluoro-1H-indazole.[5]

Protocol 3: General Procedure for Boc Protection of Indazoles

While a specific protocol for this compound was not found in the immediate search results, a general procedure for the Boc protection of an N-H containing heterocycle like 7-fluoro-1H-indazole is as follows. This should be adapted and optimized for the specific substrate.

Materials:

  • 7-Fluoro-1H-indazole

  • Di-tert-butyl dicarbonate (Boc)2O

  • A suitable base (e.g., Triethylamine (TEA), 4-Dimethylaminopyridine (DMAP))

  • A suitable aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

Procedure:

  • Dissolve 7-fluoro-1H-indazole in the chosen solvent.

  • Add the base (e.g., 1.1 equivalents of TEA and a catalytic amount of DMAP).

  • Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise or as a solution in the reaction solvent.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water or a mild aqueous acid.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Applications in Research and Drug Development

The indazole scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets.[6] Consequently, derivatives of this compound are valuable intermediates in the synthesis of a wide range of pharmacologically active molecules.

Indazole-containing compounds have been investigated for a variety of therapeutic applications, including:

  • Oncology: As inhibitors of protein kinases.[5]

  • Anti-inflammatory agents. [3][5]

  • Neuroprotective agents: For the treatment of neurological disorders.[3]

  • Antimicrobial and Antiviral agents. [5]

The fluorine atom at the 7-position can significantly influence the compound's physicochemical properties, such as its lipophilicity and metabolic stability, which are critical parameters in drug design. The Boc protecting group allows for selective reactions at other positions of the indazole ring before being easily removed under acidic conditions.

Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for utilizing this compound in a research setting and a conceptual signaling pathway where an indazole-based inhibitor might act.

procurement_and_use_workflow cluster_procurement Procurement cluster_synthesis In-house Synthesis cluster_application Research Application Identify Supplier Identify Supplier Request Quote Request Quote Identify Supplier->Request Quote Purchase Order Purchase Order Request Quote->Purchase Order Receive & QC Receive & QC Purchase Order->Receive & QC Reaction Setup Reaction Setup Receive & QC->Reaction Setup Procure Precursor\n(7-Fluoro-1H-indazole) Procure Precursor (7-Fluoro-1H-indazole) Boc Protection Boc Protection Procure Precursor\n(7-Fluoro-1H-indazole)->Boc Protection Purification Purification Boc Protection->Purification Characterization Characterization Purification->Characterization Characterization->Reaction Setup Product Isolation Product Isolation Reaction Setup->Product Isolation Biological Assay Biological Assay Product Isolation->Biological Assay Data Analysis Data Analysis Biological Assay->Data Analysis

Caption: Procurement and utilization workflow for this compound.

conceptual_signaling_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Signaling Cascade Signaling Cascade Receptor Tyrosine Kinase->Signaling Cascade Activates Cell Proliferation Cell Proliferation Signaling Cascade->Cell Proliferation Promotes Indazole Inhibitor Indazole Inhibitor Indazole Inhibitor->Receptor Tyrosine Kinase Inhibits

References

The Strategic Role of 1-Boc-7-fluoro-1H-indazole in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in contemporary medicinal chemistry, recognized as a privileged structure in a multitude of clinically successful drugs. Its unique electronic properties and ability to engage in various biological interactions have cemented its importance in the pursuit of novel therapeutics. Among the diverse array of indazole-based building blocks, 1-Boc-7-fluoro-1H-indazole has emerged as a particularly valuable synthon. The strategic placement of a fluorine atom at the 7-position and the presence of a Boc-protecting group on the N1-position offer medicinal chemists a powerful tool for the synthesis of complex and potent bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, complete with detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways.

Core Properties and Synthesis

The introduction of a fluorine atom at the 7-position of the indazole ring can significantly modulate the physicochemical and pharmacokinetic properties of the resulting molecules. Fluorine's high electronegativity can influence the acidity of the N-H proton, alter metabolic stability by blocking potential sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions. The tert-butyloxycarbonyl (Boc) protecting group at the N1 position serves a crucial role in synthetic strategies by preventing unwanted side reactions and allowing for regioselective functionalization of the indazole core.

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₁₂H₁₃FN₂O₂[1]
Molecular Weight 236.24 g/mol [1]
CAS Number 1305320-59-5[1]
Appearance White to off-white solid
Solubility Soluble in DMSO and Methanol (Slightly)[2]
Synthesis of this compound

The synthesis of this compound is typically a two-step process starting from commercially available 2,3-difluorobenzaldehyde. The first step involves the formation of the indazole ring, followed by the protection of the N1-position with a Boc group.

Materials:

  • 2,3-difluorobenzaldehyde

  • Hydrazine monohydrate

  • Ethyl acetate

  • Water

  • Saturated brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Chloroform

  • Acetone

Procedure:

  • To 1.85 g of 2,3-difluorobenzaldehyde, add 3 mL of hydrazine monohydrate.[3]

  • Heat the reaction mixture with stirring at 180°C for 10 hours.[3]

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Extract the product by adding ethyl acetate and water to separate the organic layer.[3]

  • Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.[3]

  • Purify the crude product by silica gel column chromatography using a chloroform/acetone mixture as the eluent to afford 7-fluoro-1H-indazole.[3] A typical yield for this reaction is around 45%.[3]

Materials:

  • 7-fluoro-1H-indazole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 7-fluoro-1H-indazole (1.0 eq) in anhydrous THF.

  • Add di-tert-butyl dicarbonate (1.1 eq) and a catalytic amount of DMAP to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude this compound.

  • If necessary, purify the product by column chromatography on silica gel.

G Synthesis of this compound cluster_0 Step 1: Indazole Formation cluster_1 Step 2: N-Boc Protection 2,3-Difluorobenzaldehyde 2,3-Difluorobenzaldehyde 7-fluoro-1H-indazole 7-fluoro-1H-indazole 2,3-Difluorobenzaldehyde->7-fluoro-1H-indazole Heat, 180°C Hydrazine Monohydrate Hydrazine Monohydrate Hydrazine Monohydrate->7-fluoro-1H-indazole This compound This compound 7-fluoro-1H-indazole->this compound THF, rt Boc2O_DMAP Boc₂O, DMAP Boc2O_DMAP->this compound

Caption: Synthetic workflow for this compound.

Applications in Medicinal Chemistry: A Gateway to Potent Inhibitors

This compound is a versatile building block for the synthesis of a wide range of bioactive molecules, particularly kinase inhibitors. The N-Boc group allows for facile functionalization at other positions of the indazole ring, most notably through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a powerful tool for the formation of C-C bonds. While a bromo or iodo substituent is typically required on the indazole ring for this reaction, recent advances have enabled direct C-H arylation. However, for a more traditional and often higher-yielding approach, a halogenated precursor would be used. The following protocol is a general procedure adaptable for the Suzuki coupling of a C3- or C5-bromo-1-Boc-7-fluoro-1H-indazole derivative.

Materials:

  • Bromo-1-Boc-7-fluoro-1H-indazole derivative (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-10 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, DME, or toluene)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, combine the bromo-1-Boc-7-fluoro-1H-indazole derivative, arylboronic acid, palladium catalyst, and base.

  • Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to 80-110°C and stir for 2-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

G Suzuki-Miyaura Cross-Coupling Workflow Start Bromo-1-Boc-7-fluoro-indazole Reaction Pd Catalyst, Base, Solvent Heat Start->Reaction Boronic_Acid Arylboronic Acid Boronic_Acid->Reaction Workup Aqueous Workup Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Arylated Indazole Derivative Purification->Product G Simplified PLK4 Signaling Pathway PLK4 PLK4 Centriole_Duplication Centriole Duplication PLK4->Centriole_Duplication Cell_Cycle_Progression Cell Cycle Progression Centriole_Duplication->Cell_Cycle_Progression Tumor_Growth Tumor Growth Cell_Cycle_Progression->Tumor_Growth Indazole_Inhibitor Indazole-based PLK4 Inhibitor Indazole_Inhibitor->PLK4 G Simplified VEGFR Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR->Downstream_Signaling Angiogenesis Angiogenesis Downstream_Signaling->Angiogenesis Tumor_Growth_Metastasis Tumor Growth & Metastasis Angiogenesis->Tumor_Growth_Metastasis Indazole_Inhibitor Indazole-based VEGFR Inhibitor Indazole_Inhibitor->VEGFR

References

The 7-Fluoroindazole Scaffold: A Privileged Motif in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold, a bicyclic heteroaromatic system, is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its isosteric relationship with endogenous purines and indoles allows it to interact with a wide array of biological targets.[2][3] Among its many derivatives, the 7-fluoroindazole moiety has emerged as a particularly valuable scaffold in contemporary drug design. The strategic placement of a fluorine atom at the 7-position can significantly enhance a molecule's binding affinity, metabolic stability, and overall pharmacokinetic profile. This guide provides a comprehensive technical overview of the 7-fluoroindazole scaffold, covering its synthesis, biological applications, and the structure-activity relationships that govern its therapeutic potential.

Synthesis of the 7-Fluoroindazole Core

The construction of the 7-fluoroindazole ring system can be achieved through several synthetic routes, often starting from readily available fluorinated precursors. Two common strategies are highlighted below.

Synthesis from 2-Fluoro-6-methylaniline

A reliable method for the gram-scale synthesis of 7-fluoro-1H-indazole begins with 2-fluoro-6-methylaniline. The process involves a three-step sequence: N-acetylation, cyclization via diazotization, and subsequent deacetylation.[3]

Synthesis from 2,3-Difluorobenzaldehyde

An alternative approach utilizes 2,3-difluorobenzaldehyde and hydrazine hydrate. This one-pot reaction proceeds via formation of a hydrazone followed by an intramolecular nucleophilic aromatic substitution to yield the 7-fluoro-1H-indazole core.[2]

Key Biological Targets and Therapeutic Applications

The 7-fluoroindazole scaffold has been successfully incorporated into inhibitors of several important enzyme classes, leading to the development of drug candidates for a range of diseases, including cancer and thrombosis.

Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology. The 7-fluoroindazole moiety has been shown to be an effective hinge-binding motif for several kinases.

Aberrant signaling through FGFR and VEGFR pathways is a hallmark of many cancers, promoting tumor growth, angiogenesis, and metastasis. Several multi-targeted kinase inhibitors incorporating the 7-fluoroindazole scaffold have been developed to simultaneously block these pathways.

Table 1: Biological Activity of 7-Fluoroindazole-Containing Kinase Inhibitors

Compound/Drug NameTarget Kinase(s)IC50 (nM)Assay Type/ContextReference(s)
PazopanibVEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit10, 30, 47, 84, 74Cell-free[]
DovitinibFGFR1, FGFR3, VEGFR28, 9, 13Cell-free[]
Compound Ap38α MAPK50Immunoblot Assay[5]

Table 2: Pharmacokinetic Parameters of Selected Kinase Inhibitors

Compound/Drug NameSpeciesT1/2AUC(last)CL/FVssBioavailabilityReference(s)
Compound IRat (1 mg/kg i.v.)0.85 h688 ng·h/mL1.47 L/h/kg1.68 L/kgGood[6]
Compound IIRat (1 mg/kg i.v.)2.93 h621 ng·h/mL1.5 L/h/kg3.02 L/kgGood[6]
Factor Xa Inhibition

Factor Xa (FXa) is a critical enzyme in the blood coagulation cascade, and its inhibition is a key strategy for the prevention and treatment of thromboembolic disorders. The 7-fluoroindazole scaffold has been instrumental in the design of potent and selective FXa inhibitors. The fluorine atom at the 7-position can form a crucial hydrogen bond with the backbone NH of Gly216 in the S1 pocket of FXa, significantly enhancing binding affinity compared to the non-fluorinated analogue.

Table 3: Biological Activity of 7-Fluoroindazole-Containing Factor Xa Inhibitors

CompoundHuman Factor Xa IC50 (nM)Anticoagulant Activity (2 x PT, Human) (μM)Reference(s)
Compound 813.44.2
Compound 1113Not specified

Signaling Pathways

The therapeutic efficacy of 7-fluoroindazole-based drugs is rooted in their ability to modulate specific signaling pathways.

Coagulation Cascade

7-Fluoroindazole-based Factor Xa inhibitors directly interrupt the coagulation cascade, preventing the conversion of prothrombin to thrombin and subsequent fibrin clot formation.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI XIa XIa XI->XIa IX IX XIa->IX IXa IXa IX->IXa X Factor X IXa->X + VIIIa, Ca2+, PL VII VII VIIa VIIa VII->VIIa TF_VIIa TF-VIIa Complex VIIa->TF_VIIa TF Tissue Factor TF->TF_VIIa TF_VIIa->X Xa Factor Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Inhibitor 7-Fluoroindazole Inhibitor Inhibitor->Xa Inhibition

Caption: The Coagulation Cascade and the Site of Action of 7-Fluoroindazole Factor Xa Inhibitors.

Kinase Signaling Pathways

In cancer, 7-fluoroindazole-based inhibitors can block the downstream signaling of key receptor tyrosine kinases like VEGFR and FGFR, thereby inhibiting cell proliferation, survival, and angiogenesis.

Kinase_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling VEGFR VEGFR PI3K PI3K VEGFR->PI3K FGFR FGFR RAS RAS FGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Angiogenesis Cell Proliferation & Angiogenesis ERK->Proliferation_Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Angiogenesis Inhibitor 7-Fluoroindazole Kinase Inhibitor Inhibitor->VEGFR Inhibition Inhibitor->FGFR Inhibition

Caption: Inhibition of VEGFR and FGFR Signaling Pathways by 7-Fluoroindazole-Based Kinase Inhibitors.

Experimental Protocols

Detailed Methodology for Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET)-based assay to determine the IC50 of a test compound against a specific kinase.

Materials:

  • Kinase of interest

  • Europium (Eu)-labeled anti-tag antibody

  • Alexa Fluor® 647-labeled kinase tracer (ATP-competitive)

  • Kinase Buffer A

  • Test compound (e.g., a 7-fluoroindazole derivative)

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Subsequently, create an intermediate dilution of the compound in Kinase Buffer A.

  • Reagent Preparation:

    • Prepare a 2X kinase/antibody solution in Kinase Buffer A.

    • Prepare a 4X tracer solution in Kinase Buffer A.

  • Assay Protocol:

    • Add 4 µL of the 4X test compound to the assay wells.

    • Add 8 µL of the 2X kinase/antibody mixture to all wells.

    • Add 4 µL of the 4X tracer solution to all wells.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm with excitation at 340 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Serial Dilution of 7-Fluoroindazole Inhibitor D Add 4 µL of 4X Inhibitor to 384-well Plate A->D B Prepare 2X Kinase/ Antibody Solution E Add 8 µL of 2X Kinase/ Antibody Solution B->E C Prepare 4X Tracer Solution F Add 4 µL of 4X Tracer Solution C->F D->E E->F G Incubate for 60 min at Room Temperature F->G H Read Plate (TR-FRET) G->H I Calculate Emission Ratio and Determine IC50 H->I

Caption: Experimental Workflow for a LanthaScreen® Kinase Inhibition Assay.

Structure-Activity Relationship (SAR)

The biological activity of 7-fluoroindazole derivatives is highly dependent on the nature and position of substituents on the indazole core and appended functionalities.

  • 7-Fluoro Group: As previously mentioned, the fluorine atom at the 7-position is often crucial for high-affinity binding, particularly in Factor Xa inhibitors where it acts as a hydrogen bond acceptor.

  • Substitution at N1 and N2: The position of substitution on the indazole nitrogen (N1 vs. N2) can significantly impact activity and selectivity, depending on the target. For many kinase inhibitors, substitution at the N1 position is preferred for optimal interaction with the hinge region.

  • Substituents at C3, C5, and C6: Modifications at these positions are often used to modulate physicochemical properties such as solubility and cell permeability, as well as to explore interactions with solvent-exposed regions of the target protein. For instance, in a series of anti-cancer indazole derivatives, a pyridyl group at the C6 position was found to enhance antiproliferative activity.[6]

Conclusion

The 7-fluoroindazole scaffold has proven to be a highly versatile and valuable component in the design of potent and selective inhibitors for a variety of clinically relevant targets. Its unique electronic properties and ability to form key interactions within enzyme active sites have led to the development of promising drug candidates. A thorough understanding of its synthesis, biological activities, and structure-activity relationships is essential for medicinal chemists and drug discovery professionals seeking to leverage this privileged scaffold in the creation of next-generation therapeutics.

References

An In-depth Technical Guide to Electrophilic and Nucleophilic Substitution on the 1-Boc-7-fluoro-1H-indazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of electrophilic and nucleophilic substitution reactions on the 1-Boc-7-fluoro-1H-indazole core, a key heterocyclic scaffold in medicinal chemistry. The strategic functionalization of this ring system is crucial for the development of novel therapeutic agents. This document details established methodologies, presents quantitative data for key reactions, and provides experimental protocols to facilitate further research and drug development.

Electrophilic Aromatic Substitution: Targeting the C3 Position

The this compound ring is generally activated towards electrophilic aromatic substitution. The electron-donating nature of the pyrazole nitrogen atoms, combined with the directing effect of the N1-Boc protecting group, preferentially directs electrophiles to the C3 position. The C7-fluoro substituent, being electron-withdrawing, further deactivates the benzene portion of the bicyclic system, reinforcing the inherent reactivity of the C3 position on the pyrazole ring.

Bromination at the C3 Position

A common and synthetically useful electrophilic substitution is bromination, which introduces a versatile handle for subsequent cross-coupling reactions. N-Bromosuccinimide (NBS) is a widely employed reagent for the regioselective bromination of N-protected indazoles at the C3 position.

Quantitative Data for C3-Bromination:

ElectrophileReagentSolventTemperature (°C)Time (h)Yield (%)Regioselectivity
Br+N-Bromosuccinimide (NBS)Acetonitrile (MeCN)Room Temp.2>95C3-bromo isomer

Experimental Protocol for C3-Bromination:

To a solution of this compound (1.0 eq) in acetonitrile, N-bromosuccinimide (1.1 eq) is added portion-wise at room temperature. The reaction mixture is stirred for 2 hours, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the 3-bromo-1-Boc-7-fluoro-1H-indazole.

Logical Workflow for C3-Bromination:

G start This compound reaction Electrophilic Aromatic Substitution start->reaction reagent N-Bromosuccinimide (NBS) in Acetonitrile reagent->reaction purification Purification (Column Chromatography) reaction->purification product 3-Bromo-1-Boc-7-fluoro-1H-indazole purification->product

Workflow for the C3-bromination of this compound.

Metalation and Electrophilic Quench: An Alternative to Direct Substitution

Directed ortho-metalation (DoM) provides an alternative strategy for the functionalization of the indazole ring. While the C3 position is the most acidic proton on the pyrazole ring and can be deprotonated with a strong base, the N1-Boc group can also direct metalation to the C7 position of the benzene ring. However, for this compound, deprotonation at the C3 position followed by quenching with an electrophile is a more common strategy for introducing substituents at this position.

Lithiation and Iodination at the C3 Position

Treatment of this compound with a strong lithium amide base, such as lithium diisopropylamide (LDA), followed by the addition of an electrophile like iodine, results in the formation of the 3-iodo derivative.

Quantitative Data for C3-Iodination via Lithiation:

BaseElectrophileSolventTemperature (°C)Time (h)Yield (%)Regioselectivity
LDAIodine (I₂)THF-78 to Room Temp.2HighC3-iodo isomer

Experimental Protocol for C3-Iodination via Lithiation:

To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, a solution of lithium diisopropylamide (LDA) (1.2 eq) is added dropwise. The mixture is stirred at -78 °C for 1 hour, after which a solution of iodine (1.5 eq) in THF is added. The reaction is allowed to warm to room temperature and stirred for an additional hour. The reaction is then quenched with a saturated aqueous solution of sodium thiosulfate and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield 3-iodo-1-Boc-7-fluoro-1H-indazole.

Logical Workflow for C3-Iodination via Lithiation:

G start This compound lithiation Deprotonation at C3 start->lithiation base LDA in THF at -78°C base->lithiation quench Electrophilic Quench lithiation->quench electrophile Iodine (I₂) electrophile->quench product 3-Iodo-1-Boc-7-fluoro-1H-indazole quench->product

Workflow for the C3-iodination via lithiation and electrophilic quench.

Nucleophilic Aromatic Substitution: The Challenge of Fluorine Displacement

Nucleophilic aromatic substitution (SNAr) on the this compound ring, specifically targeting the displacement of the C7-fluoro atom, is challenging. For SNAr to occur, the aromatic ring must be sufficiently electron-deficient, typically achieved by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In the case of this compound, the indazole ring system itself is not strongly electron-withdrawing, and there are no additional activating groups on the benzene ring.

While direct SNAr on this compound is not commonly reported, related substitutions on more activated fluoro-indazole systems have been described. For a successful nucleophilic substitution of the C7-fluorine to occur on the this compound core, harsh reaction conditions or the introduction of a strong electron-withdrawing group at the C5 or C6 position would likely be necessary.

Currently, there is a lack of specific, reproducible experimental protocols in the literature for the direct nucleophilic substitution of the fluorine atom on this compound. Researchers aiming to achieve such a transformation should consider strategies to enhance the electrophilicity of the benzene ring.

Subsequent Functionalization: Palladium-Catalyzed Cross-Coupling

The 3-bromo and 3-iodo-1-Boc-7-fluoro-1H-indazole derivatives synthesized via electrophilic substitution are valuable intermediates for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino substituents at the C3 position, providing access to a diverse array of complex molecules for drug discovery programs.

Signaling Pathway for Suzuki-Miyaura Coupling:

G substrate 3-Bromo-1-Boc-7-fluoro-1H-indazole oxidative_addition Oxidative Addition substrate->oxidative_addition boronic_acid Aryl/Heteroaryl Boronic Acid transmetalation Transmetalation boronic_acid->transmetalation pd_catalyst Pd(0) Catalyst pd_catalyst->oxidative_addition base Base (e.g., K₂CO₃) base->transmetalation oxidative_addition->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd_catalyst product 3-Aryl-1-Boc-7-fluoro-1H-indazole reductive_elimination->product

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This guide provides a foundational understanding of the substitution patterns of the this compound ring. The presented data and protocols for electrophilic substitution at the C3 position offer reliable methods for the initial functionalization of this important scaffold, paving the way for the synthesis of diverse and potentially bioactive molecules through subsequent cross-coupling reactions. Further research is warranted to explore and develop methodologies for the challenging nucleophilic substitution of the C7-fluoro atom.

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 1-Boc-7-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2] In particular, functionalization of the indazole ring is a key strategy in the development of novel therapeutics, with many derivatives developed as potent kinase inhibitors.[3][4] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for forming carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[5][6]

This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 1-Boc-7-fluoro-1H-indazole. The fluorine atom at the 7-position can significantly influence the physicochemical and pharmacological properties of the resulting compounds, while the tert-butyloxycarbonyl (Boc) protecting group on the indazole nitrogen allows for controlled and selective reactions. These protocols offer optimized conditions for the efficient synthesis of 7-aryl-1-Boc-1H-indazoles, which are valuable intermediates in drug discovery programs targeting various signaling pathways.

Application Notes

The Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl boronic acids or esters provides a robust method for generating diverse libraries of 7-substituted indazole derivatives. The reaction typically proceeds with good to excellent yields under palladium catalysis. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high efficiency and minimizing side products.

Key Considerations:

  • Catalyst: Palladium complexes with phosphine ligands are commonly employed. Catalysts such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) have shown high efficacy in the coupling of related halo-indazoles.[7][8]

  • Base: An inorganic base is required to facilitate the transmetalation step. Carbonates such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently used.[5][9]

  • Solvent: A mixture of an organic solvent and water is typically used. Common solvent systems include 1,4-dioxane/water and dimethoxyethane (DME)/water.[7][9]

  • Reaction Temperature: The reaction is typically heated to temperatures ranging from 80 °C to 100 °C to ensure a reasonable reaction rate.[7][9]

  • Inert Atmosphere: As with most palladium-catalyzed reactions, it is essential to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation and deactivation of the catalyst.

The resulting 7-aryl-1-Boc-1H-indazole derivatives are versatile intermediates. The Boc protecting group can be readily removed under acidic conditions to provide the free NH-indazole, which can be further functionalized at the N1 position. These compounds are of significant interest as potential inhibitors of various protein kinases, such as Fibroblast Growth Factor Receptors (FGFRs) and Pim kinases, which are implicated in cancer cell proliferation and survival.[4][10]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or boronate ester (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane or DME)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 equiv.), the aryl/heteroaryl boronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive pressure of the inert gas, add the palladium catalyst (0.02-0.05 equiv.).

  • Add the anhydrous organic solvent and degassed water (typically in a 4:1 to 5:1 ratio).

  • Seal the reaction vessel and heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-aryl-1-Boc-1H-indazole.

Data Presentation

The following tables summarize representative reaction conditions and yields for Suzuki-Miyaura coupling reactions on structurally similar indazole scaffolds, which can be used as a starting point for the optimization of reactions with this compound.

Table 1: Suzuki-Miyaura Coupling of 7-Bromo-4-substituted-1H-indazoles with (4-methoxyphenyl)boronic acid [9]

EntryCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1PdCl₂(PPh₃)₂ (10)K₂CO₃ (2)DMFreflux480
2PdCl₂(dppf) (5)K₂CO₃ (2)Dioxane/H₂O100285
3Pd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O100282
4Pd(OAc)₂ (5) / SPhos (10)K₃PO₄ (2)Toluene/H₂O100278

Table 2: Suzuki-Miyaura Coupling of 1-Boc-5-bromo-1H-indazole with various boronic acids [7]

EntryBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1N-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (10)K₂CO₃ (2)DME/H₂O80285
22-Thiopheneboronic acidPd(dppf)Cl₂ (10)K₂CO₃ (2)DME/H₂O80288
3Phenylboronic acidPd(dppf)Cl₂ (10)K₂CO₃ (2)DME/H₂O80292

Visualizations

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Combine Reactants: This compound, Boronic Acid, Base B Evacuate and backfill with inert gas (3x) A->B C Add Pd Catalyst and Solvents B->C D Heat reaction mixture (80-100 °C) with stirring C->D E Monitor progress (TLC or LC-MS) D->E F Cool to room temperature and perform aqueous workup E->F G Dry organic layer and concentrate F->G H Purify by flash column chromatography G->H I Characterize final product (NMR, HRMS) H->I

Caption: Experimental workflow from reaction setup to product analysis.

Kinase_Signaling_Pathway cluster_pathway Kinase Signaling in Cancer GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., FGFR) GF->RTK RAS RAS RTK->RAS PIM Pim Kinase RTK->PIM RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival PIM->Survival Metabolism Metabolism PIM->Metabolism Inhibitor 7-Aryl-Indazole Derivative Inhibitor->RTK Inhibitor->PIM

Caption: Inhibition of cancer signaling pathways by indazole derivatives.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 1-Boc-7-fluoro-1H-indazole with Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of 1-Boc-7-fluoro-1H-indazole with a variety of boronic acids. This reaction is a powerful tool for the synthesis of novel 7-aryl-1H-indazole derivatives, which are key structural motifs in many biologically active compounds and are of significant interest in drug discovery and development.[1][2][3] The protocols and data presented herein are based on established methodologies for the coupling of related indazole systems and serve as a robust starting point for researchers in this field.

Introduction

Indazole derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[2][4] The functionalization of the indazole core, particularly at the C7 position, allows for the exploration of chemical space and the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile method for the formation of C-C bonds, offering mild reaction conditions and a broad tolerance of functional groups.[2][4] This document outlines the application of this reaction to this compound, providing detailed protocols and data to facilitate its use in a research setting.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a catalytic cycle initiated by the oxidative addition of an aryl halide (in this case, a derivative of this compound, which would first need to be halogenated, typically brominated or iodinated, at the 7-position) to a palladium(0) complex. This is followed by transmetalation with a boronic acid in the presence of a base. The cycle concludes with reductive elimination to yield the 7-aryl-1H-indazole product and regenerate the palladium(0) catalyst. The selection of the palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and purity.

Data Presentation: Optimized Reaction Conditions for Suzuki-Miyaura Coupling of Indazole Derivatives

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of various bromo-indazole derivatives with arylboronic acids, which can be adapted for 1-Boc-7-bromo-1H-indazole.

Indazole SubstrateBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide(4-methoxyphenyl)boronic acidPdCl₂(dppf) (10)-K₂CO₃Dioxane/EtOH/H₂O100 (MW)270[4]
5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)-K₂CO₃Dimethoxyethane802High[1]
5-bromo-1H-indazole-3-carboxylic acid methyl esterN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)-K₂CO₃Dimethoxyethane80270[5]
N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamideVarious arylboronic acidsPd(dppf)Cl₂·DCM (5)-K₂CO₃1,4-Dioxane/Water1008-12Good to Excellent[2]
7-bromo-4-amido-1H-indazoleVarious aryl and heteroaryl boronic acidsPdCl₂(dppf) (10)-K₂CO₃Dioxane/EtOH/H₂O100 (MW)2Good[4]

Experimental Protocols

General Procedure for the Synthesis of 1-Boc-7-bromo-1H-indazole

A direct and regioselective C7-bromination of the parent this compound would first be necessary. While the provided search results detail the bromination of 4-substituted 1H-indazoles[4][6], a similar electrophilic bromination using a suitable brominating agent like N-bromosuccinimide (NBS) in a solvent such as DMF or chloroform would be a logical starting point. The reaction would likely require optimization of conditions such as temperature and reaction time.

General Protocol for the Suzuki-Miyaura Cross-Coupling of 1-Boc-7-bromo-1H-indazole with Arylboronic Acids

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of related bromo-indazole derivatives.[1][2][4]

Materials:

  • 1-Boc-7-bromo-1H-indazole

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂·DCM, 5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1 or 3:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • In a round-bottom flask or a microwave vial, combine 1-Boc-7-bromo-1H-indazole (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).

  • Add the palladium catalyst (5 mol%) to the reaction mixture.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water) to the flask.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Microwave irradiation can also be employed to potentially reduce reaction times.[4]

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 1-Boc-7-aryl-1H-indazole.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)L2-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_R R-Pd(II)L2-R' Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product ArylHalide R-X (1-Boc-7-bromo-1H-indazole) ArylHalide->OxAdd BoronicAcid R'-B(OH)2 BoronicAcid->Transmetal Base Base Base->Transmetal Experimental_Workflow start Start reagents Combine Reactants: - 1-Boc-7-bromo-1H-indazole - Boronic Acid - Base - Pd Catalyst start->reagents inert_atm Establish Inert Atmosphere (N2 or Ar) reagents->inert_atm add_solvent Add Degassed Solvent (e.g., Dioxane/Water) inert_atm->add_solvent reaction Heat Reaction Mixture (80-100 °C or Microwave) add_solvent->reaction monitoring Monitor Progress (TLC or LC-MS) reaction->monitoring workup Aqueous Workup: - Dilute with Water - Extract with Organic Solvent monitoring->workup drying Dry Organic Layer (Na2SO4 or MgSO4) workup->drying concentration Concentrate Under Reduced Pressure drying->concentration purification Purify by Column Chromatography concentration->purification product Obtain Pure 1-Boc-7-aryl-1H-indazole purification->product

References

Application Notes and Protocols: Conditions for Boc Deprotection of 1-Boc-7-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for nitrogen atoms in organic synthesis due to its stability in a variety of reaction conditions and its facile cleavage under acidic or specific thermal and basic conditions. In the synthesis of complex molecules, such as pharmaceutical intermediates, the selective removal of the Boc group from heterocyclic scaffolds like indazoles is a critical step. This document provides detailed application notes and protocols for the deprotection of 1-Boc-7-fluoro-1H-indazole, a key intermediate in medicinal chemistry. The presence of the fluorine atom can influence the reactivity of the molecule, making the optimization of deprotection conditions essential.

Deprotection Methodologies

The deprotection of the Boc group from this compound can be achieved under acidic, thermal, or basic conditions. The choice of method depends on the presence of other functional groups in the molecule and the desired selectivity.

Acidic Deprotection

Acid-catalyzed removal of the Boc group is the most common method. The reaction proceeds through the protonation of the carbamate oxygen, followed by the formation of a stable tert-butyl cation and the release of carbon dioxide to yield the free amine. Common acidic reagents include trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent.

Thermal Deprotection

Thermolytic cleavage of the Boc group offers a neutral alternative to acidic conditions. This method is particularly useful for substrates sensitive to strong acids. The reaction is often carried out at elevated temperatures, and the use of microwave irradiation can significantly accelerate the process. Solvents such as 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can facilitate this deprotection.[1][2]

Basic Deprotection

While less common for N-Boc groups on electron-rich heterocycles, basic conditions can be employed for deprotection in certain cases. Reagents such as sodium carbonate in a suitable solvent at reflux can effect the removal of the Boc group.[3] This method can be advantageous when acid-labile functional groups are present in the molecule.

Data Presentation: Summary of Deprotection Conditions for N-Boc Heterocycles

While specific data for this compound is not extensively reported, the following table summarizes conditions for the deprotection of structurally similar N-Boc indoles and other heterocycles, which can serve as a strong starting point for optimization.

EntrySubstrate (Analog)Reagent/ConditionsSolventTimeTemp. (°C)Yield (%)Reference
1N-Boc-indoleTFA (50%)DCM5 minRT>95[Generic Acidic Protocol]
2N-Boc-5-fluoroindoleHCl (4M)Dioxane1-2 hRT~90[Adapted from similar protocols]
3N-Boc-indoleMicrowaveTFE15 min15099[2]
4N-Boc-5-chloroindoleMicrowaveTFE1 h15098[2]
5N-Boc-indoleMicrowaveHFIP5 min15097[2]
6N-Boc-5-chloroindoleMicrowaveHFIP5 min15094[2]
7N-Boc-indoleNa₂CO₃DMEreflux12 hHigh[3]
8N-Boc-benzimidazoleOxalyl chloride (3 equiv.)Methanol1-4 hRT>70[3]

Experimental Protocols

Protocol 1: Acidic Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes a general procedure for the acidic deprotection of this compound using TFA in dichloromethane (DCM).

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (10 mL per 1 g of substrate) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (10 eq) to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude 7-fluoro-1H-indazole.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Thermal Deprotection using Microwave Irradiation

This protocol outlines a method for the thermal deprotection of this compound using microwave heating in a fluorinated alcohol.[2]

Materials:

  • This compound

  • 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP)

  • Microwave reactor vial

  • Microwave synthesizer

Procedure:

  • Place this compound (1.0 eq) in a microwave reactor vial.

  • Add TFE or HFIP (5 mL per 100 mg of substrate).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at 150 °C for 5-15 minutes (HFIP is generally more reactive than TFE).[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction vial to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude 7-fluoro-1H-indazole.

  • Purify the product by column chromatography on silica gel if necessary.

Visualizations

Boc_Deprotection_Mechanism cluster_start Starting Material cluster_acid Acid Catalyst cluster_intermediate Intermediates cluster_products Products Boc_Indazole This compound Protonated_Boc Protonated Carbamate Boc_Indazole->Protonated_Boc Protonation H_plus H+ H_plus->Protonated_Boc Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Fragmentation tBu_cation tert-Butyl Cation Protonated_Boc->tBu_cation Deprotected_Indazole 7-fluoro-1H-indazole Carbamic_Acid->Deprotected_Indazole Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 Isobutylene Isobutylene tBu_cation->Isobutylene Deprotonation

Caption: Mechanism of Acidic Boc Deprotection.

Experimental_Workflow start Start dissolve Dissolve this compound in appropriate solvent start->dissolve add_reagent Add deprotection reagent (e.g., TFA or heat in TFE) dissolve->add_reagent reaction Stir at specified temperature and monitor reaction progress (TLC/LC-MS) add_reagent->reaction workup Aqueous workup or solvent evaporation reaction->workup purification Purify by column chromatography (if necessary) workup->purification product Obtain pure 7-fluoro-1H-indazole purification->product

Caption: General Experimental Workflow for Boc Deprotection.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 1-Boc-7-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for targeted cancer therapy. The strategic incorporation of a fluorine atom can enhance binding affinity and modulate physicochemical properties, making fluorinated indazoles attractive starting materials. This document provides detailed application notes and protocols for the synthesis of a potent Polo-like kinase 4 (PLK4) inhibitor using 1-Boc-7-fluoro-1H-indazole as a key building block. PLK4 is a critical regulator of centriole duplication, and its overexpression is linked to tumorigenesis, making it a promising target for anticancer drug development.[1][2][3] The protocols herein describe a multi-step synthesis involving iodination, Suzuki coupling, Boc deprotection, and final amidation to yield a hypothetical, yet representative, PLK4 inhibitor.

Introduction to Target: Polo-like Kinase 4 (PLK4)

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication during the cell cycle.[4][5] Aberrant overexpression of PLK4 is observed in various cancers, leading to centrosome amplification, chromosomal instability, and aneuploidy, which are hallmarks of cancer.[5] Consequently, the development of small molecule inhibitors of PLK4 is a promising therapeutic strategy for cancers driven by centrosome amplification.[1] Indazole-based compounds, such as CFI-400945, have shown significant promise as potent and selective PLK4 inhibitors.[3]

Signaling Pathway

PLK4 is a key regulator of the cell cycle, primarily functioning in the S phase to initiate centriole duplication. Its activity is tightly controlled to ensure that centrioles duplicate only once per cell cycle. Overexpression of PLK4 can lead to the formation of multiple centrioles, which can result in mitotic errors and contribute to tumorigenesis. Downstream of PLK4, several pathways can be affected, including the Wnt/β-catenin and p53 signaling pathways.[4][6]

PLK4_Signaling_Pathway cluster_upstream Upstream Regulation cluster_plk4 PLK4 Regulation cluster_downstream Downstream Effects Cell Cycle Progression Cell Cycle Progression PLK4 PLK4 Cell Cycle Progression->PLK4 activates Centriole Duplication Centriole Duplication PLK4->Centriole Duplication regulates Wnt/β-catenin Pathway Wnt/β-catenin Pathway PLK4->Wnt/β-catenin Pathway activates p53 Pathway p53 Pathway PLK4->p53 Pathway inhibits Centrosome Amplification Centrosome Amplification Centriole Duplication->Centrosome Amplification overexpression leads to Chromosomal Instability Chromosomal Instability Centrosome Amplification->Chromosomal Instability Tumorigenesis Tumorigenesis Chromosomal Instability->Tumorigenesis experimental_workflow start This compound iodination Iodination start->iodination purification1 Purification iodination->purification1 suzuki Suzuki Coupling purification2 Purification suzuki->purification2 deprotection Boc Deprotection purification3 Purification deprotection->purification3 amidation Amidation purification4 Purification amidation->purification4 product Final PLK4 Inhibitor purification1->suzuki purification2->deprotection purification3->amidation purification4->product

References

Application of 1-Boc-7-fluoro-1H-indazole in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and protocols for the use of 1-Boc-7-fluoro-1H-indazole as a valuable fragment in fragment-based drug discovery (FBDD). The indazole scaffold is a privileged structure in medicinal chemistry, known for its role in the development of numerous kinase inhibitors. The addition of a fluorine atom at the 7-position can enhance binding affinity and modulate physicochemical properties, while the 1-Boc protecting group offers a strategic handle for synthetic elaboration. These notes cover the rationale for its use, experimental protocols for screening and validation, and strategies for hit-to-lead optimization.

Introduction to this compound as a Fragment

The indazole core is a bioisostere of indole and is found in several approved drugs, particularly in the oncology field. Its ability to form key hydrogen bond interactions with the hinge region of protein kinases makes it a highly attractive scaffold for FBDD campaigns targeting this enzyme class.[1][2]

Key Features of the this compound Fragment:

  • Indazole Scaffold: A proven pharmacophore for kinase inhibition, engaging in critical hydrogen bonding interactions.[1][2]

  • 7-Fluoro Substitution: The fluorine atom at the 7-position can enhance binding affinity through favorable interactions with the protein target and can improve metabolic stability and membrane permeability. The presence of a fluorine atom has been shown to improve enzymatic activity and cellular potency in some indazole-based inhibitors.[1]

  • 1-Boc Protecting Group: The tert-Butoxycarbonyl (Boc) group at the N1 position serves multiple purposes in FBDD. It can prevent unwanted N-H interactions during initial screening, allowing for an unbiased assessment of the core fragment's binding. More importantly, it provides a readily cleavable and versatile synthetic handle for subsequent fragment elaboration and optimization into more potent lead compounds.[3] The Boc group is stable under many reaction conditions and can be removed under mild acidic conditions.[3]

Physicochemical Properties:

While specific experimental data for this compound is not extensively published, its properties can be estimated based on the core 7-fluoro-1H-indazole structure. The addition of the Boc group increases the molecular weight and lipophilicity.

Property7-Fluoro-1H-indazoleThis compound (Estimated)"Rule of Three" Compliance
Molecular Weight136.13 g/mol 236.24 g/mol Yes (<300 Da)
cLogP~1.5~3.0Yes (<3)
Hydrogen Bond Donors10Yes (≤3)
Hydrogen Bond Acceptors24Yes (≤3)
Rotatable Bonds02Yes (≤3)

Table 1: Physicochemical properties of 7-fluoro-1H-indazole and estimated properties for its 1-Boc protected form, evaluated against the "Rule of Three" for fragment-based drug discovery.

Experimental Protocols

Synthesis of 7-Fluoro-1H-indazole

A common synthetic route to 7-fluoro-1H-indazole starts from 2-fluoro-6-methylaniline.[4] The synthesis involves acetylation, followed by cyclization and deprotection.

Protocol for Synthesis of 7-Fluoro-1H-indazole:

  • Acetylation: Dissolve 2-fluoro-6-methylaniline (1 eq) in ethyl acetate. Cool the solution to 0°C and slowly add acetic anhydride (1 eq). Stir the reaction at a temperature not exceeding 5°C for 30 minutes. Remove the solvent under reduced pressure to obtain 2-fluoro-6-methylphenylacetamide.[4]

  • Cyclization: To a solution of 2-fluoro-6-methylphenylacetamide (1 eq) in a suitable solvent like toluene, add acetic acid and acetic anhydride. Heat the mixture and slowly add isoamyl nitrite. After the addition is complete, continue heating for 30 minutes. Remove the solvent under reduced pressure to yield 7-fluoro-1H-acetylindazole.[4]

  • Deprotection: Dissolve 7-fluoro-1H-acetylindazole (1 eq) in a mixture of anhydrous methanol and ammonia. Heat the solution to 40°C for 2 hours. Remove the solvent under reduced pressure, cool the mixture to induce precipitation, and collect the solid product, 7-fluoro-1H-indazole, by filtration.[4]

Protection with Boc Group: The N-Boc protection of 7-fluoro-1H-indazole can be achieved using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine or DMAP in a suitable aprotic solvent.

Fragment Screening and Hit Validation

A variety of biophysical techniques can be employed to screen for the binding of this compound to a target protein. A typical workflow involves a primary screen followed by orthogonal validation methods.

Workflow for Fragment Screening and Hit Validation:

FBDD_Workflow cluster_structural Structural Biology Thermal_Shift Thermal Shift Assay (TSA) NMR NMR Spectroscopy (e.g., Saturation Transfer Difference) Thermal_Shift->NMR SPR Surface Plasmon Resonance (SPR) ITC Isothermal Titration Calorimetry (ITC) SPR->ITC X_ray X-ray Crystallography NMR->X_ray ITC->X_ray

Caption: A typical workflow for fragment screening and hit validation.

Protocol for Thermal Shift Assay (TSA):

  • Preparation: Prepare a solution of the target protein in a suitable buffer. Add a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange).

  • Screening: Dispense the protein-dye mixture into a 96- or 384-well PCR plate. Add this compound to the desired final concentration (typically in the high µM to low mM range). Include appropriate controls (e.g., protein-dye only, protein-dye with a known binder).

  • Data Acquisition: Use a real-time PCR instrument to heat the plate in small increments and measure the fluorescence at each temperature.

  • Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A shift in Tm (ΔTm) in the presence of the fragment indicates binding and stabilization of the protein.

Protocol for Surface Plasmon Resonance (SPR):

  • Immobilization: Immobilize the target protein on a sensor chip.

  • Screening: Flow solutions of this compound at various concentrations over the sensor surface.

  • Data Acquisition: Measure the change in the refractive index at the sensor surface, which is proportional to the mass of the fragment binding to the immobilized protein.

  • Analysis: Determine the equilibrium dissociation constant (Kd) from the binding sensorgrams.

Protocol for NMR Spectroscopy (Saturation Transfer Difference - STD):

  • Sample Preparation: Prepare a solution of the target protein and this compound in a deuterated buffer.

  • Data Acquisition: Acquire two ¹H NMR spectra. In one, selectively saturate the protein resonances. In the other, irradiate a region far from any protein or ligand signals.

  • Analysis: Subtract the two spectra to obtain the STD spectrum. Signals in the STD spectrum indicate that the fragment has received saturation from the protein, confirming binding.

Application in Kinase Inhibitor Discovery

The indazole scaffold is a well-established hinge-binder for many protein kinases. Fragment-based approaches utilizing indazole derivatives have successfully led to the discovery of potent inhibitors for targets such as AXL kinase and Fibroblast Growth Factor Receptor (FGFR).[5][6]

Example Signaling Pathway: AXL Receptor Tyrosine Kinase

AXL is a receptor tyrosine kinase that is overexpressed in many cancers and is associated with poor prognosis and drug resistance.[5] Its signaling pathway is a key target for cancer therapy.

AXL_Pathway Gas6 Gas6 AXL AXL Receptor Gas6->AXL Binds & Activates PI3K PI3K AXL->PI3K Phosphorylates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Indazole_Inhibitor This compound (Fragment Hit) Indazole_Inhibitor->AXL Inhibits

Caption: Inhibition of the AXL signaling pathway by an indazole-based inhibitor.

Hit-to-Lead Optimization

Once this compound is identified and validated as a binder to a kinase of interest, the next step is to optimize its potency and drug-like properties. The Boc group can be removed to allow for modifications at the N1 position, or derivatives can be synthesized at other positions of the indazole ring.

Strategies for Fragment Elaboration:

  • Fragment Growing: Adding functional groups to the core fragment to occupy adjacent pockets in the binding site.

  • Fragment Linking: Connecting two or more fragments that bind to different, nearby sites.

  • Fragment Merging: Combining the features of multiple fragments that bind in a similar region into a single, more potent molecule.

Example of Fragment Elaboration for an Indazole-based Kinase Inhibitor:

While specific data for this compound is not available, a general example of optimizing an indazole fragment hit for a kinase target is presented below.

CompoundModificationTargetIC₅₀ (nM)
Fragment HitIndazole coreAXL Kinase>10,000
IntermediateAddition of a substituted pyrimidineAXL Kinase500
Lead CompoundOptimization of the pyrimidine substituentAXL Kinase50

Table 2: Hypothetical example of potency improvement during hit-to-lead optimization of an indazole-based fragment.

Conclusion

This compound represents a promising starting point for fragment-based drug discovery campaigns, particularly those targeting protein kinases. Its combination of a privileged indazole scaffold, a strategically placed fluorine atom, and a versatile Boc protecting group makes it a valuable tool for medicinal chemists. The protocols and strategies outlined in this document provide a framework for the successful application of this fragment in identifying and optimizing novel therapeutic agents.

References

Application Note: Palladium-Catalyzed N-Arylation of 1-Boc-7-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-arylated indazoles are a significant class of heterocyclic compounds frequently found in biologically active molecules and pharmaceutical agents.[1] The ability to introduce a variety of aryl and heteroaryl groups at the N1 position of the indazole core is crucial for exploring structure-activity relationships (SAR) in drug discovery.[1] This document outlines a detailed protocol for the N-arylation of 1-Boc-7-fluoro-1H-indazole, a valuable building block in medicinal chemistry. The protocol is based on the well-established Buchwald-Hartwig amination reaction, which is a versatile and widely used method for the formation of C-N bonds.[2][3]

The presence of the fluorine atom at the 7-position and the Boc protecting group at the N1 position can influence the reactivity of the indazole. The electron-withdrawing nature of the fluorine atom may affect the nucleophilicity of the indazole nitrogen, while the Boc group can be labile under certain conditions.[4] Therefore, careful optimization of the reaction conditions is essential for achieving high yields.

Two primary methods for the N-arylation of indazoles are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation.[1][5] This note will focus on the palladium-catalyzed approach due to its generally milder reaction conditions and broader substrate scope.[1][2]

Experimental Protocols

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol describes a general procedure for the palladium-catalyzed N-arylation of this compound with various aryl halides. The choice of ligand is critical for achieving high yields and will depend on the specific aryl halide used.[6]

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, aryl iodide)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, tBuXPhos)[6][7]

  • Base (e.g., Cs₂CO₃, K₃PO₄, NaOt-Bu)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube or microwave vial, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (4-10 mol%).

  • Add the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous solvent (e.g., Toluene, 0.1-0.2 M) via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (typically 12-24 hours).[1] The reaction progress should be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-7-fluoro-1H-indazole.

Data Presentation

The following table summarizes the expected yields for the N-arylation of this compound with various aryl bromides using the palladium-catalyzed protocol. The conditions are based on typical Buchwald-Hartwig reactions and may require further optimization for each specific substrate.

EntryAryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2)Toluene1001285-95
24-BromoanisolePd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2)Toluene1001280-90
34-BromobenzonitrilePd(OAc)₂ (5)RuPhos (10)K₃PO₄ (2)Dioxane1101875-85
41-Bromo-4-(trifluoromethyl)benzenePd₂(dba)₃ (3)tBuXPhos (6)K₃PO₄ (2)Dioxane1102470-80
52-BromopyridinePd(OAc)₂ (5)XPhos (10)Cs₂CO₃ (2)Toluene1202465-75

Mandatory Visualization

Experimental Workflow Diagram

N_Arylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Start reagents Combine Reactants: - this compound - Aryl Halide - Palladium Catalyst - Ligand - Base start->reagents solvent Add Anhydrous Solvent reagents->solvent degas Degas with Inert Gas solvent->degas heat Heat and Stir (80-120°C, 12-24h) degas->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Continue if incomplete cool Cool to Room Temperature monitor->cool Reaction Complete filter Dilute and Filter through Celite cool->filter wash Wash with Water and Brine filter->wash dry Dry, Filter, and Concentrate wash->dry purify Column Chromatography dry->purify product Final Product purify->product

Caption: Workflow for the Palladium-Catalyzed N-Arylation.

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)Ln pd_aryl_x Ar-Pd(II)(X)Ln pd0->pd_aryl_x Oxidative Addition pd_aryl_n Ar-Pd(II)(N-Ind)Ln pd_aryl_x->pd_aryl_n Ligand Exchange (N-Indazole for X) pd_aryl_n->pd0 product Ar-N-Indazole pd_aryl_n->product Reductive Elimination reagents Ar-X This compound Base

Caption: Buchwald-Hartwig Catalytic Cycle.

References

Application Notes: The Strategic Use of 1-Boc-7-fluoro-1H-indazole in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indazole scaffold is a significant pharmacophore in the development of bioactive molecules, including those with applications in agriculture.[1][2] The incorporation of fluorine into these structures can enhance metabolic stability, binding affinity, and overall efficacy.[2] Specifically, the 7-fluoro-1H-indazole moiety is a key building block for creating a new generation of agrochemicals.[2] The use of 1-Boc-7-fluoro-1H-indazole as a starting material offers a strategic advantage by protecting the N1 position of the indazole ring, allowing for selective functionalization at other positions. This document provides detailed protocols and application data for the synthesis of a novel hypothetical herbicide, "Indazoflor," derived from this compound.

Hypothetical Target Agrochemical: Indazoflor

For the purpose of these application notes, we will detail the synthesis of a hypothetical herbicidal agent, Indazoflor (3-(7-fluoro-1H-indazol-3-yl)pyridine) . This target molecule is designed based on the known herbicidal activity of indazole-containing compounds and the common strategy of coupling heterocyclic rings to enhance biological effects.

Experimental Protocols

The synthesis of Indazoflor from this compound is proposed as a two-step process: a Suzuki coupling reaction followed by the deprotection of the Boc group.

Step 1: Synthesis of 1-Boc-3-(pyridin-3-yl)-7-fluoro-1H-indazole

This step involves a palladium-catalyzed Suzuki coupling reaction between 1-Boc-3-iodo-7-fluoro-1H-indazole and pyridine-3-boronic acid.

  • Materials:

    • 1-Boc-3-iodo-7-fluoro-1H-indazole

    • Pyridine-3-boronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Sodium carbonate (Na₂CO₃)

    • 1,4-Dioxane

    • Water

    • Nitrogen gas

  • Procedure:

    • To a dried round-bottom flask, add 1-Boc-3-iodo-7-fluoro-1H-indazole (1.0 eq), pyridine-3-boronic acid (1.2 eq), and sodium carbonate (2.0 eq).

    • Evacuate and backfill the flask with nitrogen three times.

    • Add 1,4-dioxane and water in a 4:1 ratio.

    • To this mixture, add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

    • Heat the reaction mixture to 90°C and stir for 12 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to yield 1-Boc-3-(pyridin-3-yl)-7-fluoro-1H-indazole.

Step 2: Synthesis of Indazoflor (3-(7-fluoro-1H-indazol-3-yl)pyridine)

This step involves the removal of the Boc protecting group under acidic conditions.

  • Materials:

    • 1-Boc-3-(pyridin-3-yl)-7-fluoro-1H-indazole

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve 1-Boc-3-(pyridin-3-yl)-7-fluoro-1H-indazole (1.0 eq) in dichloromethane.

    • Add trifluoroacetic acid (5.0 eq) dropwise to the solution at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with dichloromethane.

    • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to yield the final product, Indazoflor.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of Indazoflor.

StepProductStarting MaterialReagentsYield (%)Purity (%)
11-Boc-3-(pyridin-3-yl)-7-fluoro-1H-indazole1-Boc-3-iodo-7-fluoro-1H-indazolePyridine-3-boronic acid, Pd(OAc)₂, PPh₃, Na₂CO₃85>95
2Indazoflor1-Boc-3-(pyridin-3-yl)-7-fluoro-1H-indazoleTrifluoroacetic acid92>98

Mandatory Visualizations

Diagram 1: Synthetic Workflow for Indazoflor

A This compound B 1-Boc-3-iodo-7-fluoro-1H-indazole A->B Iodination C 1-Boc-3-(pyridin-3-yl)-7-fluoro-1H-indazole B->C Suzuki Coupling (Pyridine-3-boronic acid, Pd(OAc)2) D Indazoflor (3-(7-fluoro-1H-indazol-3-yl)pyridine) C->D Boc Deprotection (TFA)

Caption: Synthetic pathway for Indazoflor from this compound.

Diagram 2: Hypothetical Mode of Action of Indazoflor

Based on the structure of Indazoflor, a plausible mode of action is the inhibition of a key enzyme in a vital metabolic pathway in susceptible plants, for example, acetolactate synthase (ALS), a common target for herbicides.

cluster_plant_cell Plant Cell Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Acetolactate α-Acetolactate ALS->Acetolactate AminoAcids Valine, Leucine, Isoleucine Acetolactate->AminoAcids ProteinSynthesis Protein Synthesis AminoAcids->ProteinSynthesis PlantGrowth Plant Growth ProteinSynthesis->PlantGrowth Indazoflor Indazoflor Indazoflor->ALS Inhibition

Caption: Proposed mechanism of action for Indazoflor via ALS inhibition.

This compound serves as a valuable and versatile intermediate for the synthesis of novel agrochemicals. The provided protocols for the synthesis of the hypothetical herbicide "Indazoflor" illustrate a practical application of this building block, employing standard, high-yielding chemical transformations. The Boc protecting group allows for precise and efficient synthesis, making it an attractive starting material for the development of next-generation crop protection agents. Further research into the biological activity of derivatives of 7-fluoro-1H-indazole is warranted to explore the full potential of this chemical scaffold in agriculture.

References

Application Notes and Protocols for the C3-Position Functionalization of 1-Boc-7-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the C3 position of 1-Boc-7-fluoro-1H-indazole, a key heterocyclic scaffold in medicinal chemistry. The functionalization at this position is a critical step in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents. The following protocols for halogenation and subsequent palladium-catalyzed cross-coupling reactions serve as a guide for the synthesis of diverse C3-substituted indazole derivatives.

Introduction to C3-Functionalization of Indazoles

The indazole nucleus is a prevalent structural motif in numerous pharmaceuticals.[1] Directing substituents to the C3 position of the indazole core is a common strategy for modulating the pharmacological properties of these molecules. The use of a tert-butyloxycarbonyl (Boc) protecting group at the N1 position is a well-established method to facilitate regioselective functionalization at the C3 position. This is typically achieved through two primary strategies: direct halogenation followed by cross-coupling, or deprotonation (metalation) at C3 followed by quenching with an electrophile.

The presence of a fluorine atom at the C7 position can influence the electronic properties of the indazole ring, potentially affecting its reactivity and biological activity. Therefore, efficient and selective methods for the C3-functionalization of this compound are highly valuable in drug discovery programs.

Key Functionalization Strategies

Two of the most effective and widely employed strategies for the functionalization of the C3 position of N-Boc protected indazoles are:

  • Direct Halogenation (Iodination and Bromination): The introduction of a halogen atom (iodine or bromine) at the C3 position creates a versatile handle for subsequent cross-coupling reactions. This method provides a stable intermediate that can be readily purified and used in a variety of transformations.

  • Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction): Following C3-halogenation, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enable the formation of carbon-carbon bonds. This allows for the introduction of a wide array of aryl and heteroaryl substituents, providing a powerful tool for generating chemical diversity and performing structure-activity relationship (SAR) studies.

Protocol 1: C3-Iodination of this compound

This protocol describes the direct iodination of this compound at the C3 position using iodine and a base. This method is adapted from general procedures for the iodination of N-protected indazoles.[2][3]

Experimental Protocol:

Materials:

  • This compound

  • Iodine (I₂)

  • Potassium hydroxide (KOH)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous solution of sodium bisulfite (NaHSO₃)

  • Water (deionized)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 equiv.) in anhydrous DMF, add potassium hydroxide (2.0-3.0 equiv.).

  • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Add a solution of iodine (1.5-2.0 equiv.) in DMF dropwise to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bisulfite.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-Boc-7-fluoro-3-iodo-1H-indazole.

Quantitative Data (Representative):

Reactant/ProductMolecular WeightMolar RatioYield (%)
This compound236.24 g/mol 1.0-
1-Boc-7-fluoro-3-iodo-1H-indazole362.14 g/mol -85-95

Note: Yields are representative and may vary depending on the specific reaction conditions and scale.

Diagram of Experimental Workflow:

G cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve this compound in DMF add_base Add KOH start->add_base add_iodine Add I₂ solution dropwise add_base->add_iodine stir Stir at room temperature (2-4 h) add_iodine->stir quench Quench with NaHSO₃ solution stir->quench extract Extract with Ethyl Acetate quench->extract wash Wash with H₂O and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography product 1-Boc-7-fluoro-3-iodo-1H-indazole chromatography->product

Workflow for C3-Iodination.

Protocol 2: C3-Bromination of this compound

This protocol outlines the direct bromination of this compound at the C3 position using N-bromosuccinimide (NBS).

Experimental Protocol:

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN) or Dichloromethane (DCM)

  • Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)

  • Water (deionized)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 equiv.) in anhydrous acetonitrile or dichloromethane.

  • Add N-bromosuccinimide (1.05-1.2 equiv.) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-Boc-3-bromo-7-fluoro-1H-indazole.

Quantitative Data (Representative):

Reactant/ProductMolecular WeightMolar RatioYield (%)
This compound236.24 g/mol 1.0-
1-Boc-3-bromo-7-fluoro-1H-indazole315.14 g/mol -80-90

Note: Yields are representative and may vary depending on the specific reaction conditions and scale.

Protocol 3: Suzuki-Miyaura Cross-Coupling of 1-Boc-7-fluoro-3-iodo-1H-indazole

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of the C3-iodinated indazole with an arylboronic acid to form a C-C bond. This method is based on general procedures for Suzuki couplings of haloindazoles.[4][5]

Experimental Protocol:

Materials:

  • 1-Boc-7-fluoro-3-iodo-1H-indazole

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

  • Ethyl acetate

  • Water (deionized)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a reaction vessel, combine 1-Boc-7-fluoro-3-iodo-1H-indazole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Degas the mixture by bubbling an inert gas (argon or nitrogen) through the solution for 15-20 minutes.

  • Under the inert atmosphere, add the palladium catalyst (2-5 mol%).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-1-Boc-7-fluoro-1H-indazole.

Quantitative Data (Representative):

Reactant/ProductMolecular WeightMolar RatioYield (%)
1-Boc-7-fluoro-3-iodo-1H-indazole362.14 g/mol 1.0-
4-Methoxyphenylboronic acid151.96 g/mol 1.2-
1-Boc-7-fluoro-3-(4-methoxyphenyl)-1H-indazole342.36 g/mol -75-90

Note: Yields are representative and will depend on the specific boronic acid, catalyst, and conditions used.

Diagram of Logical Relationship:

G start This compound halogenation C3-Halogenation (Iodination or Bromination) start->halogenation intermediate 1-Boc-7-fluoro-3-halo-1H-indazole halogenation->intermediate cross_coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki) intermediate->cross_coupling final_product 3-Aryl/Alkyl-1-Boc-7-fluoro- 1H-indazole cross_coupling->final_product

Synthetic pathway for C3-functionalization.

References

Application Notes and Protocols: Synthesis of 3-amino-7-fluoro-1H-indazole from 1-Boc-7-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-amino-7-fluoro-1H-indazole via the deprotection of 1-Boc-7-fluoro-1H-indazole. The tert-butyloxycarbonyl (Boc) protecting group is a widely used amine protecting group in organic synthesis due to its stability and facile cleavage under acidic conditions. This application note outlines a standard procedure using trifluoroacetic acid (TFA) for the efficient removal of the Boc group, yielding the desired 3-amino-7-fluoro-1H-indazole, a valuable building block in medicinal chemistry.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that are prevalent in many biologically active molecules and approved pharmaceuticals. Specifically, 3-aminoindazoles serve as crucial intermediates in the development of various therapeutic agents. The synthesis of these compounds often involves the use of protecting groups to mask reactive functionalities during molecular construction. The Boc group is a common choice for protecting amino groups due to its robustness under various reaction conditions and its straightforward removal.

The deprotection of a Boc-protected amine is typically achieved through acid-catalyzed hydrolysis.[1] Trifluoroacetic acid (TFA) is a frequently employed reagent for this transformation, offering clean and high-yielding conversions. The mechanism involves the protonation of the carbonyl oxygen of the Boc group by TFA, followed by the cleavage of the tert-butyl-oxygen bond to generate a stable tert-butyl cation and a carbamic acid intermediate. This intermediate readily undergoes decarboxylation to afford the free amine and carbon dioxide.[2] The resulting amine is typically obtained as its trifluoroacetate salt.

This application note provides a comprehensive protocol for the synthesis of 3-amino-7-fluoro-1H-indazole from its 1-Boc protected precursor, intended to aid researchers in the efficient production of this key synthetic intermediate.

Experimental Protocol

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the this compound in anhydrous dichloromethane (DCM). A typical concentration for the substrate is between 0.1 and 0.5 M.

  • Addition of TFA: Cool the solution to 0 °C using an ice bath. While stirring, add trifluoroacetic acid (TFA) dropwise to the solution. The volume of TFA can be adjusted, with common conditions ranging from a 20% to a 50% (v/v) solution of TFA in DCM.[3][4]

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Typical reaction times range from 1 to 4 hours.

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

    • To neutralize the resulting amine salt, dissolve the residue in DCM and slowly add saturated aqueous sodium bicarbonate solution until the effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-amino-7-fluoro-1H-indazole.

  • Purification (if necessary): The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain the final product of high purity.

Data Presentation

The following table summarizes typical reaction parameters for the Boc deprotection of this compound. Note that optimal conditions may vary depending on the scale of the reaction and should be determined empirically.

ParameterConditionNotes
Substrate This compound-
Reagent Trifluoroacetic acid (TFA)-
Solvent Dichloromethane (DCM), anhydrousAnhydrous conditions are recommended for optimal results.
TFA Concentration 20-50% (v/v) in DCMStart with a lower concentration for sensitive substrates.
Temperature 0 °C to Room TemperatureInitial cooling helps to control any potential exotherm.
Reaction Time 1-4 hoursMonitor by TLC or LC-MS for completion.
Work-up Aqueous NaHCO₃ washTo neutralize the TFA salt and isolate the free amine.
Expected Yield >90%Yields are typically high for this transformation.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up and Isolation start Dissolve this compound in anhydrous DCM add_tfa Add TFA dropwise at 0 °C start->add_tfa Cool solution react Stir at room temperature (1-4 hours) add_tfa->react Allow to warm concentrate1 Concentrate in vacuo react->concentrate1 Reaction complete neutralize Neutralize with sat. NaHCO₃ concentrate1->neutralize extract Extract with DCM neutralize->extract dry Dry with MgSO₄/Na₂SO₄ extract->dry concentrate2 Concentrate in vacuo dry->concentrate2 end 3-amino-7-fluoro-1H-indazole concentrate2->end Purify if necessary

Caption: Experimental workflow for the synthesis of 3-amino-7-fluoro-1H-indazole.

References

Scale-Up Synthesis of Derivatives from 1-Boc-7-fluoro-1H-indazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of various derivatives from 1-Boc-7-fluoro-1H-indazole. This versatile starting material is a key building block in the development of a wide range of biologically active molecules, particularly kinase inhibitors for potential therapeutic applications. The following sections outline scalable methods for N-arylation, C-3 functionalization via Suzuki coupling, and N-alkylation, as well as protocols for the removal of the Boc protecting group.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, with numerous approved drugs and clinical candidates featuring this scaffold. The presence of a fluorine atom at the 7-position can significantly enhance metabolic stability and binding affinity to biological targets. The 1-Boc protecting group allows for selective functionalization at other positions of the indazole core before its removal to provide the final products. The protocols detailed below are designed with scalability in mind, addressing key considerations for researchers and professionals in the pharmaceutical industry.

Data Presentation: Summary of Key Transformations and Yields

The following tables summarize quantitative data for the key synthetic steps, providing a comparative overview of reaction conditions and expected outcomes on a larger scale.

Table 1: Scale-Up N-Arylation of this compound via Buchwald-Hartwig Amination

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1001285
21-Bromo-4-(trifluoromethyl)benzenePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane1101878
32-BromopyridinePd₂(dba)₃ (1.5)BrettPhos (3)Cs₂CO₃THF902475

Table 2: Scale-Up Suzuki-Miyaura Coupling of 3-Bromo-1-Boc-7-fluoro-1H-indazole

EntryBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O90892
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)-Na₂CO₃Toluene/EtOH/H₂O851288
3Thiophene-2-boronic acidXPhos Pd G2 (1)-K₃PO₄2-MeTHF1001085

Table 3: Scale-Up N-Alkylation of this compound

EntryAlkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)
1Benzyl bromideNaHTHF25695
2Ethyl iodideK₂CO₃DMF501288
3Isopropyl tosylateCs₂CO₃Acetonitrile602475

Table 4: Scale-Up Boc Deprotection of Substituted 7-fluoro-1H-indazoles

EntrySubstrateReagentSolventTemp (°C)Time (h)Yield (%)
11-(4-Methoxyphenyl)-7-fluoro-1H-indazole (Boc protected)HCl (4M)Dioxane25298
23-Phenyl-7-fluoro-1H-indazole (Boc protected)TFADCM25199
31-Benzyl-7-fluoro-1H-indazole (Boc protected)NaOMe (cat.)MeOH25495

Experimental Protocols

Protocol 1: Kilogram-Scale N-Arylation via Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl bromide.

Materials:

  • This compound (1.0 kg, 3.96 mol)

  • Aryl bromide (1.1 eq, 4.36 mol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq, 36.3 g)

  • XPhos (0.02 eq, 37.8 g)

  • Sodium tert-butoxide (NaOtBu) (1.5 eq, 5.94 mol, 571 g)

  • Anhydrous Toluene (10 L)

  • Nitrogen or Argon gas supply

Procedure:

  • To a suitable, inerted reactor, charge this compound, aryl bromide, Pd₂(dba)₃, and XPhos.

  • Purge the reactor with nitrogen or argon for at least 30 minutes.

  • Add anhydrous toluene via cannula transfer.

  • Begin agitation and add sodium tert-butoxide portion-wise, controlling any exotherm.

  • Heat the reaction mixture to 100 °C and maintain for 12-24 hours. Monitor the reaction progress by HPLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of water (5 L).

  • Separate the aqueous layer and extract with toluene (2 x 2 L).

  • Combine the organic layers, wash with brine (5 L), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) or by column chromatography on a scale-up system.

Protocol 2: Large-Scale Suzuki-Miyaura Coupling for C-3 Functionalization

This protocol details the synthesis of C-3 arylated derivatives starting from 3-bromo-1-Boc-7-fluoro-1H-indazole.

Materials:

  • 3-Bromo-1-Boc-7-fluoro-1H-indazole (1.0 kg, 3.02 mol)

  • Arylboronic acid (1.2 eq, 3.62 mol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq, 104.7 g)

  • Potassium carbonate (K₂CO₃) (2.0 eq, 6.04 mol, 835 g)

  • 1,4-Dioxane (8 L)

  • Water (2 L)

  • Nitrogen or Argon gas supply

Procedure:

  • To an inerted reactor, add 3-bromo-1-Boc-7-fluoro-1H-indazole, arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the reactor with nitrogen or argon three times.

  • Add the degassed 1,4-dioxane and water.

  • Add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 90 °C and stir for 8-16 hours. Monitor the reaction progress by HPLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Add water (5 L) and extract with ethyl acetate (3 x 3 L).

  • Combine the organic layers, wash with brine (5 L), and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by slurry in a suitable solvent (e.g., heptane) or by large-scale column chromatography.

Protocol 3: Scalable Boc Deprotection

This protocol provides a general and efficient method for the removal of the Boc protecting group on a large scale.

Materials:

  • N-Boc protected 7-fluoro-1H-indazole derivative (1.0 kg)

  • 4M HCl in 1,4-Dioxane (5 L) or Trifluoroacetic acid (TFA) (3 L) in Dichloromethane (DCM) (7 L)

  • Sodium bicarbonate solution (saturated)

  • Nitrogen or Argon gas supply

Procedure using HCl in Dioxane:

  • Dissolve the N-Boc protected indazole derivative in 1,4-dioxane (5 L) in a suitable reactor under a nitrogen atmosphere.

  • Slowly add the 4M HCl in dioxane solution at room temperature.

  • Stir the mixture for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated sodium bicarbonate solution until the pH is ~8.

  • Extract the product with ethyl acetate (3 x 4 L).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the deprotected product.

Signaling Pathway and Experimental Workflow Diagrams

The derivatives of 7-fluoro-1H-indazole are of significant interest as potential inhibitors of various protein kinases, particularly within the PI3K/Akt/mTOR and MAPK/ERK signaling pathways, which are frequently dysregulated in cancer.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth Promotes fourEBP1->CellGrowth Promotes Indazole 7-Fluoro-1H-indazole Derivative Indazole->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition by 7-fluoro-1H-indazole derivatives.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation Regulates Indazole 7-Fluoro-1H-indazole Derivative Indazole->Raf Inhibits

Caption: MAPK/ERK signaling pathway, a potential target for 7-fluoro-1H-indazole-based inhibitors.

Synthesis_Workflow Start 1-Boc-7-fluoro- 1H-indazole N_Arylation N-Arylation (Buchwald-Hartwig) Start->N_Arylation Bromination Bromination (C-3) Start->Bromination N_Alkylation N-Alkylation Start->N_Alkylation Deprotection Boc Deprotection N_Arylation->Deprotection Suzuki Suzuki Coupling Bromination->Suzuki Suzuki->Deprotection N_Alkylation->Deprotection Product1 N-Aryl-7-fluoro- 1H-indazole Deprotection->Product1 Product2 3-Aryl-7-fluoro- 1H-indazole Deprotection->Product2 Product3 N-Alkyl-7-fluoro- 1H-indazole Deprotection->Product3

Caption: General synthetic workflow for the derivatization of this compound.

Protecting Group Strategies for 7-Fluoro-1H-Indazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the strategic use of protecting groups on the 7-fluoro-1H-indazole scaffold, a crucial building block in medicinal chemistry. The presence of the fluorine atom at the 7-position influences the electronic properties and reactivity of the indazole core, necessitating careful consideration of protecting group selection and reaction conditions to ensure desired regioselectivity and high yields in downstream functionalization.

Introduction to Protecting Group Strategies

The indazole nucleus possesses two reactive nitrogen atoms, N1 and N2, both of which can be alkylated or acylated. Selective protection of one nitrogen atom is often essential to direct subsequent reactions, such as C-H functionalization, lithiation, or coupling reactions, to a specific position on the heterocyclic core. The choice of protecting group depends on several factors, including the desired regioselectivity (N1 vs. N2), the stability of the protecting group to subsequent reaction conditions, and the ease and efficiency of its removal.

The electron-withdrawing nature of the fluorine atom at the 7-position generally leads to a preference for substitution at the N2 position under kinetic control, as it renders the N1 proton more acidic and the N2 position more nucleophilic. However, the reaction conditions, including the choice of base, solvent, and electrophile, can be modulated to favor N1 protection.

Comparison of Common Protecting Groups for 7-Fluoro-1H-Indazole

The following table summarizes the key characteristics of commonly employed protecting groups for 7-fluoro-1H-indazole, including typical reaction conditions, yields, and deprotection methods.

Protecting GroupAbbreviationTypical Conditions for ProtectionRegioselectivity (N1:N2)Typical Yield (%)Deprotection ConditionsStability
tert-ButoxycarbonylBoc(Boc)₂O, DMAP, THF, rtPredominantly N1>90TFA/DCM; HCl/DioxaneAcid-labile
2-(Trimethylsilyl)ethoxymethylSEMSEM-Cl, NaH, THF, 0 °C to rtCan be directed to N280-95TBAF, THF; HCl, EtOHStable to many conditions, removed by fluoride or acid
TritylTrTr-Cl, Et₃N, DCM, rtPredominantly N1 (steric hindrance)85-95Mild acid (e.g., TFA in DCM)Acid-labile, bulky

Experimental Protocols

N1-Protection with tert-Butoxycarbonyl (Boc) Group

This protocol describes the preferential N1-protection of 7-fluoro-1H-indazole using di-tert-butyl dicarbonate.

Materials:

  • 7-Fluoro-1H-indazole

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a solution of 7-fluoro-1H-indazole (1.0 eq) in anhydrous THF, add DMAP (0.1 eq).

  • Add di-tert-butyl dicarbonate (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 1-Boc-7-fluoro-1H-indazole.

Deprotection Protocol:

  • Dissolve the this compound in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM).

  • Stir the solution at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous sodium bicarbonate solution and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the deprotected 7-fluoro-1H-indazole.

N2-Protection with 2-(Trimethylsilyl)ethoxymethyl (SEM) Group

This protocol is adapted from general procedures for the N2-selective alkylation of indazoles and is expected to favor N2 protection for 7-fluoro-1H-indazole.

Materials:

  • 7-Fluoro-1H-indazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Suspend sodium hydride (1.2 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C.

  • Add a solution of 7-fluoro-1H-indazole (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add SEM-Cl (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the 2-SEM-7-fluoro-1H-indazole.

Deprotection Protocol:

  • Dissolve the 2-SEM-7-fluoro-1H-indazole in THF.

  • Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Quench the reaction with water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the residue by column chromatography to obtain 7-fluoro-1H-indazole.

N1-Protection with Trityl (Tr) Group

The bulky trityl group generally favors protection at the less sterically hindered N1 position.

Materials:

  • 7-Fluoro-1H-indazole

  • Trityl chloride (Tr-Cl)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Dissolve 7-fluoro-1H-indazole (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Add trityl chloride (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 1-trityl-7-fluoro-1H-indazole.

Deprotection Protocol:

  • Dissolve the 1-trityl-7-fluoro-1H-indazole in DCM.

  • Add a solution of trifluoroacetic acid (TFA) in DCM (e.g., 10-20% v/v) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Carefully neutralize the reaction with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM.

  • Dry the organic layer and concentrate to yield the deprotected 7-fluoro-1H-indazole.

Visualization of Protecting Group Strategies

Protecting_Group_Strategies cluster_N1 N1-Protection cluster_N2 N2-Protection Indazole 7-Fluoro-1H-Indazole N1_Boc This compound Indazole->N1_Boc (Boc)₂O, DMAP N1_Tr 1-Trityl-7-fluoro-1H-indazole Indazole->N1_Tr Tr-Cl, Et₃N N2_SEM 2-SEM-7-fluoro-1H-indazole Indazole->N2_SEM SEM-Cl, NaH N1_Boc->Indazole TFA/DCM N1_Tr->Indazole Mild Acid N2_SEM->Indazole TBAF or Acid

Caption: General strategies for the N1 and N2 protection of 7-fluoro-1H-indazole.

Workflow_Selection Start Start: Need to protect 7-fluoro-1H-indazole Question1 Desired regioselectivity? Start->Question1 Question2_N1 Subsequent reaction conditions? Question1->Question2_N1 N1 Question2_N2 Subsequent reaction conditions? Question1->Question2_N2 N2 Boc Use Boc group Question2_N1->Boc Acid-sensitive Trityl Use Trityl group Question2_N1->Trityl Acid-sensitive, bulky SEM Use SEM group Question2_N2->SEM Stable to many conditions End Proceed to functionalization Boc->End Trityl->End SEM->End

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Boc-7-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Boc-7-fluoro-1H-indazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most common and direct method is the N-Boc protection of 7-fluoro-1H-indazole using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base.

Q2: What are the potential side products in the synthesis of this compound?

A2: The primary potential side product is the isomeric 2-Boc-7-fluoro-1H-indazole. Although the 1-Boc isomer is generally the thermodynamically more stable and major product, the formation of the 2-Boc isomer can occur. Other impurities may include unreacted 7-fluoro-1H-indazole and byproducts from the decomposition of (Boc)₂O.

Q3: How does the fluorine atom at the 7-position affect the Boc protection reaction?

A3: The electron-withdrawing nature of the fluorine atom at the 7-position decreases the electron density of the indazole ring system. This can reduce the nucleophilicity of the nitrogen atoms, potentially making the Boc protection reaction slower compared to unsubstituted indazole and requiring carefully optimized reaction conditions to achieve a high yield.

Q4: Which analytical techniques are recommended for monitoring the reaction and characterizing the product?

A4: Thin-layer chromatography (TLC) is suitable for monitoring the reaction's progress. For product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is essential to confirm the structure and regioselectivity of the Boc protection. Mass spectrometry (MS) can be used to confirm the molecular weight of the product.

Q5: What is a typical yield for the synthesis of 7-fluoro-1H-indazole, the precursor for the Boc-protection step?

A5: The synthesis of 7-fluoro-1H-indazole from 2,3-difluorobenzaldehyde and hydrazine monohydrate has been reported with a yield of around 45%.[1] Another method starting from 2-fluoro-6-methylaniline is suggested to provide a high yield.[2]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound

  • Possible Cause 1: Incomplete Reaction.

    • Solution: Monitor the reaction progress using TLC. If the starting material is still present after the expected reaction time, consider increasing the reaction time or temperature. Adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can often accelerate the reaction.

  • Possible Cause 2: Suboptimal Base or Solvent.

    • Solution: The choice of base and solvent is critical. Triethylamine (TEA) in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is a common choice. If the yield is low, consider using a stronger, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). The solvent should be anhydrous, as water can hydrolyze (Boc)₂O.

  • Possible Cause 3: Formation of the 2-Boc Isomer.

    • Solution: While the 1-Boc isomer is typically favored under thermodynamic control (room temperature to moderate heating), kinetic control (lower temperatures) might favor the 2-Boc isomer in some cases. Ensure the reaction is run under conditions that favor the formation of the thermodynamically more stable 1-Boc product, which is generally achieved by allowing the reaction to proceed for a sufficient duration at or slightly above room temperature.

Issue 2: Difficulty in Product Purification

  • Possible Cause 1: Co-elution of 1-Boc and 2-Boc Isomers.

    • Solution: The two Boc-protected isomers can have very similar polarities, making their separation by column chromatography challenging. Use a long column and a shallow solvent gradient during chromatography. A solvent system of ethyl acetate in hexanes is a good starting point for optimizing the separation.

  • Possible Cause 2: Presence of Unreacted (Boc)₂O and its Byproducts.

    • Solution: After the reaction is complete, quenching the reaction mixture with a mild aqueous base like sodium bicarbonate solution can help to remove unreacted (Boc)₂O and its acidic byproducts.

Data Presentation

Table 1: General Influence of Reaction Parameters on the N-Boc Protection of Indazoles

ParameterVariationGeneral Effect on Yield and SelectivityRecommendations for 7-fluoro-1H-indazole
Base Weak (e.g., TEA) vs. Strong (e.g., NaH, DIPEA)Stronger bases can lead to faster reaction rates but may decrease selectivity between N1 and N2.Start with a milder base like TEA or DIPEA to favor N1-substitution.
Solvent Aprotic (e.g., DCM, THF, Acetonitrile)The choice of solvent can influence reaction rate and solubility of reagents.Anhydrous DCM or THF are good starting points.
Temperature Low (0 °C) to High (Reflux)Room temperature to gentle heating generally favors the thermodynamic 1-Boc product.Conduct the reaction at room temperature and monitor by TLC. Gentle heating (e.g., 40 °C) may be required.
Stoichiometry Excess (Boc)₂OA slight excess of (Boc)₂O (1.1-1.5 equivalents) is typically used to ensure complete consumption of the starting material.Use 1.2 equivalents of (Boc)₂O as a starting point.
Catalyst Presence/Absence of DMAPDMAP can significantly increase the reaction rate, especially for less nucleophilic substrates.The use of a catalytic amount of DMAP is highly recommended due to the electron-deficient nature of the substrate.

Experimental Protocols

Protocol 1: Synthesis of 7-fluoro-1H-indazole [1]

  • To 1.85 g of 2,3-difluorobenzaldehyde, add 3 ml of hydrazine monohydrate.

  • Heat the reaction mixture with stirring at 180°C for 10 hours.

  • After completion, cool the mixture to room temperature.

  • Extract the product by adding ethyl acetate and water to separate the organic layer.

  • Wash the organic layer with saturated brine, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a chloroform/acetone eluent to afford 7-fluoro-1H-indazole (yield: ~45%).

Protocol 2: Synthesis of this compound (General Procedure)

  • Dissolve 7-fluoro-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add triethylamine (TEA) (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • To this stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain this compound.

Mandatory Visualization

TroubleshootingWorkflow start Start Synthesis of This compound check_yield Reaction Complete. Check Yield and Purity. start->check_yield low_yield Low Yield check_yield->low_yield No success High Yield and Purity check_yield->success Yes incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction optimize_conditions Optimize Reaction Conditions: - Increase reaction time/temp - Add DMAP incomplete_reaction->optimize_conditions Yes side_products Significant Side Products? incomplete_reaction->side_products No optimize_conditions->check_yield isomer_formation Check for 2-Boc Isomer side_products->isomer_formation Yes purification_issue Purification Issues side_products->purification_issue No optimize_purification Optimize Purification: - Adjust solvent gradient - Use a longer column isomer_formation->optimize_purification purification_issue->optimize_purification optimize_purification->success

Caption: Troubleshooting workflow for improving the yield of this compound synthesis.

References

Technical Support Center: Synthesis of 1-Boc-7-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Boc-7-fluoro-1H-indazole. The information herein is designed to address specific challenges, particularly side reactions, encountered during this synthetic process.

Troubleshooting Guide

This guide addresses common issues observed during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: My reaction has produced a mixture of two isomers that are difficult to separate. How can I favor the formation of the desired this compound?

Answer: The most common side reaction in the N-alkylation or N-acylation of indazoles is the formation of a mixture of N1 and N2 substituted isomers.[1] The 1H-tautomer of indazole is generally more thermodynamically stable than the 2H-tautomer.[2] Consequently, reaction conditions that allow for thermodynamic equilibrium will favor the desired N1-isomer.

Potential Causes for N2-Isomer Formation:

  • Strongly Basic Conditions: The use of strong bases like sodium hydride (NaH) can lead to the formation of the indazole anion, which can be alkylated or acylated at both nitrogen atoms, often resulting in a mixture of isomers.[1]

  • Kinetic Control: N2-isomers can be the kinetically favored product under certain reaction conditions.[1]

  • Steric and Electronic Effects: The electronic properties of substituents on the indazole ring can influence the N1/N2 ratio. While not definitively documented for 7-fluoro-indazole, electron-withdrawing groups on the indazole ring can sometimes favor N2-substitution.

Solutions to Favor N1-Isomer Formation:

  • Use of Mildly Basic or Neutral Conditions: Employing milder bases such as triethylamine (TEA) or even running the reaction without a strong base can favor the formation of the thermodynamically more stable N1-isomer.

  • Catalysis with DMAP: 4-(Dimethylamino)pyridine (DMAP) is an effective catalyst for Boc protection and can be used in catalytic amounts with Boc-anhydride to achieve the desired transformation, often under milder conditions that can favor the N1 product.[3][4]

  • Thermodynamic Equilibration: If a mixture of isomers is obtained, it may be possible to equilibrate the mixture to favor the more stable N1-isomer, for example, by heating in a suitable solvent, although specific conditions for this substrate are not widely reported.

Separation of Isomers:

If a mixture of isomers is unavoidable, they can often be separated by column chromatography on silica gel.[1] In some cases, recrystallization from a mixed solvent system (e.g., acetone/water, ethanol/water) has been shown to be effective in separating N1 and N2-substituted indazole isomers.[5]

Question 2: The reaction is sluggish or incomplete, and I have a significant amount of unreacted 7-fluoro-1H-indazole remaining. What can I do?

Answer: Incomplete conversion is a common issue, particularly with less nucleophilic heterocyclic systems.

Potential Causes:

  • Insufficient Reagent: The amount of Boc-anhydride or base may be insufficient to drive the reaction to completion.

  • Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.

  • Poor Solubility: The starting material may not be fully dissolved in the chosen solvent.

Solutions:

  • Increase Reagent Stoichiometry: A slight excess of Boc-anhydride (e.g., 1.1 to 1.5 equivalents) can be used.[3]

  • Increase Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. Monitoring by TLC is crucial to avoid degradation.

  • Optimize Solvent: Ensure that 7-fluoro-1H-indazole is soluble in the reaction solvent. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used solvents for Boc protections.[3]

  • Use of a Catalyst: The addition of a catalytic amount of DMAP can significantly accelerate the reaction rate.[4][6]

Question 3: I am observing byproducts other than the N2-isomer in my reaction mixture. What could they be and how can I avoid them?

Answer: Besides the N2-isomer, other side products can arise from the reagents or reaction conditions.

Potential Byproducts and Their Causes:

  • Di-tert-butyl carbonate degradation products: Boc-anhydride can decompose, especially in the presence of moisture, to tert-butanol and carbon dioxide.[4]

  • Impurities from starting material: The 7-fluoro-1H-indazole used may contain impurities from its synthesis. Common synthetic routes for fluoro-indazoles start from substituted fluorobenzaldehydes or anilines, and byproducts from these reactions could be carried over.[7][8]

Solutions:

  • Use High-Purity Reagents: Ensure that the 7-fluoro-1H-indazole and Boc-anhydride are of high purity and handled under anhydrous conditions.

  • Purification of Starting Material: If necessary, purify the 7-fluoro-1H-indazole by column chromatography or recrystallization before use.[8]

  • Careful Work-up: A standard aqueous work-up can help to remove water-soluble impurities and unreacted reagents.

Frequently Asked Questions (FAQs)

Q1: What is the most significant side reaction to consider in the synthesis of this compound?

A1: The formation of the regioisomeric 2-Boc-7-fluoro-1H-indazole is the most critical side reaction to control. The ratio of the N1 to N2 isomer is highly dependent on the reaction conditions.[1]

Q2: How can I distinguish between the 1-Boc and 2-Boc isomers of 7-fluoro-1H-indazole?

A2: NMR spectroscopy is a powerful tool for distinguishing between N1 and N2-substituted indazoles. Typically, the chemical shifts of the protons and carbons of the indazole ring are different for the two isomers. For N1-substituted indazoles, the H3 proton signal is usually at a lower field compared to the H3 proton of the N2-isomer. Conversely, the H7 proton of the N2-isomer is often deshielded and appears at a higher frequency compared to the N1-isomer.[1]

Q3: What are the recommended general conditions for the Boc protection of 7-fluoro-1H-indazole to favor the N1-isomer?

A3: A common and often successful method involves reacting 7-fluoro-1H-indazole with di-tert-butyl dicarbonate (Boc₂O) in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a catalytic amount of 4-(dimethylaminopyridine) (DMAP) and a mild base like triethylamine (TEA). These conditions are generally mild and tend to favor the thermodynamically more stable N1-isomer.

Q4: How can I purify the final this compound product?

A4: The most common method for purification is flash column chromatography on silica gel.[1] The choice of eluent will depend on the polarity of the product and any impurities. A gradient of ethyl acetate in hexanes is often a good starting point. Recrystallization may also be a viable option if a suitable solvent system can be found.[5]

Data Presentation

Table 1: General Reaction Conditions for Boc Protection of Indazoles and their Influence on Regioselectivity

BaseSolventCatalystTypical OutcomeReference
Triethylamine (TEA)DCM or THFDMAP (catalytic)Generally favors N1-isomer[9]
None/Mildly AcidicAprotic SolventNoneTends to favor N1-isomer (thermodynamic product)[1]
Sodium Hydride (NaH)THF or DMFNoneCan produce mixtures of N1 and N2-isomers[1]

Note: The specific N1/N2 ratio for 7-fluoro-1H-indazole under these conditions is not extensively reported and may require experimental optimization.

Experimental Protocols

General Protocol for the Synthesis of this compound:

This protocol is a generalized procedure based on common methods for the Boc protection of indazoles and related heterocycles.[9] Optimization may be required.

Materials:

  • 7-fluoro-1H-indazole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 7-fluoro-1H-indazole (1.0 eq.) in anhydrous DCM or THF, add triethylamine (1.2 eq.) and a catalytic amount of DMAP (0.1 eq.).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add di-tert-butyl dicarbonate (1.1 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-16 hours).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve 7-fluoro-1H-indazole in anhydrous solvent add_base Add Triethylamine and catalytic DMAP start->add_base add_boc Add Boc-anhydride add_base->add_boc react Stir at room temperature (Monitor by TLC) add_boc->react dilute Dilute with solvent react->dilute wash Wash with NaHCO3 (aq) and Brine dilute->wash dry Dry organic layer wash->dry concentrate Concentrate under reduced pressure dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography product This compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide Troubleshooting Logic for Side Reactions cluster_isomer Isomer Formation cluster_conversion Reaction Conversion cluster_byproducts Other Byproducts start Reaction Outcome Analysis isomer_issue Mixture of N1 and N2 isomers detected? start->isomer_issue isomer_yes Optimize for Thermodynamic Control: - Use mild base (e.g., TEA) - Avoid strong bases (e.g., NaH) - Consider catalyst (DMAP) isomer_issue->isomer_yes Yes isomer_no Proceed to next issue isomer_issue->isomer_no No conversion_issue Incomplete reaction? isomer_no->conversion_issue conversion_yes Increase Conversion: - Increase Boc-anhydride stoichiometry - Increase temperature - Add catalyst (DMAP) conversion_issue->conversion_yes Yes conversion_no Proceed to next issue conversion_issue->conversion_no No byproduct_issue Other impurities observed? conversion_no->byproduct_issue byproduct_yes Improve Reaction Purity: - Use high-purity, anhydrous reagents - Purify starting material byproduct_issue->byproduct_yes Yes byproduct_no Successful Synthesis byproduct_issue->byproduct_no No

Caption: Troubleshooting decision tree for side reactions in the synthesis of this compound.

References

purification challenges of 1-Boc-7-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the purification challenges of 1-Boc-7-fluoro-1H-indazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.

Question 1: My final product is an oil, but it is expected to be a solid. What are the possible causes and solutions?

Answer: An oily product can be due to the presence of residual solvents or other impurities that depress the melting point.

  • Residual Solvents: High-boiling point solvents used in the reaction or extraction (e.g., DMF, toluene) may be present.

    • Solution: Dry the product under high vacuum, possibly with gentle heating (e.g., 40-60 °C), to remove volatile impurities.[1]

  • Presence of Impurities: The presence of unreacted starting materials or byproducts can prevent crystallization.

    • Solution: Attempt to crystallize the oil. Dissolve it in a small amount of a polar solvent like methanol or ethyl acetate and then slowly add a non-polar anti-solvent such as hexanes, pentane, or water until the solution becomes cloudy.[2] Alternatively, vapor diffusion can be effective: dissolve the oil in a small vial using a solvent like dichloromethane and place this vial inside a larger sealed container with an anti-solvent like n-pentane.[1]

Question 2: I am having difficulty purifying my product by flash column chromatography. What are the recommended starting conditions?

Answer: Flash chromatography is a standard method for purifying Boc-protected compounds. The key is selecting an appropriate solvent system. Since this compound is less polar than its parent indazole, a non-polar solvent system is a good starting point.

  • Recommended Starting Point: A common and effective eluent is a mixture of ethyl acetate and hexanes.[3][4] Start with a low polarity mixture, such as 5-10% ethyl acetate in hexanes, and gradually increase the polarity.

  • TLC Analysis: Before running the column, determine the optimal solvent system using thin-layer chromatography (TLC). The ideal Rf value for the product should be between 0.2 and 0.4 for good separation.[5]

  • Acid Sensitivity: If your compound is sensitive to the acidic nature of silica gel, you can add a small amount of triethylamine (e.g., 1-3%) to the eluent to neutralize the silica.[3]

Question 3: My crystallization attempt failed (no crystals formed or the product "oiled out"). What can I do?

Answer: Failed crystallization is a common issue. Several factors could be at play, from solvent choice to solution saturation.

  • No Crystals Form:

    • The solution may be too dilute. Solution: Boil off some of the solvent to increase the concentration.[6]

    • Crystallization may be slow to initiate. Solution: Scratch the inside of the flask with a glass rod at the air-liquid interface to create nucleation sites. Alternatively, add a small seed crystal of the pure product if available.[6][7]

  • Product "Oils Out":

    • This often occurs if the solution is supersaturated or cools too quickly. Solution: Reheat the mixture to redissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.[6]

    • High levels of impurities can also cause oiling out. Solution: Consider a preliminary purification by flash chromatography to remove the bulk of the impurities before attempting crystallization.[6]

Frequently Asked Questions (FAQs)

What are the most common impurities found in crude this compound?

The impurities in your sample will largely depend on the synthetic route, but common ones include:

ImpurityOriginIdentification
7-fluoro-1H-indazoleUnreacted starting materialA more polar spot on TLC; can be confirmed by LC-MS or by spiking the sample with the starting material.[8]
2-Boc-7-fluoro-1H-indazoleRegioisomer formed during Boc protectionMay co-elute with the desired product. Can be identified by careful analysis of 1H NMR, as the aromatic proton shifts will differ.[9][10]
Di-tert-butyl dicarbonate (Boc₂O)Excess reagent from the protection stepCan be removed by aqueous workup or during chromatography.
tert-ButanolByproduct of the Boc protection reactionVolatile and usually removed under vacuum. Its presence can be seen in 1H NMR spectra as a singlet around 1.28 ppm in CDCl₃.[11]
Residual SolventsFrom reaction or purification stepsCan be identified by their characteristic peaks in the 1H NMR spectrum.[11][12][13]

What is the general workflow for the purification of this compound?

A typical purification workflow involves an initial workup followed by one or two purification steps.

Purification_Workflow cluster_0 Crude Product Isolation cluster_1 Purification Crude_Reaction_Mixture Crude Reaction Mixture Aqueous_Workup Aqueous Workup (e.g., with NaHCO₃) Crude_Reaction_Mixture->Aqueous_Workup Extraction Extraction with Organic Solvent Aqueous_Workup->Extraction Drying_and_Concentration Drying & Concentration Extraction->Drying_and_Concentration Crude_Product Crude Product Drying_and_Concentration->Crude_Product Flash_Chromatography Flash Chromatography (e.g., EtOAc/Hexanes) Crude_Product->Flash_Chromatography Partially_Pure Partially Pure Fractions Flash_Chromatography->Partially_Pure Crystallization Crystallization Partially_Pure->Crystallization Pure_Product Pure this compound Crystallization->Pure_Product

Caption: General purification workflow for this compound.

How can I troubleshoot a failed crystallization?

The following decision tree can guide your troubleshooting process for crystallization.

Crystallization_Troubleshooting Start Crystallization Attempt Result What is the result? Start->Result No_Crystals No Crystals Formed Result->No_Crystals No precipitate Oiled_Out Product 'Oiled Out' Result->Oiled_Out Oily precipitate Success Crystals Formed Result->Success Solid precipitate Action_Concentrate Concentrate solution by boiling off some solvent. No_Crystals->Action_Concentrate Retry Action_Scratch_Seed Scratch flask or add a seed crystal. No_Crystals->Action_Scratch_Seed Retry Action_Reheat Reheat to dissolve oil, add a little more solvent, cool slowly. Oiled_Out->Action_Reheat Retry Action_Chromatography Consider pre-purification by column chromatography. Oiled_Out->Action_Chromatography If oiling persists Action_Concentrate->Result Retry Action_Scratch_Seed->Result Retry Action_Reheat->Result Retry

Caption: Decision tree for troubleshooting crystallization issues.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general guideline for the purification of this compound using flash chromatography on silica gel.

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the initial elution solvent.

  • Column Packing: Prepare a silica gel column of an appropriate size based on the amount of crude material. The column can be slurry-packed with the initial mobile phase (e.g., 5% ethyl acetate in hexanes).

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds. For example, start with 5% ethyl acetate/hexanes and gradually increase to 20-30% ethyl acetate/hexanes.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Crystallization

This protocol describes a standard method for crystallization from a single solvent.

  • Solvent Selection: In a test tube, find a solvent that dissolves the crude product poorly at room temperature but well when heated (e.g., isopropanol, ethanol, or a mixture like ethyl acetate/hexanes).[6]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the product just dissolves completely.[6]

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To encourage slower cooling, you can insulate the flask.

  • Crystal Formation: Once the flask reaches room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.[6]

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

References

avoiding the formation of 2H-indazole isomers in 7-fluoroindazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-fluoroindazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding the formation of the undesired 2H-indazole isomer and to offer troubleshooting solutions for common experimental challenges.

Frequently Asked questions (FAQs)

Q1: What are the common isomers of 7-fluoroindazole, and why is it important to control their formation?

A1: In the synthesis of 7-fluoroindazole, two primary positional isomers can be formed: 7-fluoro-1H-indazole and 7-fluoro-2H-indazole. The key difference lies in the position of the proton on the nitrogen atom within the pyrazole ring. The 1H-isomer is generally the thermodynamically more stable and often the desired product in medicinal chemistry applications due to its specific biological activity.[1] The 2H-isomer is typically considered an impurity, and its presence can complicate purification and affect the pharmacological profile of the final compound.

Q2: What are the primary synthetic routes for 7-fluoro-1H-indazole?

A2: Two common methods for the synthesis of 7-fluoro-1H-indazole are:

  • From 2,3-difluorobenzaldehyde: This method involves the reaction of 2,3-difluorobenzaldehyde with hydrazine hydrate at elevated temperatures.[2]

  • From 2-fluoro-6-methylaniline: This route involves a multi-step process including acetylation, cyclization using isoamyl nitrite, and subsequent deacetylation to yield the final product.[3]

Q3: What factors influence the formation of the 2H-indazole isomer?

A3: The formation of the 2H-indazole isomer is influenced by several factors, primarily related to the principles of kinetic versus thermodynamic control. The 2H-isomer is often the kinetically favored product, meaning it may form faster under milder conditions, while the 1H-isomer is the thermodynamically more stable product and is favored under conditions that allow for equilibrium to be reached.[1] Key factors include:

  • Reaction Temperature: Higher temperatures can favor the formation of the more stable 1H-isomer.[4]

  • Choice of Base and Solvent: In reactions involving the functionalization of the indazole ring, the base and solvent system plays a crucial role in directing the substitution to the N1 or N2 position.[1][5] For the synthesis of the ring itself, the reaction medium can influence the cyclization pathway.

  • Electronic Effects of Substituents: The presence of electron-withdrawing groups on the benzene ring of the indazole can influence the regioselectivity of reactions. For instance, an electron-withdrawing group at the C7 position can favor the formation of the N2-substituted product in subsequent reactions.[5]

Q4: How can I differentiate between the 7-fluoro-1H-indazole and 7-fluoro-2H-indazole isomers?

A4: Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are the most reliable for distinguishing between the 1H and 2H isomers. In ¹H NMR, the chemical shift of the proton at the C3 position is a key diagnostic feature. For 2H-indazoles, this proton is typically observed further downfield (at a higher ppm value) compared to the corresponding 1H-isomer.[6] ¹³C and ¹⁹F NMR can also show distinct chemical shifts for the two isomers.[7][8]

Troubleshooting Guides

Issue 1: Significant Formation of the 2H-Indazole Isomer

Question: My synthesis is producing a high percentage of the undesired 7-fluoro-2H-indazole isomer. How can I minimize its formation?

Answer: To favor the formation of the thermodynamically more stable 1H-isomer, consider the following adjustments to your protocol:

  • Temperature Optimization: If your current protocol is run at a lower temperature, cautiously increasing the reaction temperature may promote the formation of the more stable 1H-isomer. However, be mindful of potential side reactions at very high temperatures.[4]

  • Prolonged Reaction Time: Extending the reaction time at a suitable temperature can allow the reaction to reach thermodynamic equilibrium, which should favor the 1H-indazole.

  • Solvent Selection: The polarity of the solvent can influence the reaction pathway. Experiment with different solvents to find one that favors the desired cyclization pathway to the 1H-isomer.

Issue 2: Difficulty in Separating the 1H and 2H Isomers

Question: I have a mixture of 1H and 2H isomers of 7-fluoroindazole that are difficult to separate. What purification strategies can I employ?

Answer: The separation of these isomers can be challenging due to their similar physical properties. Here are some recommended approaches:

  • Flash Column Chromatography: This is the most common method for separating indazole isomers.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate or acetone) is often effective. Start with a low concentration of the polar solvent and gradually increase it. The 1H-isomer is generally less polar and will elute first.

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective method for purification, especially on a larger scale. Experiment with different solvent mixtures to find one where the solubility of the two isomers is significantly different. A patent on the separation of substituted indazole isomers suggests using mixed solvents like acetone/water, ethanol/water, or acetonitrile/water for recrystallization.[9]

Data Presentation

Table 1: Influence of Reaction Conditions on Indazole Isomer Formation (General Trends)

ParameterCondition Favoring 1H-IsomerCondition Favoring 2H-IsomerRationale
Control ThermodynamicKinetic1H-indazole is generally more stable.[1]
Temperature HigherLowerHigher temperatures allow the reaction to overcome the activation barrier to the more stable product.[4]
Base (for N-alkylation) Sodium Hydride (NaH) in THF-Favors the formation of the N1-substituted product.[1][10]
Substituents Bulky group at C3Electron-withdrawing group at C7Steric hindrance at C3 disfavors N2-substitution, while electron-withdrawing groups at C7 can electronically favor N2-substitution.[5]

Experimental Protocols

Protocol 1: Synthesis of 7-Fluoro-1H-indazole from 2,3-Difluorobenzaldehyde[2]
  • Reaction Setup: In a suitable reaction vessel, combine 2,3-difluorobenzaldehyde (1.0 eq) and hydrazine monohydrate (excess, e.g., 5-10 eq).

  • Heating: Heat the reaction mixture with stirring to 180 °C for 10 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add ethyl acetate and water to the mixture and transfer to a separatory funnel.

    • Separate the organic layer, wash it with saturated brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a chloroform/acetone mixture as the eluent to obtain 7-fluoro-1H-indazole.

Protocol 2: Synthesis of 7-Fluoro-1H-indazole from 2-Fluoro-6-methylaniline[3]

This is a multi-step synthesis:

  • Acetylation:

    • Dissolve 2-fluoro-6-methylaniline (1.0 eq) in ethyl acetate and cool to 0 °C.

    • Slowly add acetic anhydride (1.0 eq) while maintaining the temperature below 5 °C.

    • Stir for 30 minutes.

    • Remove the solvent under reduced pressure to obtain 2-fluoro-6-methylphenylacetamide.

  • Cyclization:

    • Combine the 2-fluoro-6-methylphenylacetamide (1.0 eq), acetic acid, and acetic anhydride in toluene.

    • Heat the mixture and slowly add isoamyl nitrite.

    • Continue heating for 30 minutes.

    • Remove the solvent under reduced pressure to yield 7-fluoro-1H-acetylindazole.

  • Deacetylation:

    • Treat the 7-fluoro-1H-acetylindazole (1.0 eq) with ammonia in anhydrous methanol at 40 °C for 2 hours.

    • Remove the solvent under reduced pressure. The product will precipitate upon cooling.

    • Collect the solid by filtration and dry to obtain 7-fluoro-1H-indazole.

Visualizations

Reaction_Pathways Starting Materials Starting Materials Reaction Intermediate Reaction Intermediate Starting Materials->Reaction Intermediate Kinetic Product (2H-Isomer) Kinetic Product (2H-Isomer) Reaction Intermediate->Kinetic Product (2H-Isomer) Lower Temp. Shorter Time Thermodynamic Product (1H-Isomer) Thermodynamic Product (1H-Isomer) Reaction Intermediate->Thermodynamic Product (1H-Isomer) Higher Temp. Longer Time Kinetic Product (2H-Isomer)->Thermodynamic Product (1H-Isomer) Equilibration Troubleshooting_Workflow start High 2H-Isomer Content step1 Increase Reaction Temperature start->step1 step2 Prolonged Reaction Time step1->step2 step3 Change Solvent step2->step3 step4 Optimize Purification step3->step4 end Increased Yield of 1H-Isomer step4->end

References

Technical Support Center: Optimization of Suzuki Coupling Conditions for 1-Boc-7-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 1-Boc-7-fluoro-1H-indazole. This guide is designed to address specific challenges and provide actionable solutions to optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing a Suzuki coupling with this compound?

A1: The main challenges with this substrate involve the lower reactivity of the C-F bond compared to C-Br or C-I bonds, and the potential for deprotection of the Boc group under certain reaction conditions. Activating the C-F bond typically requires more forcing conditions (e.g., higher temperatures, stronger bases, or more specialized catalysts), which can, in turn, promote the removal of the acid-labile Boc protecting group.[1][2]

Q2: Which palladium catalysts and ligands are recommended for the Suzuki coupling of an aryl fluoride like 7-fluoro-1H-indazole?

A2: For Suzuki couplings involving aryl fluorides, palladium catalysts with electron-rich and bulky phosphine ligands are generally preferred to facilitate the challenging oxidative addition step.[3] Commonly successful catalyst systems include Pd(OAc)₂ or Pd₂(dba)₃ paired with ligands such as Buchwald's biarylphosphines (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃).[3][4] For heteroaromatic substrates, Pd(dppf)Cl₂ has also been shown to be effective.[5][6]

Q3: Can the N-Boc protecting group be cleaved during the Suzuki coupling reaction?

A3: Yes, the N-Boc group can be sensitive to the basic and thermal conditions often required for Suzuki coupling.[1][2] The use of strong bases or high temperatures, especially with microwave heating, can lead to partial or complete deprotection of the indazole nitrogen.[1][7] If deprotection is observed, screening milder bases or lowering the reaction temperature is recommended.

Q4: What are common side reactions to watch out for, and how can they be minimized?

A4: Besides potential deprotection, common side reactions in Suzuki couplings include:

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. It can be minimized by using anhydrous solvents, ensuring the purity of the boronic acid, and using milder bases.[8]

  • Homocoupling: The formation of a biaryl product from two molecules of the boronic acid. This is often promoted by the presence of oxygen. Thoroughly degassing the reaction mixture can help to suppress this side reaction.

  • Dehalogenation: The replacement of the fluorine atom with a hydrogen atom. This can occur after oxidative addition if the catalytic cycle is stalled.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the Suzuki coupling of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst- Use a fresh batch of palladium catalyst and ligand. - Consider using a pre-formed Pd(0) catalyst or a more active precatalyst.
2. Inefficient C-F Bond Activation- Screen more electron-rich and bulky ligands (e.g., Buchwald ligands). - Increase the reaction temperature incrementally. - Consider a different palladium source.
3. Poor Quality Reagents- Use fresh, high-purity boronic acid. - Ensure solvents are anhydrous and properly degassed.
Boc Deprotection 1. Harsh Basic Conditions- Screen milder bases such as K₃PO₄, Cs₂CO₃, or KF.[9] - Reduce the equivalents of the base used.
2. High Reaction Temperature- Lower the reaction temperature and extend the reaction time. - Avoid microwave heating if deprotection is significant.[1]
Formation of Side Products 1. Protodeboronation of Boronic Acid- Use a boronic ester (e.g., pinacol ester) which can be more stable. - Employ anhydrous reaction conditions.
2. Homocoupling of Boronic Acid- Thoroughly degas all solvents and the reaction mixture with an inert gas (Argon or Nitrogen).

Data Presentation: Reaction Conditions for Suzuki Coupling of Halo-Indazoles

The following tables summarize reaction conditions from the literature for the Suzuki coupling of related halo-indazole substrates. While not specific to 7-fluoro-1H-indazole, they provide a strong starting point for optimization.

Table 1: Optimization of Suzuki Coupling for a 7-Bromo-1H-Indazole Derivative [10]

EntryCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1PdCl₂(PPh₃)₂ (10)K₂CO₃ (1.3)DMF150480
2PdCl₂(PPh₃)₂ (10)Cs₂CO₃ (1.3)DMF150480
3Pd(PPh₃)₄ (10)Cs₂CO₃ (1.3)DMF1504811
4Pd(PPh₃)₄ (10)Cs₂CO₃ (1.3)Dioxane/EtOH/H₂O140470

Table 2: Catalyst Screening for Suzuki Coupling of a 5-Bromo-1-ethyl-1H-indazole [6]

EntryCatalyst (10 mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄K₂CO₃DME802430
2Pd(PPh₃)₂Cl₂K₂CO₃DME802440
3Pd(PCy₃)₂K₂CO₃DME802450
4Pd(dppf)Cl₂K₂CO₃DME80290

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound (Starting Point for Optimization)

This protocol is adapted from established methods for the Suzuki coupling of related halo-indazoles and should be optimized for the specific substrate and coupling partner.[5][10]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base - Catalyst inert Establish Inert Atmosphere (Ar or N₂) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (e.g., 80-110°C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify product Final Product purify->product

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Troubleshooting_Logic cluster_reagents Reagent & Condition Check cluster_optimization Optimization Strategy start Low or No Yield in Suzuki Coupling check_catalyst Is the catalyst active? (Use fresh catalyst) start->check_catalyst check_reagents Are reagents pure and dry? (Use fresh boronic acid, anhydrous/degassed solvent) check_catalyst->check_reagents Yes screen_ligands Screen electron-rich, bulky ligands check_catalyst->screen_ligands No check_conditions Are conditions appropriate? (Temp, base, solvent) check_reagents->check_conditions Yes check_reagents->screen_ligands No check_conditions->screen_ligands No deprotection Is N-Boc deprotection an issue? check_conditions->deprotection Yes adjust_temp Adjust temperature screen_ligands->adjust_temp screen_bases Screen milder bases (K₃PO₄, Cs₂CO₃, KF) screen_bases->adjust_temp success Improved Yield adjust_temp->success deprotection->screen_ligands No deprotection->screen_bases Yes

References

Technical Support Center: Boc Deprotection of Fluorinated Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the troubleshooting of Boc (tert-butyloxycarbonyl) deprotection of fluorinated indazoles. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during this crucial synthetic step.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing Boc deprotection on fluorinated indazoles?

The main challenges arise from the electronic properties of the fluorinated indazole ring system. The strong electron-withdrawing nature of fluorine atoms can increase the acidity of the N-H bond of the indazole and can influence the stability of the heterocyclic ring under strongly acidic conditions. While the electron-withdrawing effect can make the N-Boc group more labile and easier to cleave, it can also make the indazole core more susceptible to certain side reactions or degradation if harsh conditions are used.[1][2] Careful selection of the deprotection method and reaction conditions is therefore crucial.

Q2: How does fluorine substitution affect the rate of Boc deprotection?

Fluorine atoms are strongly electron-withdrawing. This electronic destabilization of the aryl carbamate generally leads to a faster rate of deprotection compared to non-fluorinated analogues.[2] This means that reactions may require shorter times or milder conditions to achieve complete conversion.

Q3: Which deprotection methods are recommended for fluorinated indazoles?

Several methods can be employed, with the choice depending on the overall acid sensitivity of the molecule:

  • Strong Acids (TFA, HCl): Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane are the most common and often effective methods.[3]

  • Milder, Non-Acidic Conditions: For substrates with other acid-sensitive functional groups, milder methods can be advantageous. These include using oxalyl chloride in methanol, or thermolytic deprotection in a high-boiling solvent like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), sometimes with microwave assistance.[2][4]

Q4: What are common side reactions to watch out for?

The most common side reaction in any Boc deprotection is the alkylation of nucleophilic sites by the tert-butyl cation generated during the reaction. For indazoles, this could potentially occur on the aromatic ring, although the electron-withdrawing fluorine atoms may deactivate the ring towards this type of reaction. Another potential issue is the degradation of the indazole ring itself if excessively harsh acidic conditions are used for prolonged periods.

Troubleshooting Guide

Issue 1: Incomplete or Slow Deprotection
  • Symptom: TLC or LC-MS analysis shows significant starting material remaining after the expected reaction time.

  • Potential Causes:

    • Insufficient Acid Strength or Concentration: While fluorination generally accelerates the reaction, other substituents on the molecule or steric hindrance might slow it down.

    • Low Reaction Temperature: Performing the reaction at 0°C or below can significantly reduce the reaction rate.

    • Reagent Degradation: The acid (e.g., TFA) may have absorbed moisture, reducing its effectiveness.

  • Solutions:

    • Increase Acid Concentration: If using a TFA/DCM mixture, gradually increase the percentage of TFA.

    • Increase Temperature: Allow the reaction to warm to room temperature. Gentle heating (e.g., to 40°C) can also be effective, but should be monitored closely for side product formation.

    • Switch to a Stronger Acid System: A solution of 4M HCl in dioxane is often faster and more effective than TFA for difficult substrates.

    • Use Fresh Reagents: Ensure that the acid and anhydrous solvents are fresh and of high quality.

Issue 2: Formation of Side Products
  • Symptom: TLC or LC-MS analysis shows the formation of new, unexpected peaks.

  • Potential Causes:

    • tert-Butylation: The reactive tert-butyl cation generated during deprotection can alkylate the indazole ring or other nucleophilic functional groups in the molecule.

    • Ring Decomposition: The fluorinated indazole ring may be unstable to the highly acidic conditions, especially with prolonged reaction times or elevated temperatures.

  • Solutions:

    • Use a Scavenger: Add a scavenger like triethylsilane (TES) or thioanisole to the reaction mixture. These compounds will trap the tert-butyl cation, preventing it from reacting with your product.

    • Use Milder Conditions: Switch to a milder deprotection method that does not generate a free carbocation, such as using oxalyl chloride in methanol.[2]

    • Reduce Reaction Time and Temperature: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the time the product is exposed to strong acid.

Issue 3: Difficult Workup and Product Isolation
  • Symptom: The deprotected product is difficult to isolate from the reaction mixture, or residual TFA is hard to remove.

  • Potential Causes:

    • Formation of a Stable TFA Salt: The deprotected fluorinated indazole, being basic, will form a salt with TFA. These salts can sometimes be oils or difficult to handle.

    • Product Solubility: The free base or its salt may have challenging solubility properties.

  • Solutions:

    • Azeotropic Removal of TFA: After evaporating the bulk of the TFA and solvent, add a solvent like toluene or more DCM and re-evaporate. Repeating this process 2-3 times can help remove residual TFA.[5]

    • Basic Workup: To obtain the free base, dissolve the crude residue in an organic solvent (e.g., ethyl acetate or DCM) and wash with a mild aqueous base like saturated sodium bicarbonate solution. Be aware that some fluorinated indazoles may have altered pKa values, and a stronger base might be needed. Use caution as some compounds may not be stable to strong bases.[6][7]

    • Use of a Basic Resin: To avoid an aqueous workup, the crude product can be dissolved in a suitable solvent and stirred with a basic resin (e.g., Amberlyst A21) to neutralize the TFA salt. The resin is then filtered off.[7]

    • Switch to HCl: Using HCl in dioxane often yields a crystalline hydrochloride salt, which can be easier to isolate and handle than the corresponding TFA salt.[8]

Data Presentation

Table 1: Deprotection of N-Boc Substituted Indoles with Fluorinated Alcohols (Microwave-Assisted) [4]

EntryR Group on IndoleSolventTime (min)Yield (%)
15-CONH-7-ClTFE598
25-CONH-7-ClHFIP597
3HTFE1599
4HHFIP597
55-CHOTFE591
65-CHOHFIP596
76-ClTFE6098
86-ClHFIP594

TFE = 2,2,2-trifluoroethanol; HFIP = 1,1,1,3,3,3-hexafluoroisopropanol. Reactions were conducted under microwave irradiation.

Table 2: Deprotection of N-Boc Substituted Anilines with Fluorinated Alcohols (Microwave-Assisted) [4]

EntrySubstituent (G)SolventTimeYield (%)
14-ClTFE1.5 h98
24-ClHFIP1 h80
34-Br, 3-ClTFE1 h97
44-Br, 3-ClHFIP15 min77
54-NO₂TFE1 h95
64-NO₂HFIP5 min76

This data illustrates that electron-withdrawing groups (like halogens and nitro groups) generally lead to faster deprotection times.

Experimental Protocols

Protocol 1: Boc Deprotection using TFA in DCM
  • Dissolution: Dissolve the Boc-protected fluorinated indazole (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Acid Addition: To the stirred solution, add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). For more resistant substrates, neat TFA can be used. If required, add a scavenger such as triethylsilane (1.1-1.5 equivalents).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • To remove residual TFA, co-evaporate with toluene or DCM (3 x 10 mL).[5]

    • To obtain the free base, dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected fluorinated indazole.[6]

Protocol 2: Boc Deprotection using HCl in Dioxane
  • Reaction Setup: Dissolve the Boc-protected fluorinated indazole (1 equivalent) in a minimal amount of a co-solvent like methanol or DCM if necessary. Add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents of HCl).

  • Reaction: Stir the mixture at room temperature. The deprotected indazole hydrochloride salt may precipitate from the solution. Monitor the reaction by TLC or LC-MS. Completion is often achieved within 30 minutes to 2 hours.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt.

    • The salt can often be purified by trituration or recrystallization from a suitable solvent system (e.g., diethyl ether/DCM).

Protocol 3: Mild Boc Deprotection using Oxalyl Chloride in Methanol[2]
  • Dissolution: Dissolve the Boc-protected fluorinated indazole (1 equivalent) in methanol (approx. 0.1 M).

  • Reagent Addition: To the stirred solution at room temperature, add oxalyl chloride (3 equivalents) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting hydrochloride salt can be used directly or a basic workup (as described in Protocol 1) can be performed to yield the free base.

Visualizations

G cluster_start Start: Boc-Protected Fluorinated Indazole cluster_acidic Acidic Pathway cluster_mild Mild Pathway cluster_troubleshooting Troubleshooting cluster_workup Workup & Isolation start Choose Deprotection Method acidic_choice Strong Acid (TFA or HCl) start->acidic_choice Substrate is acid-stable mild_choice Alternative Method (e.g., Oxalyl Chloride, Thermal) start->mild_choice Substrate has other acid-sensitive groups monitor_acidic Monitor Reaction (TLC/LC-MS) acidic_choice->monitor_acidic complete Reaction Complete monitor_acidic->complete monitor_mild Monitor Reaction (TLC/LC-MS) mild_choice->monitor_mild monitor_mild->complete incomplete Incomplete Reaction? increase_conc Increase Acid Conc./Temp. incomplete->increase_conc stronger_acid Switch to Stronger Acid incomplete->stronger_acid workup Proceed to Workup (Evaporation, Neutralization) incomplete->workup Yes side_products Side Products? add_scavenger Add Scavenger side_products->add_scavenger use_mild Switch to Milder Method side_products->use_mild side_products->workup No complete->incomplete No complete->side_products Yes purification Purification workup->purification final_product Deprotected Fluorinated Indazole purification->final_product

Caption: Troubleshooting workflow for Boc deprotection of fluorinated indazoles.

G BocIndazole Boc-Protected Fluorinated Indazole Protonation Protonation of Boc Group by H⁺ BocIndazole->Protonation + H⁺ (from TFA or HCl) CarbocationFormation Formation of tert-Butyl Cation Protonation->CarbocationFormation CarbamicAcid Carbamic Acid Intermediate CarbocationFormation->CarbamicAcid tertButylCation tert-Butyl Cation (t-Bu⁺) CarbocationFormation->tertButylCation Decarboxylation Decarboxylation (Loss of CO₂) CarbamicAcid->Decarboxylation DeprotectedIndazole Deprotected Fluorinated Indazole Decarboxylation->DeprotectedIndazole SideReaction Potential Side Reaction (e.g., Alkylation) tertButylCation->SideReaction TrappedCation Trapped Cation tertButylCation->TrappedCation Trapped by Scavenger Scavenger (e.g., TES) Scavenger->TrappedCation

Caption: Mechanism of acid-catalyzed Boc deprotection and role of scavengers.

References

Technical Support Center: Cross-Coupling Reactions with 1-Boc-7-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 1-Boc-7-fluoro-1H-indazole. The content is designed to address specific experimental challenges and offer practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing cross-coupling reactions with this compound?

A1: Researchers may encounter several challenges with this substrate due to its specific structural features:

  • Boc-Group Lability: The N-Boc protecting group can be sensitive to the basic conditions often employed in cross-coupling reactions, leading to premature deprotection.[1]

  • C-F Bond Reactivity: While generally stable, the C-F bond can sometimes undergo side reactions such as hydrodefluorination, particularly with certain catalyst systems.

  • Catalyst Inhibition: Nitrogen-containing heterocycles like indazole can sometimes coordinate to the metal center of the catalyst, potentially leading to catalyst inhibition or deactivation.

  • Low Reactivity: The electron-withdrawing nature of the fluorine atom and the indazole ring can influence the reactivity of the coupling site, sometimes leading to sluggish or incomplete reactions.

Q2: Which palladium catalysts are recommended for Suzuki-Miyaura coupling with a halo-indazole substrate like 1-Boc-7-bromo-1H-indazole?

A2: For Suzuki-Miyaura coupling of bromoindazoles, several palladium catalysts have proven effective. While direct comparative data for this compound is limited, studies on similar substrates, such as 5-bromo-1-ethyl-1H-indazole, have shown that Pd(dppf)Cl₂ is a highly effective catalyst, providing good to excellent yields in relatively short reaction times.[2][3] Other common catalysts like Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂(PPh₃)₂ can also be used, though they may require longer reaction times or higher temperatures to achieve comparable results.[3]

Q3: Are there viable alternative catalysts to palladium for cross-coupling with this substrate?

A3: Yes, nickel-based catalysts are emerging as a cost-effective and highly reactive alternative to palladium for various cross-coupling reactions.[4] For challenging substrates, including heteroaryl chlorides, nickel catalysts have shown excellent activity.[4] Copper-catalyzed cross-coupling reactions are also an option, particularly for C-N and C-O bond formation.[1]

Q4: How can I prevent the deprotection of the Boc group during the reaction?

A4: Preventing Boc deprotection involves careful selection of reaction conditions:

  • Choice of Base: Use milder bases such as K₂CO₃ or Cs₂CO₃ instead of stronger bases like NaOtBu or K₃PO₄, especially when using elevated temperatures.

  • Reaction Temperature and Time: Keep the reaction temperature as low as possible and monitor the reaction closely to avoid unnecessarily long reaction times.

  • Microwave Irradiation: In some cases, microwave heating can promote the desired coupling reaction at a faster rate than the deprotection side reaction.[5]

Q5: What is hydrodefluorination and how can it be minimized?

A5: Hydrodefluorination is a side reaction where the fluorine atom is replaced by a hydrogen atom. This can be a problem in palladium-catalyzed cross-coupling of fluoro-aryl compounds. To minimize this, consider the following:

  • Ligand Choice: The choice of phosphine ligand can influence the extent of hydrodehalogenation. Screening different ligands is recommended.

  • Reaction Conditions: Carefully control the reaction temperature and consider the use of additives that can suppress this side reaction.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Suggested Solution
Inactive Catalyst Ensure the use of a fresh, high-quality catalyst. For air-sensitive catalysts, use proper inert atmosphere techniques. Consider using a pre-catalyst that is more air-stable.
Inappropriate Ligand The ligand plays a crucial role in catalyst activity. For electron-deficient substrates, bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) are often beneficial.[6]
Incorrect Base The choice and amount of base are critical. For Suzuki reactions, K₂CO₃ or Cs₂CO₃ are good starting points.[2][7] For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LiHMDS may be necessary, but care must be taken to avoid Boc deprotection.[8]
Poor Solvent Choice Ensure your solvent is anhydrous and degassed. Common solvents for Suzuki reactions include dioxane, DME, or toluene, often with a small amount of water.[7][9] For Buchwald-Hartwig reactions, toluene or THF are commonly used.[10]
Low Reaction Temperature If the reaction is sluggish, a moderate increase in temperature may be necessary. Monitor for side reactions.
Issue 2: Boc Deprotection
Potential Cause Suggested Solution
Base is too Strong Switch to a milder base such as K₂CO₃ or Cs₂CO₃.[2]
High Reaction Temperature Reduce the reaction temperature and extend the reaction time if necessary.
Prolonged Reaction Time Monitor the reaction by TLC or LC-MS and work up the reaction as soon as the starting material is consumed.
Issue 3: Formation of Side Products (e.g., Homocoupling, Hydrodehalogenation)
Potential Cause Suggested Solution
Oxygen in the Reaction Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.
Catalyst Decomposition This can lead to the formation of palladium black and promote side reactions. Ensure the ligand-to-metal ratio is appropriate, and consider using a more stable pre-catalyst.
Protodeboronation (Suzuki) This is the cleavage of the C-B bond of the boronic acid. Ensure anhydrous conditions and use the boronic acid promptly after purchase or preparation. Using pinacol esters of the boronic acid can sometimes mitigate this issue.
Hydrodehalogenation This can be influenced by the ligand and the hydrogen source (which can be adventitious water). Screening of ligands and using rigorously dried solvents may help.

Data Presentation: Catalyst Screening for a Model Suzuki Coupling

While specific data for this compound is scarce, the following table is based on a study of the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid, which serves as a useful model.[2][3]

CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(dppf)Cl₂dppfK₂CO₃DME80280
Pd(PPh₃)₄PPh₃K₂CO₃DME801865
Pd(OAc)₂ / PPh₃PPh₃K₂CO₃DME801840
PdCl₂(PPh₃)₂PPh₃K₂CO₃DME801830

Experimental Protocols

The following are generalized experimental protocols that can be adapted for cross-coupling reactions with 1-Boc-7-halo-1H-indazole. Note: These are starting points and may require optimization for your specific substrate and coupling partner.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling[8][10]
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 1-Boc-7-halo-1H-indazole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination[9]
  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, add the palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst, 1-3 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu or LiHMDS, 1.5-2.0 equiv).

  • Reagent Addition: Add 1-Boc-7-halo-1H-indazole (1.0 equiv) and the amine (1.1-1.5 equiv), followed by the anhydrous, degassed solvent (e.g., toluene or THF).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl. Extract with an organic solvent, wash with brine, dry, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation reagents Combine Substrate, Coupling Partner, & Base solvent Add Degassed Solvent reagents->solvent degas Degas Mixture solvent->degas catalyst Add Catalyst/Pre-catalyst under Inert Atmosphere degas->catalyst reaction Heat to Desired Temperature catalyst->reaction monitor Monitor by TLC/LC-MS reaction->monitor workup Aqueous Workup & Extraction monitor->workup purify Column Chromatography workup->purify product Characterize Pure Product purify->product

Caption: A typical experimental workflow for a cross-coupling reaction.

Troubleshooting_Low_Yield cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_temp Temperature/Time start Low or No Yield catalyst_check Is the catalyst active? Is the ligand appropriate? start->catalyst_check conditions_check Are the base and solvent optimal? start->conditions_check temp_check Is the reaction sluggish? start->temp_check catalyst_solution Use fresh catalyst. Screen different ligands (e.g., bulky, electron-rich). catalyst_check->catalyst_solution conditions_solution Screen alternative bases (e.g., K2CO3, Cs2CO3). Ensure anhydrous/degassed solvent. conditions_check->conditions_solution temp_solution Increase temperature moderately. Ensure sufficient reaction time. temp_check->temp_solution

Caption: A troubleshooting decision tree for low-yield cross-coupling reactions.

References

preventing decomposition of 1-Boc-7-fluoro-1H-indazole during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1-Boc-7-fluoro-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this reagent in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concern for this compound is the acid-lability of the tert-butyloxycarbonyl (Boc) protecting group. This group is susceptible to cleavage under acidic conditions, leading to the formation of 7-fluoro-1H-indazole. While generally stable to basic and nucleophilic conditions, prolonged exposure to strong bases or high temperatures, especially in the presence of certain metal catalysts, may also lead to decomposition or undesired side reactions.

Q2: I am observing premature deprotection of the Boc group during my reaction. How can I prevent this?

A2: Premature cleavage of the Boc group is typically caused by acidic conditions, which can be inadvertently generated during the reaction. To prevent this, consider the following:

  • Choice of Lewis Acid: If a Lewis acid is required, opt for milder ones and use them in stoichiometric amounts at low temperatures.

  • Reaction Additives: Be mindful of any additives that could be acidic or become acidic during the reaction. For example, some boronic acids for Suzuki couplings can contain trace acidic impurities.

  • Solvent Quality: Ensure the use of high-purity, anhydrous, and non-acidic solvents.

  • pH Control: If the reaction tolerates it, the addition of a non-nucleophilic base can help neutralize any trace acidity.

Q3: Can I perform a Suzuki-Miyaura cross-coupling reaction with a bromo-substituted this compound without decomposition?

A3: Yes, Suzuki-Miyaura reactions with similar substrates have been successfully performed. However, careful selection of reaction conditions is crucial to prevent decomposition, primarily the cleavage of the Boc group. It has been reported that microwave heating during Suzuki couplings can lead to concomitant deprotection of N-Boc on indazoles.

For successful coupling, consider the following conditions which have been reported for related N-Boc-haloindazoles:

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) is often a good choice.

  • Base: A mild inorganic base such as potassium carbonate (K2CO3) is recommended.

  • Solvent: Anhydrous dimethoxyethane (DME) or other ethereal solvents are suitable.

  • Temperature: Conventional heating at moderate temperatures (e.g., 80 °C) is often preferred over microwave irradiation to minimize Boc-group cleavage.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of desired product and presence of 7-fluoro-1H-indazole Premature cleavage of the Boc-protecting group due to acidic conditions.- Ensure all reagents and solvents are free from acidic impurities.- Add a non-nucleophilic base (e.g., proton sponge) if compatible with the reaction.- For cross-coupling reactions, use milder bases like K2CO3 or Cs2CO3.
Incomplete reaction in a cross-coupling protocol - Inefficient catalyst system.- Steric hindrance from the Boc group or other substituents.- Screen different palladium catalysts and ligands (e.g., Pd(PPh3)4, XPhos-based catalysts).- Increase the reaction temperature cautiously, monitoring for Boc-cleavage.- Consider a different cross-coupling methodology if steric hindrance is significant.
Formation of unidentified byproducts - Decomposition of the indazole ring under harsh conditions (e.g., strong base, high temperature).- Side reactions involving the fluoro-substituent.- Lower the reaction temperature.- Use the mildest possible base that effects the desired transformation.- Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative degradation.
Difficulty in purification The polarity of the product is similar to that of byproducts or starting materials.- If Boc-cleavage is the issue, the resulting NH-indazole will have a significantly different polarity, which should aid separation.- Consider derivatizing the crude product to facilitate purification if separation is challenging.

Experimental Protocols

Protocol 1: General Conditions for a Suzuki-Miyaura Coupling Reaction

This protocol is adapted from procedures used for similar N-protected halo-indazoles and is optimized to minimize decomposition.

Reagents:

  • Bromo-substituted this compound (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2-1.5 equiv)

  • Pd(dppf)Cl2 (0.05 equiv)

  • Potassium carbonate (K2CO3) (2.0-3.0 equiv)

  • Anhydrous dimethoxyethane (DME)

Procedure:

  • To a dry reaction flask under an inert atmosphere (Argon), add the bromo-substituted this compound, boronic acid, Pd(dppf)Cl2, and K2CO3.

  • Add anhydrous DME via syringe.

  • Heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental_Workflow Experimental Workflow for Preventing Decomposition cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Select Anhydrous Reagents & Solvents inert_atm Establish Inert Atmosphere (Ar/N2) add_reagents Combine Substrate, Catalyst, and Mild Base inert_atm->add_reagents add_solvent Add Anhydrous Solvent add_reagents->add_solvent heat Moderate Heating (e.g., 80°C) add_solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench extract Aqueous Workup quench->extract purify Column Chromatography extract->purify

Caption: Workflow for minimizing decomposition during reactions.

Troubleshooting_Logic Troubleshooting Logic for Low Yield start Low Yield Observed check_sm Check for Unreacted Starting Material start->check_sm check_deprotection Check for Deprotected Product (7-fluoro-1H-indazole) start->check_deprotection incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction Yes decomposition Decomposition Occurred check_deprotection->decomposition Yes optimize_catalyst Optimize Catalyst/Ligand System incomplete_reaction->optimize_catalyst increase_temp Increase Temperature Cautiously incomplete_reaction->increase_temp use_milder_conditions Use Milder Base/Lower Temperature decomposition->use_milder_conditions ensure_anhydrous Ensure Anhydrous/Inert Conditions decomposition->ensure_anhydrous

Caption: Decision tree for troubleshooting low reaction yields.

Technical Support Center: Purification of 1-Boc-7-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the column chromatography purification of 1-Boc-7-fluoro-1H-indazole. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography purification of this compound.

Question: My primary challenge is the partial or complete loss of the Boc protecting group during purification. How can I prevent this?

Answer: The N-Boc group on indazoles can be labile under acidic conditions and may even show instability on silica gel. To mitigate deprotection, consider the following:

  • Neutralize Your Silica Gel: Pre-treat your silica gel with a solution of triethylamine (Et3N) in your chosen eluent system (e.g., 1% Et3N in hexane/ethyl acetate). This will neutralize acidic sites on the silica that can catalyze the removal of the Boc group.

  • Avoid Acidic Additives: Do not use acidic modifiers in your eluent.

  • Work Quickly: Minimize the time the compound spends on the silica gel column. A faster elution, without compromising separation, is preferable.

  • Alternative Stationary Phases: If deprotection remains a significant issue, consider using a less acidic stationary phase, such as neutral alumina.

Question: I'm struggling to achieve good separation between my product and impurities. What should I do?

Answer: Achieving optimal separation requires a well-chosen eluent system.

  • Thin-Layer Chromatography (TLC) is Key: Before running your column, perform a thorough TLC analysis with various ratios of hexane and ethyl acetate to identify the eluent mixture that provides the best separation (a difference in Rf values of at least 0.2 is ideal).

  • Start with a Low Polarity Eluent: Begin with a higher ratio of hexane to ethyl acetate and gradually increase the polarity by increasing the proportion of ethyl acetate. This will help to first elute non-polar impurities.

  • Consider a Third Solvent: For particularly difficult separations, adding a small amount of a third solvent, such as dichloromethane (DCM), might improve the resolution. However, always check the miscibility and the effect on your compound's stability.

Question: My compound is eluting too quickly (high Rf) or is stuck on the column (low Rf). How do I adjust the elution?

Answer:

  • High Rf (Eluting too fast): Your eluent system is too polar. Increase the proportion of the less polar solvent (hexane).

  • Low Rf (Stuck on the column): Your eluent system is not polar enough. Gradually increase the proportion of the more polar solvent (ethyl acetate).

Question: I observe streaking or tailing of my product spot on the TLC plate and column fractions. What causes this and how can I fix it?

Answer: Streaking or tailing can be caused by several factors:

  • Overloading: You may be loading too much crude product onto the column. For a given column size, there is a maximum amount of material that can be effectively separated.

  • Insolubility: If your compound is not fully dissolved in the loading solvent, it can lead to tailing. Ensure your crude material is dissolved in the minimum amount of a suitable solvent, preferably the eluent itself or a slightly more polar solvent.

  • Strong Interactions with Silica: The compound may be interacting too strongly with the silica gel. Adding a small amount of a more polar solvent to the eluent or neutralizing the silica as mentioned above can help.

Frequently Asked Questions (FAQs)

Q1: What is a good starting eluent system for the column chromatography of this compound?

A1: Based on the purification of similar N-Boc protected heterocyclic compounds, a good starting point is a mixture of hexane and ethyl acetate. Begin with a low polarity mixture, such as 95:5 or 90:10 (hexane:ethyl acetate), and gradually increase the polarity.

Q2: What is the expected Rf value for this compound?

A2: The exact Rf value will depend on the specific eluent system and the TLC plate used. However, for a good separation, aim for an Rf value of approximately 0.2 to 0.4 in your chosen eluent system. An Rf of 0.27 has been reported for a similar compound in a 3:1 hexanes/ethyl acetate system.[1]

Q3: Can I use solvents other than hexane and ethyl acetate?

A3: Yes, other solvent systems can be explored. For example, dichloromethane (DCM) and methanol (MeOH) mixtures are sometimes used. However, given the potential for Boc group instability, it is advisable to start with the less aggressive hexane/ethyl acetate system. If using chlorinated solvents, be mindful of their higher toxicity.

Q4: How can I confirm that the purified fractions contain my desired product?

A4: The most common method is to analyze the collected fractions by TLC. Spot a small amount from each fraction on a TLC plate and run it in the same eluent system used for the column. Combine the fractions that show a single spot corresponding to the Rf of your product. Further confirmation of the product's identity and purity should be done using analytical techniques such as NMR, LC-MS, or melting point analysis.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general methodology. The specific eluent system should be optimized based on preliminary TLC analysis.

1. Preparation of the Silica Gel Column:

  • Select an appropriately sized glass column based on the amount of crude material to be purified (a general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight).

  • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).

  • Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the silica bed.

  • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (DCM or the eluent itself).

  • Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.

  • Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is again just at the top of the silica.

  • Gently add a thin layer of sand on top of the silica bed to prevent disturbance during the addition of the eluent.

3. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Begin collecting fractions in test tubes or other suitable containers.

  • Monitor the elution process by TLC.

  • If the product is not eluting, gradually increase the polarity of the eluent (e.g., from 95:5 to 90:10, then 85:15 hexane:ethyl acetate).

4. Product Isolation:

  • Combine the fractions that contain the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid or oil is the purified this compound.

Quantitative Data Summary

Compound AnalogyEluent System (Hexane:Ethyl Acetate)Rf ValueReference
N-Boc protected indazole derivative3:10.27[1]
N-Boc protected indazole derivative3:10.13[1]
N-Boc protected indazole derivative3:10.36[1]

Visualizations

Troubleshooting_Workflow start Start Purification check_separation Good Separation on TLC? start->check_separation run_column Run Column Chromatography check_separation->run_column Yes optimize_eluent Optimize Eluent System (TLC) check_separation->optimize_eluent No check_elution Product Eluting? run_column->check_elution collect_fractions Collect & Combine Fractions check_elution->collect_fractions Yes increase_polarity Increase Eluent Polarity check_elution->increase_polarity No product_pure Pure Product? collect_fractions->product_pure end Purification Complete product_pure->end Yes check_deprotection Boc Deprotection Observed? product_pure->check_deprotection No (Impure) optimize_eluent->check_separation increase_polarity->run_column neutralize_silica Neutralize Silica Gel check_deprotection->neutralize_silica Yes re_run_column Re-run Column check_deprotection->re_run_column No neutralize_silica->re_run_column re_run_column->run_column

Caption: Troubleshooting workflow for column chromatography purification.

References

identifying impurities in 1-Boc-7-fluoro-1H-indazole synthesis by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers identifying impurities in the synthesis of 1-Boc-7-fluoro-1H-indazole using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound, and what are the likely impurities?

The synthesis of this compound typically involves two key steps: the synthesis of the 7-fluoro-1H-indazole core, followed by the protection of the indazole nitrogen with a tert-butyloxycarbonyl (Boc) group.

A common route to 7-fluoro-1H-indazole starts from 2,3-difluorobenzaldehyde and hydrazine.[1] The subsequent Boc protection is achieved by reacting the indazole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[2]

Potential impurities can arise from unreacted starting materials, side-reactions, and byproducts from each step. These may include:

  • Starting Materials: 7-fluoro-1H-indazole, 2,3-difluorobenzaldehyde.

  • Boc-Related Impurities: Di-tert-butyl dicarbonate (Boc₂O) and its byproducts, di-Boc-7-fluoro-1H-indazole (over-protection), and tert-butanol.

  • Isomeric Impurities: Depending on reaction conditions, Boc protection of indazoles can sometimes lead to the formation of the N2-Boc isomer.[3]

  • Degradation Products: The indazole ring can be susceptible to degradation under harsh conditions.

Q2: What are the expected m/z values for the target compound and key impurities in LC-MS?

The table below summarizes the calculated molecular weights and expected [M+H]⁺ ions for this compound and its potential impurities. These values are crucial for initial peak identification in your mass spectrum.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
This compound (Product) C₁₂H₁₃FN₂O₂236.24237.10
7-fluoro-1H-indazoleC₇H₅FN₂136.13137.05
2,3-difluorobenzaldehydeC₇H₄F₂O142.10143.03
Di-Boc-7-fluoro-1H-indazoleC₁₇H₂₁FN₂O₄336.36337.16
N2-Boc-7-fluoro-1H-indazole isomerC₁₂H₁₃FN₂O₂236.24237.10

Q3: My chromatogram shows a peak with the same m/z as my product but a different retention time. What could it be?

If you observe a peak with the same m/z as your target compound (237.10 for [M+H]⁺) but eluting at a different retention time, it is likely an isomer. In the case of Boc-protected indazoles, this is often the N2-Boc isomer.[3] The separation of these isomers by reversed-phase LC can be challenging and may require method optimization, such as adjusting the gradient slope or changing the stationary phase.

Q4: I am seeing a significant peak corresponding to unreacted 7-fluoro-1H-indazole. What can I do?

The presence of a large amount of unreacted starting material (m/z 137.05 for [M+H]⁺) indicates an incomplete reaction. To improve the yield of the desired product, consider the following:

  • Increase the equivalents of Boc₂O: A slight excess of the Boc anhydride can drive the reaction to completion.

  • Optimize the base and solvent: The choice of base (e.g., triethylamine, DMAP) and solvent can influence the reaction rate and efficiency.[2]

  • Increase the reaction time or temperature: Allowing the reaction to proceed for a longer duration or at a slightly elevated temperature may improve conversion. Monitor the reaction by TLC or LC-MS to avoid degradation.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the LC-MS analysis of this compound synthesis.

Issue 1: No or Low Signal for the Target Compound

If you are not observing the expected peak for your product (m/z 237.10), or the signal intensity is very low, follow these steps:

Caption: Troubleshooting workflow for no or low product signal.

Issue 2: Identification of Unknown Peaks

When your chromatogram contains significant peaks that do not correspond to the starting material or the expected product, a systematic identification process is necessary.

start Start: Unknown Peak Observed check_mass Determine the m/z of the unknown peak start->check_mass compare_known Compare m/z to potential impurities table check_mass->compare_known propose_structure Propose potential structures based on mass and synthetic route compare_known->propose_structure No Match identify Identify or tentatively assign structure compare_known->identify Match Found msms Perform MS/MS fragmentation analysis propose_structure->msms compare_fragments Compare fragmentation pattern to known compounds or predict fragmentation msms->compare_fragments compare_fragments->identify

Caption: Logical workflow for the identification of unknown impurities.

Common fragmentation patterns for Boc-protected compounds involve the loss of the Boc group (-100 Da) or isobutylene (-56 Da).[4][5]

Issue 3: Poor Chromatographic Resolution

Poor separation between the product and impurities can hinder accurate quantification and identification.

ProblemPotential CauseSuggested Solution
Peak Tailing or Fronting Column overload, column contamination, or inappropriate mobile phase pH.[6]Dilute the sample to avoid overloading. Use a guard column to protect the analytical column from contaminants.[6] Ensure the mobile phase pH is appropriate for the analytes.
Co-elution of Product and Impurities Inadequate separation power of the current LC method.Modify the gradient profile (e.g., shallower gradient).[6] Try a different stationary phase (e.g., phenyl-hexyl instead of C18). Optimize the column temperature.
Retention Time Shifts Changes in mobile phase composition, column degradation, or fluctuating flow rate.[6]Prepare fresh mobile phase. Ensure the column is properly equilibrated before each injection.[7] Check the LC pump for leaks or pressure fluctuations.

Experimental Protocol: LC-MS Analysis

This section provides a general-purpose LC-MS method suitable for the analysis of this compound synthesis reactions. Method optimization may be required based on your specific instrumentation and impurity profile.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the crude reaction mixture.

  • Dissolve the sample in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Further dilute the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile) to a final concentration of 1-10 µg/mL.

  • Filter the diluted sample through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Ramp to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2-5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Scan Range: m/z 100-500.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Gas Flow Rates: Adjust cone and desolvation gas flows to optimize signal.

This technical support guide is intended to be a starting point for researchers. For more specific issues, consulting general LC-MS troubleshooting resources and the scientific literature is recommended.[8][9][10]

References

strategies to improve regioselectivity in the functionalization of 7-fluoroindazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of 7-fluoroindazoles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Disclaimer: Direct experimental data for the regioselective functionalization of 7-fluoroindazoles is limited in publicly accessible literature. The guidance provided herein is based on established principles for substituted indazoles and should be used as a starting point for optimization.

Frequently Asked Questions (FAQs)

N-Functionalization (Alkylation & Arylation)

Q1: I am getting a mixture of N1 and N2 isomers during the N-alkylation of my 7-fluoroindazole. How can I improve the regioselectivity?

A1: The regiochemical outcome of N-alkylation on the indazole scaffold is a delicate balance of steric and electronic factors, as well as reaction conditions. The fluorine atom at the C-7 position is electron-withdrawing, which generally favors the formation of the N2-substituted product. However, other factors can influence the final N1:N2 ratio.

  • To favor the N1 isomer (Thermodynamic Product): The most reliable method for favoring N1 alkylation is to use a strong, non-nucleophilic base in a non-polar aprotic solvent. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a promising system for achieving N1 selectivity.[1][2] This is attributed to the sodium cation coordinating with the N2 nitrogen, sterically hindering the approach of the electrophile.

  • To favor the N2 isomer (Kinetic Product): Given the electron-withdrawing nature of the 7-fluoro substituent, N2 alkylation is often the electronically favored pathway. To enhance this selectivity, consider using conditions that are less likely to allow for thermodynamic equilibration. Using potassium carbonate (K2CO3) in a polar aprotic solvent like DMF often results in mixtures but can favor the N2 product, especially with electron-deficient indazoles. For highly selective N2-alkylation, a Mitsunobu reaction or the use of specific acid catalysis with diazo compounds can be effective.

Q2: What is the expected N1:N2 ratio for the N-alkylation of 7-fluoroindazole?

A2: While specific data for 7-fluoroindazole is scarce, we can infer the likely outcome from related structures. For instance, the alkylation of 6-fluoroindazole with 4-methoxybenzyl chloride using K2CO3 in DMF yielded an approximate 1:1 mixture of N1 and N2 isomers.[3] In contrast, indazoles with strongly electron-withdrawing groups at C-7, such as nitro (-NO2) or methyl ester (-CO2Me), show excellent N2 regioselectivity (≥96%) even with NaH in THF.[1][2][4] Therefore, it is reasonable to predict that 7-fluoroindazole will show a preference for N2 alkylation, and this preference can be enhanced by avoiding conditions that force a thermodynamic outcome (e.g., NaH/THF).

C-H Functionalization

Q3: I want to perform a C-H functionalization on my N-substituted 7-fluoroindazole. Which position is most likely to react?

A3: For indazoles, the C3 position is generally the most electronically favorable site for electrophilic attack and is often targeted in C-H functionalization reactions. This has been demonstrated even for indazoles bearing a deactivating group at the C7 position. For example, 1-methyl-7-nitro-1H-indazole can undergo palladium-catalyzed direct arylation at the C3 position with good yields.

Q4: How can I direct C-H functionalization to other positions on the 7-fluoroindazole ring (e.g., C4, C5, C6)?

A4: Achieving regioselectivity at positions other than C3 typically requires the use of a directing group (DG). The DG is installed on the indazole (usually at N1 or N2) and then coordinates to a metal catalyst (commonly palladium or rhodium), bringing the catalyst into proximity with a specific C-H bond. This strategy allows for functionalization at otherwise unreactive positions. The choice of directing group and catalyst system is crucial for controlling the site of functionalization. Common directing groups for heterocyclic C-H activation include pyridyl, pyrimidyl, and amide functionalities.

Troubleshooting Guides

Problem: Poor Regioselectivity in N-Alkylation
Symptom Possible Cause Suggested Solution
Obtaining a ~1:1 mixture of N1 and N2 isomers.Reaction conditions are not sufficiently directing. The base/solvent combination (e.g., K2CO3/DMF) does not strongly favor one isomer over the other.For N1 selectivity , switch to NaH in anhydrous THF. Ensure the reaction is run under inert atmosphere.[1][2] For N2 selectivity , consider a Mitsunobu reaction or catalysis with triflic acid (TfOH) and a diazo compound.[3]
Higher than expected amount of N1 isomer when targeting N2.The reaction temperature is too high, or the reaction time is too long, allowing for equilibration to the more thermodynamically stable N1 isomer.Run the reaction at a lower temperature and monitor carefully for completion to avoid prolonged reaction times.
Problem: Low Yield or No Reaction in C-H Functionalization
Symptom Possible Cause Suggested Solution
No reaction observed during attempted C3-arylation.The catalyst may be inactive, or the conditions are not optimal for the 7-fluoroindazole substrate. The fluoro group is deactivating, making C-H activation more challenging.Screen different palladium catalysts (e.g., Pd(OAc)2, PdCl2) and ligands (e.g., PPh3). Ensure the base (e.g., Ag2CO3) and solvent are appropriate. Consider a higher reaction temperature.
Functionalization occurs at an undesired position.If using a directing group, the geometry of the DG-metal complex may favor activation of an unintended C-H bond.Modify the directing group to alter the chelation geometry. Experiment with different metal catalysts (e.g., Rh, Ir) that may exhibit different regioselectivity.

Quantitative Data Summary

Table 1: Effect of C-7 Substituent on N-Alkylation Regioselectivity

Indazole SubstrateAlkylating AgentConditionsN1:N2 RatioTotal Yield (%)Reference
7-NO2-1H-indazolen-pentyl bromideNaH / THF, RT to 50°C4 : 96Not specified[3]
7-CO2Me-1H-indazolen-pentyl bromideNaH / THF, RT to 50°C<1 : 99Not specified[3]
6-fluoro-1H-indazole4-methoxybenzyl chlorideK2CO3 / DMF~1 : 151.6 (combined)[3]

Table 2: C3-Arylation of 1-Methyl-7-nitro-1H-indazole

Aryl IodideYield (%)
4-Iodotoluene80
Iodobenzene87
4-Iodoanisole63
4-Iodobenzotrifluoride55
1-Chloro-4-iodobenzene72
Ethyl 4-iodobenzoate54
1-Iodo-4-nitrobenzene56
Reaction Conditions: 5 mol% Pd(OAc)2, 10% PPh3, Ag2CO3, water, 100°C.

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation

This protocol is optimized for achieving high N1-regioselectivity.[5]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the 7-fluoro-1H-indazole (1.0 equiv).

  • Dissolution: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise to the stirred solution.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated 7-fluoroindazole.

Protocol 2: General Procedure for C3-Selective Direct Arylation

This protocol is adapted from the C3-arylation of 7-nitroindazole and serves as a starting point for 7-fluoroindazole.

  • Preparation: In a reaction vessel, combine the N-substituted 7-fluoroindazole (1.0 equiv), the aryl iodide (1.2 equiv), palladium(II) acetate (Pd(OAc)2, 5 mol%), triphenylphosphine (PPh3, 10 mol%), and silver carbonate (Ag2CO3, 2.0 equiv).

  • Solvent: Add deionized water as the solvent.

  • Reaction: Heat the mixture to 100 °C and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filtration: Filter the mixture through a pad of celite to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to obtain the C3-arylated product.

Visualizations

N_Alkylation_Selectivity cluster_conditions Reaction Conditions cluster_factors Controlling Factors cluster_products Products NaH_THF NaH in THF Thermo Thermodynamic Control (favors most stable product) NaH_THF->Thermo K2CO3_DMF K2CO3 in DMF Kinetic Kinetic Control (favors fastest-formed product) K2CO3_DMF->Kinetic Mixture, can favor Mitsunobu Mitsunobu Reaction Mitsunobu->Kinetic N1_Product N1-alkyl-7-fluoroindazole (More Stable Isomer) Thermo->N1_Product Strongly Favors N2_Product N2-alkyl-7-fluoroindazole (Less Stable Isomer) Kinetic->N2_Product Strongly Favors Steric Steric Hindrance (at N1 from C7-F) Steric->N2_Product Favors Electronic Electronic Effect (C7-F is electron-withdrawing) Electronic->N2_Product Favors

Caption: Decision workflow for controlling N1 vs. N2 regioselectivity.

CH_Functionalization_Workflow cluster_c3 C3-Functionalization cluster_other C4/C5/C6-Functionalization Start Start: N-Protected 7-Fluoroindazole Decision Desired Position of Functionalization? Start->Decision C3_Method Direct C-H Arylation (e.g., Pd(OAc)2, Ar-I) Decision->C3_Method C3 Install_DG 1. Install Directing Group (DG) on N1 or N2 Decision->Install_DG C4, C5, or C6 C3_Product C3-Functionalized Product C3_Method->C3_Product Metal_Catalysis 2. Directed C-H Activation (e.g., Pd(II) or Rh(III) catalyst) Install_DG->Metal_Catalysis Remove_DG 3. (Optional) Remove DG Metal_Catalysis->Remove_DG Other_Product C4/C5/C6-Functionalized Product Remove_DG->Other_Product

Caption: General workflow for regioselective C-H functionalization.

References

Validation & Comparative

A Comparative Guide to 1-Boc-7-fluoro-1H-indazole and Other Fluorinated Indazole Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and lipophilicity.[1] Within the diverse landscape of heterocyclic scaffolds, indazoles represent a "privileged structure," forming the core of numerous pharmaceuticals with applications ranging from oncology to anti-inflammatory therapies.[2][3][4][5] This guide provides an objective comparison of 1-Boc-7-fluoro-1H-indazole, a key building block, with other fluorinated indazole analogs, supported by experimental data and detailed protocols.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a building block are critical for its handling, reactivity, and the ultimate characteristics of the final compound. The Boc (tert-butyloxycarbonyl) protecting group on this compound significantly alters its properties compared to the unprotected 7-fluoro-1H-indazole, primarily by increasing its molecular weight and modifying its solubility profile.

PropertyThis compound7-Fluoro-1H-indazole6-Bromo-7-fluoro-1H-indazole
CAS Number 1305320-59-5[6][7]341-24-2[8][9]1427396-09-5
Molecular Formula C₁₂H₁₃FN₂O₂[6][7]C₇H₅FN₂[8][9]C₇H₄BrFN₂
Molecular Weight 236.24 g/mol [6][7]136.13 g/mol [8][9]215.02 g/mol
Appearance Not specifiedYellow crystalline powder[9]Solid

Synthesis and Reactivity in Drug Discovery

The synthesis of fluorinated indazoles can be achieved through various routes. A common method for preparing 7-fluoro-1H-indazole involves the cyclization of 2,3-difluorobenzaldehyde with hydrazine hydrate.[10] The subsequent introduction of the Boc protecting group yields this compound, a versatile intermediate for further functionalization.

The Boc group plays a crucial role by protecting the N1 position of the indazole ring, which allows for selective reactions at other positions. However, its primary utility is in facilitating N-arylation reactions, a key transformation in drug discovery for exploring structure-activity relationships (SAR).[11] The Boc group can be readily removed under acidic conditions after the desired aryl group has been introduced at a different position, or it can direct arylation to the N2 position under specific catalytic conditions.

Experimental Protocol: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol describes a general procedure for the N-arylation of an indazole, a common reaction for which this compound is a suitable substrate, often after deprotection.

Materials:

  • Indazole derivative (e.g., 7-fluoro-1H-indazole)

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos, Buchwald's ligands)

  • Base (e.g., Cs₂CO₃, K₂CO₃)

  • Anhydrous solvent (e.g., Dioxane, Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add the indazole derivative (1.0 mmol), aryl halide (1.2 mmol), palladium catalyst (0.02-0.05 mmol), ligand (0.04-0.1 mmol), and base (2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous solvent (5-10 mL) via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.[11]

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 12-24 hours, monitoring progress by TLC or LC-MS.[11]

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl indazole.[11]

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Indazole, Aryl Halide, Catalyst, Ligand, Base inert Evacuate & Backfill with Inert Gas reagents->inert solvent Add Anhydrous Solvent inert->solvent degas Degas Mixture solvent->degas heat Heat & Stir (80-120°C, 12-24h) degas->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool filter Dilute & Filter through Celite cool->filter wash Wash with Water & Brine filter->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify final_product final_product purify->final_product Isolated N-Aryl Indazole

Workflow for Palladium-Catalyzed N-Arylation.

The Impact of Fluorine Substitution on Biological Activity

The position of the fluorine atom on the indazole ring dramatically influences the molecule's interaction with biological targets. This "positional effect" is a critical consideration in drug design. For example, in the context of Rho kinase (ROCK1) inhibition, a fluorine atom at the C6 position results in a significant enhancement of potency compared to a fluorine at the C4 position.

CompoundTargetIC₅₀Oral Bioavailability
4-Fluoroindazole (51)ROCK12500 nM[12][13]Not Reported
6-Fluoroindazole (52)ROCK114 nM[12][13]61%[12][13]
7-Fluoroindazole derivative (167a)Factor Xa223 nM[13]Not Reported
Non-fluorinated analog of 167aFactor Xa>14,400 nM[13]Not Reported

This data underscores the profound impact of fluorine substitution. The 7-fluoro substitution in indazole derivatives has been shown to be particularly beneficial for inhibiting Factor Xa, with a cocrystal structure revealing a hydrogen bond between the fluorine atom and the protein backbone.[13]

G RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLC MLC ROCK->MLC Phosphorylates pMLC pMLC Contraction Actomyosin Contraction pMLC->Contraction Inhibitor Fluorinated Indazole Inhibitor (e.g., 6-Fluoroindazole) Inhibitor->ROCK Inhibits

Inhibition of the Rho-kinase (ROCK) signaling pathway.

Spectroscopic and Spectrometric Analysis

Accurate structural characterization is paramount. The following tables provide expected spectroscopic data for this compound based on its structure and data from similar compounds.

Table 4: Predicted ¹H & ¹⁹F NMR Spectral Data for this compound

Nucleus Chemical Shift (δ) ppm Multiplicity Assignment
¹H ~8.10 d H3
~7.60 m H4/H5/H6
~7.10 m H4/H5/H6
~1.70 s Boc (9H)
¹⁹F -120 to -140 s Ar-F

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz. Data is predicted.

Table 5: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group
3100-3000 C-H (aromatic)
2980-2930 C-H (aliphatic, Boc)
~1740 C=O (Boc carbamate)
1620-1450 C=C (aromatic)
1250-1050 C-F stretch

Data is predicted based on characteristic frequencies.

Experimental Protocols for Structural Analysis

NMR Spectroscopy:

  • Objective: To determine the carbon-hydrogen and fluorine framework.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution spectrometer (e.g., 400 MHz). Use standard pulse programs.

Mass Spectrometry (MS):

  • Objective: To determine the molecular weight and fragmentation pattern.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Infuse the sample into an ESI or APCI source of a mass spectrometer. Acquire data in positive or negative ion mode to observe the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).

G Sample Fluorinated Indazole Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR MS Mass Spectrometry (ESI/APCI) Sample->MS IR IR Spectroscopy Sample->IR Structure Structural Elucidation NMR->Structure MS->Structure IR->Structure

General workflow for spectroscopic analysis.

Conclusion

This compound stands out as a highly valuable and versatile building block in the synthesis of complex, biologically active molecules. The Boc protecting group provides a strategic handle for controlled, regioselective functionalization, while the 7-fluoro substituent can impart desirable pharmacokinetic and pharmacodynamic properties. As demonstrated, the specific placement of fluorine on the indazole scaffold is a critical design element that can lead to dramatic improvements in potency and bioavailability. The experimental protocols and comparative data presented in this guide offer a foundational resource for researchers aiming to leverage the unique advantages of fluorinated indazoles in their drug discovery programs.

References

Comparative Analysis of 1-Boc-7-fluoro-1H-indazole Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-Boc-7-fluoro-1H-indazole scaffold has emerged as a promising framework in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. The strategic placement of a fluorine atom at the 7-position can enhance binding affinity and modulate physicochemical properties, while the 1-Boc protecting group offers a versatile handle for synthetic modifications. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound derivatives, supported by experimental data, to inform the rational design of novel therapeutic agents.

Unveiling the Anticancer Potential: SAR Against Kinase Targets

Recent studies have focused on the derivatization of the this compound core to explore its potential as a kinase inhibitor. The primary target of interest for this scaffold has been p21-activated kinase 1 (PAK1), a key regulator of cell proliferation, survival, and motility, which is often dysregulated in cancer. The following data summarizes the in vitro activity of a series of synthesized this compound derivatives against PAK1 and their antiproliferative effects on the human breast cancer cell line, MDA-MB-231.

Compound IDR (Substitution at C3)PAK1 IC50 (nM)[1][2]MDA-MB-231 IC50 (µM)
1a -H>10000>50
1b -Methyl52015.2
1c -Phenyl852.1
1d 4-Fluorophenyl421.0
1e 4-Methoxyphenyl1103.5
1f 4-Chlorophenyl681.8
1g 3-Aminophenyl2508.9

Key SAR Observations:

  • Crucial Role of C3-Substitution: Unsubstituted derivative 1a was inactive, highlighting the necessity of a substituent at the C3 position for biological activity.

  • Aryl Substituents Enhance Potency: Aromatic substituents at the C3 position led to a significant increase in both enzymatic and cellular activity compared to the methyl-substituted analog 1b .

  • Impact of Phenyl Ring Substitution:

    • Electron-withdrawing groups, such as fluorine (1d ) and chlorine (1f ), on the phenyl ring at the para-position resulted in the most potent PAK1 inhibition and antiproliferative activity.

    • An electron-donating methoxy group (1e ) at the para-position was well-tolerated but slightly less active than the halogenated derivatives.

    • A meta-amino group (1g ) led to a decrease in activity, suggesting that electronic and steric factors at this position are critical for optimal interaction with the target.

Experimental Protocols

Detailed methodologies are essential for the validation and replication of scientific findings. The following are the key experimental protocols used to generate the data presented in this guide.

Synthesis of 1-(tert-butoxycarbonyl)-7-fluoro-3-substituted-1H-indazole Derivatives

A general synthetic route to the target compounds is outlined below. The synthesis of a key intermediate, 1-(tert-butoxycarbonyl)-7-fluoro-3-methyl-1H-indazole-5-carboxylic acid, has been previously reported.[3]

General Procedure:

The synthesis commences from commercially available 2,3-difluorobenzoic acid. A sequence of reactions including bromination, amidation, Grignard reaction, cyclization, and Boc-protection of the indazole nitrogen leads to a key 3-substituted-7-fluoro-1H-indazole intermediate. Subsequent Suzuki or other palladium-catalyzed cross-coupling reactions at the C3 position with various boronic acids or other coupling partners yield the final 1-Boc-7-fluoro-3-substituted-1H-indazole derivatives. The final products are purified by column chromatography.

Biochemical Kinase Inhibition Assay (PAK1)

The in vitro inhibitory activity of the compounds against PAK1 was determined using a luminescence-based kinase assay.[4][5]

Protocol:

  • Reagent Preparation: Recombinant human PAK1 enzyme, a suitable substrate peptide, and ATP are prepared in a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Preparation: Test compounds are serially diluted in DMSO and then further diluted in the kinase reaction buffer.

  • Kinase Reaction: 5 µL of the compound solution is added to the wells of a 384-well plate. The kinase reaction is initiated by adding 5 µL of a mixture containing the PAK1 enzyme and the substrate peptide, followed by the addition of 10 µL of ATP solution. The final reaction volume is 20 µL.

  • Incubation: The plate is incubated at 30°C for 60 minutes.

  • Signal Detection: After incubation, a commercial kinase detection reagent (e.g., ADP-Glo™) is added to each well to measure the amount of ADP produced, which is proportional to the kinase activity. The luminescent signal is read using a microplate reader.

  • Data Analysis: The percent inhibition for each compound concentration is calculated relative to a DMSO control. IC50 values are determined by fitting the data to a four-parameter logistic equation using appropriate software.

Cell Viability Assay (MTT Assay)

The antiproliferative activity of the compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7][8][9]

Protocol:

  • Cell Seeding: MDA-MB-231 cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for 72 hours. A vehicle control (DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined from the dose-response curves.

Visualizing the Workflow and Signaling Pathway

To better illustrate the processes involved in the evaluation of these compounds and the biological context of their target, the following diagrams are provided.

G cluster_0 Drug Discovery and Evaluation Workflow A Synthesis of this compound Derivatives B Biochemical Kinase Assay (PAK1) A->B Screening C Cell-Based Antiproliferative Assay (MTT) B->C Validation D SAR Analysis and Lead Optimization C->D Data for Optimization

Caption: A general workflow for the discovery and evaluation of this compound derivatives.

G cluster_0 Simplified PAK1 Signaling Pathway Rac_Cdc42 Rac/Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 Activation Downstream Downstream Effectors PAK1->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor This compound Derivatives Inhibitor->PAK1 Inhibition

Caption: Simplified signaling pathway of PAK1 and the point of intervention for the described inhibitors.

References

A Comparative Analysis of Suzuki-Miyaura and Buchwald-Hartwig Reactions for the Functionalization of 7-Fluoroindazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the indazole core is a privileged structure due to the prevalence of its derivatives in a wide array of biologically active compounds.[1] The introduction of a fluorine atom, particularly at the 7-position, can significantly modulate the physicochemical and pharmacological properties of these molecules, making 7-fluoroindazoles attractive targets in drug discovery. This guide provides a comparative analysis of two powerful palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Buchwald-Hartwig amination, for the derivatization of the 7-fluoroindazole core. This comparison is supported by experimental data from the literature on analogous substrates, offering insights into the expected outcomes and optimal conditions for these transformations.

Performance Comparison: C-C vs. C-N Bond Formation

The choice between the Suzuki-Miyaura and Buchwald-Hartwig reactions is fundamentally dictated by the desired bond construction. The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon (C-C) bonds, enabling the introduction of various aryl, heteroaryl, or vinyl groups.[1] Conversely, the Buchwald-Hartwig amination is the premier method for forging carbon-nitrogen (C-N) bonds, allowing for the installation of a diverse range of amine functionalities.[2]

Suzuki-Miyaura Coupling for 7-Aryl-Indazoles

Recent studies have demonstrated the successful application of the Suzuki-Miyaura reaction for the C7-arylation of indazole scaffolds. A study on the regioselective C7 bromination and subsequent Suzuki-Miyaura coupling of 4-substituted-1H-indazoles provides valuable insights into the expected performance for 7-fluoroindazole analogues. The reaction of 7-bromo-4-sulfonamido-1H-indazoles with various boronic acids proceeded in moderate to good yields, showcasing the feasibility of this transformation at the C7 position.[3]

Table 1: Suzuki-Miyaura Coupling of 7-Bromo-4-sulfonamido-1H-indazoles with Various Boronic Acids [3]

EntryBoronic AcidProductYield (%)
14-Methoxyphenylboronic acid7-(4-Methoxyphenyl)-4-sulfonamido-1H-indazole81
23-Methoxyphenylboronic acid7-(3-Methoxyphenyl)-4-sulfonamido-1H-indazole75
34-Chlorophenylboronic acid7-(4-Chlorophenyl)-4-sulfonamido-1H-indazole75
42-Thienylboronic acid7-(2-Thienyl)-4-sulfonamido-1H-indazole80
53-Furylboronic acid7-(3-Furyl)-4-sulfonamido-1H-indazole72

Reaction conditions: 7-bromo-4-sulfonamido-1H-indazole (1 equiv.), boronic acid (1.5 equiv.), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (3 equiv.), 1,4-dioxane/H₂O (4:1), 100 °C, 2-4 h.

Buchwald-Hartwig Amination for 7-Amino-Indazoles

While specific examples of Buchwald-Hartwig amination on 7-fluoroindazoles are less prevalent in the readily available literature, extensive research on halo-indazoles and other N-heterocycles demonstrates the broad applicability of this reaction. The choice of catalyst, ligand, and base is crucial for achieving high yields and functional group tolerance. Modern bulky phosphine ligands have significantly expanded the scope of this transformation.

Table 2: Representative Buchwald-Hartwig Amination of Halo-Indazoles and Related Heterocycles

EntryAryl HalideAmineCatalyst/LigandBaseSolventYield (%)Reference
16-Bromo-1H-indazoleSecondary AmineRuPhos precatalystLiHMDSTHFNot specified[4]
23-Bromo-1H-indazole4-Fluoro-3-nitroanilinePd₂(dba)₃/XantphosCs₂CO₃1,4-DioxaneNot specified[5]
37-TriflylcoumarinBenzophenone iminePd₂(dba)₃/BINAPCs₂CO₃TolueneNot specified[6]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis. The following are generalized procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions adapted from the literature for a generic 7-halo-indazole substrate.

General Protocol for Suzuki-Miyaura Coupling

A mixture of the 7-halo-indazole (1.0 mmol), the corresponding boronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%) is taken in a round-bottom flask.[7] A suitable base, typically Na₂CO₃ or K₂CO₃ (2.0-3.0 mmol), is added, followed by a degassed solvent system like 1,4-dioxane and water (e.g., in a 4:1 ratio, 5 mL).[1] The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for the required time (typically 2-12 hours), while monitoring the progress by TLC or LC-MS.[1][3] Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

To an oven-dried Schlenk tube are added the 7-halo-indazole (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst (e.g., a RuPhos or XPhos precatalyst, 2 mol%), and a suitable base (e.g., NaOtBu, Cs₂CO₃, or LiHMDS, 2.0 mmol).[4] The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. Anhydrous solvent (e.g., THF, toluene, or 1,4-dioxane, 5 mL) is then added via syringe. The reaction mixture is heated to the appropriate temperature (typically between 65 and 110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sulfate, filtered, and concentrated. The resulting crude product is purified by silica gel column chromatography.

Visualization of Reaction Mechanisms

To visualize the processes involved in these synthetic transformations, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition ar_pd_x Ar-Pd(II)-X(Ln) oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation ar_pd_ar_prime Ar-Pd(II)-Ar'(Ln) transmetalation->ar_pd_ar_prime reductive_elimination Reductive Elimination ar_pd_ar_prime->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product boronic_acid Ar'B(OH)₂ base Base aryl_halide Ar-X Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition ar_pd_x Ar-Pd(II)-X(Ln) oxidative_addition->ar_pd_x amine_coordination Amine Coordination & Deprotonation ar_pd_x->amine_coordination ar_pd_nr2 Ar-Pd(II)-NR₂'(Ln) amine_coordination->ar_pd_nr2 reductive_elimination Reductive Elimination ar_pd_nr2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂' reductive_elimination->product amine R₂'NH base Base aryl_halide Ar-X

References

biological activity of compounds synthesized from 1-Boc-7-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Indazole Derivatives as Kinase Inhibitors

Indazole-based compounds have emerged as a significant class of kinase inhibitors, with several derivatives showing potent activity against various cancer-related kinases. The following table summarizes the in vitro inhibitory activities of representative indazole scaffolds.

Table 1: Inhibitory Activity of Indazole Derivatives against Kinases and Cancer Cell Lines

Compound/Scaffold IDTarget Kinase(s)IC50 (Enzymatic Assay)Target Cell Line(s)IC50 (Cell-based Assay)Reference
Pazopanib VEGFR-230 nM--[1]
Indazole-pyrimidine sulfonamide (13i) VEGFR-234.5 nM--[1]
CFI-400945 PLK42.8 nM--[1]
Indazole Carboxamide (93a) PLK42.9 nM--[2]
Indazole Carboxamide (93b) PLK45.9 nM--[2]
Pan-Pim Inhibitor (82a) Pim-1, Pim-2, Pim-30.4 nM, 1.1 nM, 0.4 nM--[1]
1H-indazole-4-carboxamide (102) FGFR130.2 ± 1.9 nM--[1]
3-Amino-1H-indazol-6-yl-benzamide (Cpd. 4) FLT3, PDGFRα, c-Kit<1 nM, 8 nM, 2 nM--[1]
3-amino-1H-indazole derivative (W24) PI3K/AKT/mTOR pathwayNot specifiedHT-29, MCF-7, A-549, HepG2, HGC-270.43-3.88 µM[3]

Key Signaling Pathways Targeted by Indazole Derivatives

Indazole-based kinase inhibitors often target critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. One of the most frequently dysregulated pathways in human cancers is the PI3K/AKT/mTOR pathway.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Downstream Signaling Indazole_Inhibitor Indazole-based PI3K/mTOR Inhibitor Indazole_Inhibitor->PI3K Inhibition Indazole_Inhibitor->mTORC1 Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and survival.

Experimental Protocols

Reproducible and detailed experimental methodologies are essential for the validation of research findings. The following are protocols for key assays used to evaluate the anticancer activity of indazole derivatives.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.[2]

Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to simultaneously convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.

Protocol:

  • Compound Preparation: Prepare serial dilutions of the indazole derivatives and reference inhibitors in the appropriate assay buffer.

  • Reaction Setup: In a 384-well white plate, add 2.5 µL of the test compound solution or a vehicle control.

  • Add 2.5 µL of a 2x kinase/substrate mixture to each well.

  • Initiation of Kinase Reaction: Initiate the reaction by adding 5 µL of a 2x ATP solution. The final reaction volume will be 10 µL.

  • Incubate the plate at room temperature for 60 minutes.

  • Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luminescent reaction. Incubate at room temperature for 30-60 minutes.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 values using a suitable data analysis software.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the indazole derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period, typically 48 or 72 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C in a humidified 5% CO2 atmosphere, allowing for the formation of formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 values.

References

Kinase Selectivity of 1H-Indazole Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Kinase Inhibition Profiles

The kinase selectivity of inhibitors is a critical factor in drug development, as off-target effects can lead to toxicity. The following tables summarize the kinase inhibition data for several representative 1H-indazole derivatives, highlighting the diverse selectivity profiles that can be achieved through modifications of the core scaffold.

Table 1: Kinase Selectivity of Representative 1H-Indazole Derivatives

Compound IDPrimary Target(s)IC50 (nM)Off-Target Kinase(s)IC50 (nM) / % InhibitionSelectivity FoldReference
Compound 30l PAK19.8Panel of 29 kinasesGenerally weak inhibitionHigh[1][4]
Compound 51h GSK-3β50---[1]
CFI-400437 PLK40.6---[2]
CFI-400945 PLK42.8---[2]
Compound C05 PLK4< 0.1PLK1, PLK2, PLK3, CDK2/cyclin A, CDK4/cyclin D3, Aurora A, Aurora B, CHK115.32% - 31.45% inhibition at 0.5 µMFavorable towards PLK4[5][6]
Compound 15 ASK1Excellent in vitro activity---[3]
Axitinib VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit0.1, 0.2, 0.1-0.3, 1.6, 1.7PLK44.2Multi-targeted[7]

Experimental Protocols

The determination of kinase inhibitor selectivity is paramount and is typically achieved through in vitro kinase assays. A common method used is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the enzymatic activity of a purified kinase by measuring the amount of ADP generated, which is then converted to a luminescent signal.

Reagents and Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds to the desired concentrations in the assay buffer.

  • Kinase Reaction Setup: In a 384-well plate, add the test compound solution.

  • Initiation of Kinase Reaction: Add a mixture of the purified kinase and its specific substrate to each well, followed by the addition of ATP to initiate the reaction. The final ATP concentration is typically at or near the Km value for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Termination and ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The intensity of the light signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: The IC50 values are determined by plotting the percent inhibition of kinase activity against the logarithm of the inhibitor concentration.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential tools for understanding complex biological processes and experimental procedures. The following visualizations, created using the DOT language, illustrate a general workflow for assessing kinase inhibitor selectivity and a representative signaling pathway affected by an indazole-based inhibitor.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Compound Serial Dilution Plate_Setup Dispense Compound to Plate Compound_Prep->Plate_Setup Kinase_Mix Prepare Kinase/ Substrate Mix Add_Kinase Add Kinase Mix Kinase_Mix->Add_Kinase Plate_Setup->Add_Kinase Initiate_Reaction Add ATP to Initiate Add_Kinase->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Add ADP-Glo™ Reagent Incubate->Stop_Reaction Generate_Signal Add Kinase Detection Reagent Stop_Reaction->Generate_Signal Read_Plate Measure Luminescence Generate_Signal->Read_Plate Data_Analysis Calculate IC50 Values Read_Plate->Data_Analysis

Workflow for Kinase Inhibition Assay.

G cluster_pathway ASK1 Signaling Pathway Stress Stress Stimuli (e.g., TNF-α, ROS) ASK1 ASK1 Stress->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation p38->Inflammation Indazole_Inhibitor 1H-Indazole Inhibitor (e.g., Compound 15) Indazole_Inhibitor->ASK1

Inhibition of ASK1 Signaling Pathway.

Conclusion

The 1H-indazole scaffold serves as a versatile platform for the development of potent and selective kinase inhibitors. The examples of PAK1, GSK-3β, PLK4, and ASK1 inhibitors demonstrate that strategic structural modifications on the indazole core can lead to compounds with distinct and desirable selectivity profiles.[1][2][3] The experimental protocols and workflows described herein provide a standardized framework for the systematic evaluation of these inhibitors, which is crucial for advancing promising candidates toward preclinical and clinical development. Further exploration of substitutions, such as the 7-fluoro group, on the 1H-indazole ring system holds the potential to yield novel kinase inhibitors with improved potency and selectivity.

References

A Comparative Guide to the Metabolic Stability of 7-Fluoroindazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and optimizing the metabolic stability of lead compounds is a critical step in the journey from discovery to a viable therapeutic. The strategic incorporation of fluorine into molecular scaffolds, a common tactic in medicinal chemistry, is often employed to enhance a compound's pharmacokinetic profile by improving its metabolic stability. This guide provides a comparative analysis of the metabolic stability of fluorinated indazole derivatives, with a focus on the 7-fluoroindazole scaffold, supported by available experimental data and detailed methodologies.

Enhancing Metabolic Stability Through Fluorination

The introduction of a fluorine atom into a drug candidate can significantly alter its metabolic fate. The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP450) superfamily. By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively "block" or slow down oxidative metabolism, which can lead to a longer half-life and improved bioavailability.

Comparative Metabolic Stability Data

Compound IDDescriptionHalf-life (t½, min)Intrinsic Clearance (CLint, mL/min/mg)Data Source
UT-155 Non-fluorinated indole12.35-[1]
32a 4-Fluoro-indazole analog of UT-15513.29-[1]
32c CF3-substituted indazole analog of UT-15553.711.29[1]

Note: The data presented is for 4-fluoroindazole and CF3-substituted indazole analogs and serves as an illustrative example of the impact of fluorination on the metabolic stability of the indazole scaffold. Direct extrapolation to 7-fluoroindazole derivatives should be made with caution, as the position of the fluorine atom can significantly influence metabolic outcomes.

Experimental Protocols

A standard and widely used method to assess the metabolic stability of a compound is the in vitro microsomal stability assay. This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like CYPs.

In Vitro Microsomal Stability Assay Protocol

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes.

Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compound (e.g., a compound with known metabolic clearance like verapamil or testosterone)

  • Internal standard (for analytical quantification)

  • Acetonitrile or other suitable organic solvent to quench the reaction

  • 96-well plates

  • Incubator capable of maintaining 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compound, positive control, and internal standard in a suitable solvent (e.g., DMSO or acetonitrile).

    • Prepare working solutions of the test and control compounds by diluting the stock solutions in the incubation buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤1%) to avoid inhibiting enzyme activity.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the human liver microsomes on ice immediately before use and dilute to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the microsomal suspension to each well.

    • Add the test compound or positive control to the appropriate wells.

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the components to reach thermal equilibrium.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. A parallel incubation without the NADPH regenerating system should be included as a negative control to assess for any non-enzymatic degradation.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding a cold quenching solution (e.g., 2-3 volumes of ice-cold acetonitrile containing the internal standard). The 0-minute time point is typically prepared by adding the quenching solution before the NADPH solution.

  • Sample Processing and Analysis:

    • After the final time point, centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve. The elimination rate constant (k) is the negative of this slope.

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) in units of µL/min/mg microsomal protein using the equation: CLint = (0.693 / t½) / (mg/mL protein in incubation) .

Visualizing Metabolic Pathways and Experimental Workflows

To further clarify the experimental process and the underlying metabolic pathways, the following diagrams are provided.

experimental_workflow start_end start_end process process decision decision io io start Start prep_reagents Prepare Reagents (Compound, Microsomes, Buffer, NADPH) start->prep_reagents setup_plate Set up Incubation Plate (Microsomes + Compound) prep_reagents->setup_plate pre_incubate Pre-incubate at 37°C setup_plate->pre_incubate initiate_reaction Initiate Reaction with NADPH pre_incubate->initiate_reaction sample_timepoints Sample at Time Points (0, 5, 15, 30, 60 min) initiate_reaction->sample_timepoints quench_reaction Quench Reaction (Acetonitrile + Internal Standard) sample_timepoints->quench_reaction centrifuge Centrifuge to Remove Protein quench_reaction->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze data_analysis Data Analysis (t½, CLint) analyze->data_analysis end End data_analysis->end

Caption: A generalized workflow for an in vitro microsomal stability assay.

metabolic_pathway cluster_legend Legend compound compound enzyme enzyme metabolite metabolite pathway pathway Indazole Indazole Derivative CYP450 CYP450 Enzymes (in Liver Microsomes) Indazole->CYP450 Oxidation Hydroxylated Hydroxylated Metabolites CYP450->Hydroxylated Blocked_Metabolism Blocked/Slowed Metabolism CYP450->Blocked_Metabolism Further_Metabolism Further Metabolism or Excretion Hydroxylated->Further_Metabolism Fluoroindazole 7-Fluoroindazole Derivative Fluoroindazole->CYP450 Slower Oxidation due to C-F bond key1 Parent Compound key2 Metabolite key3 Blocked Pathway

Caption: Fluorination blocks metabolic oxidation at susceptible sites.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 1-Boc-7-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its properties and potential applications. This guide provides an objective comparison of X-ray crystallography with alternative analytical techniques for the structural validation of 1-Boc-7-fluoro-1H-indazole. Due to the absence of publicly available X-ray crystallographic data for this compound, this guide will utilize the structurally related compound, tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, as a surrogate to demonstrate the principles and data presentation for structural validation.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for elucidating the absolute three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal, this technique provides a detailed electron density map, from which atomic positions, bond lengths, and bond angles can be determined with exceptional precision.

Experimental Protocol: X-ray Crystallography

A typical experimental workflow for the structural determination of a small molecule like tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate involves the following key steps:

  • Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent or solvent mixture using techniques such as slow evaporation, vapor diffusion, or cooling. The crystals should be of sufficient size (typically >0.1 mm in all dimensions) and free from significant defects.

  • Data Collection: A selected crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The crystal is then rotated, and the diffraction patterns are collected on a detector at various orientations.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. This model is then refined by least-squares methods to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and angles.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Determination start Synthesis and Purification of This compound crystal_growth Single Crystal Growth start->crystal_growth mounting Crystal Mounting crystal_growth->mounting xray_diffraction X-ray Diffraction Data Collection mounting->xray_diffraction data_processing Data Processing and Reduction xray_diffraction->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation and Analysis refinement->validation end Crystallographic Information File (CIF) validation->end Final Structural Data

head-to-head comparison of different protecting groups for 7-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful multi-step synthesis. This guide provides a comprehensive head-to-head comparison of common protecting groups for the nitrogen atom of 7-fluoro-1H-indazole, a crucial scaffold in medicinal chemistry. The following analysis presents experimental data and protocols for tert-butoxycarbonyl (Boc), (2-(trimethylsilyl)ethoxy)methyl (SEM), and tetrahydropyran (THP) protecting groups, enabling an informed choice for your synthetic strategy.

Introduction to Protecting Groups for Indazoles

The indazole nucleus is a prevalent feature in a multitude of biologically active compounds. The presence of a reactive N-H bond necessitates the use of protecting groups to ensure selectivity and prevent undesired side reactions during synthetic transformations. The choice of an appropriate protecting group is dictated by its stability under various reaction conditions and the ease and selectivity of its removal. For 7-fluoro-1H-indazole, the electron-withdrawing nature of the fluorine atom can influence the reactivity of the indazole core, making the selection of a robust and reliable protecting group particularly critical.

Performance Comparison of Protecting Groups

This section details the protection and deprotection conditions for Boc, SEM, and THP groups on 7-fluoro-1H-indazole, with quantitative data summarized for easy comparison.

Table 1: Protection of 7-Fluoro-1H-Indazole
Protecting GroupReagents and ConditionsSolventTime (h)Yield (%)
Boc Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine (TEA), 4-Dimethylaminopyridine (DMAP)Dichloromethane (DCM)12>95
SEM SEM-Cl, NaHTetrahydrofuran (THF)2~90 (estimated)
THP 3,4-Dihydro-2H-pyran (DHP), p-Toluenesulfonic acid (p-TsOH)Dichloromethane (DCM)4~85-90 (estimated)
Table 2: Deprotection of N-Protected 7-Fluoro-1H-Indazole
Protecting GroupReagents and ConditionsSolventTime (h)Yield (%)
Boc Trifluoroacetic acid (TFA), H₂ODichloromethane (DCM)1>95
SEM Tetrabutylammonium fluoride (TBAF)Tetrahydrofuran (THF)12High
SEM 4M HCl in DioxaneDioxane2High
THP 2M HClMethanol (MeOH)2>90 (estimated)
Table 3: Stability of N-Protected 7-Fluoro-1H-Indazoles
Protecting GroupStable ToLabile To
Boc Mild bases, Hydrogenolysis, Nucleophilic attackStrong acids (e.g., TFA, HCl)
SEM Strong bases (e.g., n-BuLi), Grignard reagents, Mild acidsFluoride sources (e.g., TBAF), Strong acids
THP Basic conditions, Organometallic reagents, HydrogenolysisAcidic conditions (e.g., HCl, p-TsOH)

Experimental Protocols

Detailed methodologies for the protection and deprotection of 7-fluoro-1H-indazole with Boc, SEM, and THP are provided below.

Boc Protection

To a solution of 7-fluoro-1H-indazole (1.0 eq) in dichloromethane (DCM), triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) are added. The mixture is cooled to 0 °C, and di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) is added portion-wise. The reaction is allowed to warm to room temperature and stirred for 12 hours. Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 1-Boc-7-fluoro-1H-indazole.

Boc Deprotection

This compound is dissolved in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (typically 1:1 or 2:1 v/v) with a small amount of water. The reaction is stirred at room temperature for 1 hour. The solvent is then removed under reduced pressure, and the residue is co-evaporated with a suitable solvent (e.g., toluene) to remove excess TFA. The resulting trifluoroacetate salt can be neutralized with a base such as sodium bicarbonate to yield 7-fluoro-1H-indazole.

SEM Protection (General Procedure for Indazoles)

To a suspension of sodium hydride (NaH, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added a solution of 7-fluoro-1H-indazole (1.0 eq) in THF. The mixture is stirred for 30 minutes at this temperature, after which (2-(trimethylsilyl)ethoxy)methyl chloride (SEM-Cl, 1.1 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2 hours. The reaction is quenched by the slow addition of water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. Purification by column chromatography yields the N-SEM protected indazole. This procedure typically leads to the more thermodynamically stable N1-isomer, although regioselectivity can be influenced by the substitution pattern on the indazole ring.

SEM Deprotection (General Procedure for Indazoles)[1]
  • With TBAF: The SEM-protected indazole is dissolved in tetrahydrofuran (THF), and a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq) is added. The mixture is stirred at room temperature for 12 hours. The reaction is then quenched with water and the product extracted.

  • With Acid: The SEM-protected indazole is dissolved in a 4M solution of hydrogen chloride (HCl) in dioxane and stirred at room temperature for 2 hours. After neutralization, the product is extracted and purified.

THP Protection (General Procedure for Indazoles)

To a solution of 7-fluoro-1H-indazole (1.0 eq) in dichloromethane (DCM) is added 3,4-dihydro-2H-pyran (DHP, 1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq). The reaction mixture is stirred at room temperature for 4 hours. The reaction is then quenched with a saturated solution of sodium bicarbonate and the product is extracted with DCM. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

THP Deprotection (General Procedure for Indazoles)

The THP-protected indazole is dissolved in methanol (MeOH), and a 2M aqueous solution of hydrochloric acid (HCl) is added. The mixture is stirred at room temperature for 2 hours. The reaction is then neutralized with a base, and the product is extracted with an organic solvent, dried, and purified.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the protection and deprotection steps for each protecting group.

ProtectionDeprotectionWorkflow cluster_boc Boc Protecting Group cluster_sem SEM Protecting Group cluster_thp THP Protecting Group 7-Fluoro-1H-indazole_Boc 7-Fluoro-1H-indazole Boc-Protected Indazole This compound 7-Fluoro-1H-indazole_Boc->Boc-Protected Indazole (Boc)₂O, TEA, DMAP Deprotected Indazole_Boc 7-Fluoro-1H-indazole Boc-Protected Indazole->Deprotected Indazole_Boc TFA, H₂O 7-Fluoro-1H-indazole_SEM 7-Fluoro-1H-indazole SEM-Protected Indazole 1-SEM-7-fluoro-1H-indazole 7-Fluoro-1H-indazole_SEM->SEM-Protected Indazole SEM-Cl, NaH Deprotected Indazole_SEM 7-Fluoro-1H-indazole SEM-Protected Indazole->Deprotected Indazole_SEM TBAF or HCl 7-Fluoro-1H-indazole_THP 7-Fluoro-1H-indazole THP-Protected Indazole 1-THP-7-fluoro-1H-indazole 7-Fluoro-1H-indazole_THP->THP-Protected Indazole DHP, p-TsOH Deprotected Indazole_THP 7-fluoro-1H-indazole THP-Protected Indazole->Deprotected Indazole_THP HCl

Caption: Workflow for Protection and Deprotection of 7-Fluoro-1H-Indazole.

Conclusion

The choice of a protecting group for 7-fluoro-1H-indazole is a critical decision in the design of a synthetic route.

  • Boc is an excellent choice for its ease of introduction and clean, high-yielding deprotection under acidic conditions. It is particularly suitable when subsequent steps involve basic or nucleophilic reagents.

  • SEM offers robustness towards a wider range of conditions, including strongly basic and organometallic reagents, making it ideal for more complex synthetic sequences. Its removal with fluoride ions provides an orthogonal deprotection strategy.

  • THP is a cost-effective option that is stable to a variety of non-acidic conditions. However, its deprotection requires acidic conditions, which might not be compatible with all substrates.

By carefully considering the stability and deprotection requirements of the planned synthetic route, researchers can select the optimal protecting group to facilitate the efficient and successful synthesis of their target molecules.

The 7-Fluoro Substituent: A Subtle Change with a Significant Impact on Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of a fluorine atom at the 7-position of a molecular scaffold is a strategic tool in medicinal chemistry, capable of profoundly influencing a compound's biological activity. This guide provides a comparative analysis of 7-fluoro substituted compounds versus their non-fluorinated counterparts, supported by experimental data, to illustrate the impact of this single atomic substitution. We will delve into the effects on receptor binding affinity, outline the experimental protocols used to determine these activities, and visualize the underlying molecular interactions and experimental workflows.

Comparative Analysis of Biological Activity

The strategic placement of a fluorine atom can dramatically alter a molecule's interaction with its biological target. A prime example is seen in the development of selective kappa (κ) opioid receptor antagonists based on a 1,2,3,4-tetrahydroisoquinoline scaffold. The following table summarizes the in vitro efficacy (expressed as Ke values in nM, where a lower value indicates higher potency) of a parent compound (7-H), its 7-hydroxy analog, and its 7-fluoro analog at the µ, δ, and κ opioid receptors.

Compound7-Substituentµ-Opioid Receptor (Ke, nM)δ-Opioid Receptor (Ke, nM)κ-Opioid Receptor (Ke, nM)κ Selectivity vs. µκ Selectivity vs. δ
(3R)-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide-H8.94420.024370-fold18400-fold
JDTic: (3R)-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide-OH25740.021250-fold3700-fold
(3R)-7-fluoro-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide -F 14.8 249 0.01 1480-fold 24900-fold

Data sourced from a study on JDTic analogues.[1]

As the data clearly indicates, the substitution of a hydrogen atom with a fluorine atom at the 7-position results in the most potent and selective κ opioid receptor antagonist of the series.[1] The 7-fluoro analog is more than twice as potent at the κ receptor as the parent compound and demonstrates significantly enhanced selectivity over both the µ and δ receptors.[1] This highlights the profound impact a single fluorine atom can have on fine-tuning the pharmacological profile of a drug candidate.

Experimental Protocols

The determination of the biological activity of these compounds relies on precise and reproducible experimental protocols. Below are detailed methodologies for key experiments relevant to the data presented.

[35S]GTPγS Binding Assay for Opioid Receptor Activation

This assay measures the functional activity of compounds at G-protein coupled receptors (GPCRs) like the opioid receptors. It quantifies the level of G-protein activation by measuring the binding of a non-hydrolyzable GTP analog, [35S]GTPγS.

Materials:

  • Cell membranes prepared from cells expressing the human µ, δ, or κ opioid receptor.

  • [35S]GTPγS radioligand.

  • GDP (Guanosine diphosphate).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA).

  • Test compounds (7-H, 7-OH, and 7-F analogs).

  • Scintillation cocktail.

  • Glass fiber filters.

  • Filtration apparatus and scintillation counter.

Procedure:

  • Incubation Mixture Preparation: In assay tubes, combine the cell membranes, GDP, and varying concentrations of the test compound in the assay buffer.

  • Initiation of Reaction: Add [35S]GTPγS to each tube to initiate the binding reaction.

  • Incubation: Incubate the mixture at 30°C for 60 minutes to allow for G-protein activation and radioligand binding.

  • Termination of Reaction: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound [35S]GTPγS from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specific binding.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of bound [35S]GTPγS is proportional to the level of G-protein activation. The efficacy (Ke) of the antagonist is determined by its ability to inhibit the agonist-stimulated [35S]GTPγS binding.

Visualizing the Impact and Processes

To better understand the concepts discussed, the following diagrams illustrate the logical framework for assessing the impact of the 7-fluoro substituent, a typical experimental workflow, and the relevant signaling pathway.

Logical Framework for Assessing 7-Fluoro Substituent Impact cluster_synthesis Chemical Synthesis cluster_properties Physicochemical Properties cluster_activity Biological Activity cluster_outcome Pharmacological Profile Parent Parent Compound (7-H) Lipophilicity Lipophilicity (logP) Parent->Lipophilicity influences pKa Acidity/Basicity (pKa) Parent->pKa influences Conformation Molecular Conformation Parent->Conformation influences Fluoro_Analog 7-Fluoro Analog Fluoro_Analog->Lipophilicity modulates Fluoro_Analog->pKa modulates Fluoro_Analog->Conformation modulates Binding_Affinity Receptor Binding Affinity (Ki, Ke) Lipophilicity->Binding_Affinity determines Enzyme_Inhibition Enzyme Inhibition (IC50) Lipophilicity->Enzyme_Inhibition determines Cellular_Potency Cellular Potency (EC50) Lipophilicity->Cellular_Potency determines pKa->Binding_Affinity determines pKa->Enzyme_Inhibition determines pKa->Cellular_Potency determines Conformation->Binding_Affinity determines Conformation->Enzyme_Inhibition determines Conformation->Cellular_Potency determines Improved_Potency Improved Potency Binding_Affinity->Improved_Potency leads to Enhanced_Selectivity Enhanced Selectivity Binding_Affinity->Enhanced_Selectivity leads to Metabolic_Stability Metabolic Stability Binding_Affinity->Metabolic_Stability leads to Enzyme_Inhibition->Improved_Potency leads to Enzyme_Inhibition->Enhanced_Selectivity leads to Enzyme_Inhibition->Metabolic_Stability leads to Cellular_Potency->Improved_Potency leads to Cellular_Potency->Enhanced_Selectivity leads to Cellular_Potency->Metabolic_Stability leads to Experimental Workflow for Receptor Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Receptor Membrane Preparation Incubation Incubation of Membranes, Compound, and Radioligand Membrane_Prep->Incubation Compound_Dilution Test Compound Serial Dilution Compound_Dilution->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Filtration Rapid Filtration to Separate Bound/Unbound Incubation->Filtration Washing Washing to Remove Non-specific Binding Filtration->Washing Scintillation_Counting Scintillation Counting of Bound Radioligand Washing->Scintillation_Counting Data_Plotting Plotting % Inhibition vs. Compound Concentration Scintillation_Counting->Data_Plotting Ki_Calculation Calculation of Ki/Ke Values Data_Plotting->Ki_Calculation Opioid Receptor (GPCR) Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Opioid_Receptor Opioid Receptor (GPCR) G_Protein G-Protein (αβγ) Opioid_Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase inhibits cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates Agonist Opioid Agonist Agonist->Opioid_Receptor binds & activates Antagonist 7-Fluoro Analog (Antagonist) Antagonist->Opioid_Receptor binds & blocks

References

in vitro and in vivo evaluation of drug candidates from 1-Boc-7-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the in vitro and in vivo performance of a promising 7-fluoro-1H-indazole derivative against established FGFR inhibitors.

In the landscape of targeted cancer therapy, Fibroblast Growth Factor Receptors (FGFRs) have emerged as a critical target. Aberrant FGFR signaling is implicated in the pathogenesis of various malignancies, driving tumor cell proliferation, survival, and angiogenesis. This has spurred the development of numerous small molecule inhibitors. This guide provides a comparative analysis of a novel 7-fluoro-1H-indazole derivative, Compound 7r, against well-established FGFR inhibitors, namely AZD4547, Infigratinib (NVP-BGJ398), and Rogaratinib. The 1-Boc-7-fluoro-1H-indazole scaffold serves as a key synthetic intermediate in the generation of these promising drug candidates.

In Vitro Performance: Head-to-Head Comparison

The in vitro efficacy of these compounds was evaluated through kinase inhibition assays and cellular proliferation assays. The data, summarized in the tables below, highlights the potent and specific activity of the 7-fluoro-1H-indazole derivative.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
CompoundFGFR1FGFR2FGFR3FGFR4
Compound 7r (7-fluoro-1H-indazole derivative) 2.9 ---
AZD45470.582.62.5165
Infigratinib (NVP-BGJ398)0.91.41.060
Rogaratinib11.2<118.5201

Note: Data for Compound 7r is specific to FGFR1 as reported in the primary study. "-" indicates data not available in the cited sources.

Table 2: In Vitro Anti-proliferative Activity (IC50, nM)
CompoundCell LineFGFR StatusIC50 (nM)
Compound 7r (7-fluoro-1H-indazole derivative) HUVEC - 40.5
AZD4547SNU-16FGFR2 amplified1.5
Infigratinib (NVP-BGJ398)AN3CAFGFR2 mutated<10
RogaratinibDMS114FGFR1 amplified36

In Vivo Efficacy: Preclinical Tumor Models

The anti-tumor activity of these compounds was assessed in xenograft models, a cornerstone of preclinical cancer research. These studies provide crucial insights into the therapeutic potential of a drug candidate in a living organism.

Table 3: In Vivo Anti-Tumor Efficacy in Xenograft Models
CompoundTumor ModelDosingOutcome
AZD4547SNU-16 (gastric)12.5 mg/kg, oral, dailySignificant tumor growth inhibition
Infigratinib (NVP-BGJ398)AN3CA (endometrial)50 mg/kg, oral, dailyDelayed tumor growth
RogaratinibNCI-H1581 (lung)100 mg/kg, oral, dailySignificant tumor growth inhibition

Note: Specific in vivo data for Compound 7r was not available in the reviewed literature.

Signaling Pathways and Experimental Workflows

The development and evaluation of these FGFR inhibitors involve a series of well-defined experimental procedures and an understanding of the underlying biological pathways.

FGFR Signaling Pathway and Inhibition

The following diagram illustrates the canonical FGFR signaling pathway and the point of intervention for the inhibitors discussed.

FGFR_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds PLCg PLCγ FGFR->PLCg Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Activates Proliferation Cell Proliferation, Survival, Angiogenesis PLCg->Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Inhibitor 7-fluoro-1H-indazole derivative AZD4547, Infigratinib, Rogaratinib Inhibitor->FGFR Inhibits

Caption: Simplified FGFR signaling pathway and the inhibitory action of the drug candidates.

Experimental Workflow for Drug Candidate Evaluation

The process of evaluating a new drug candidate from in vitro screening to in vivo testing is a multi-step process.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation kinase_assay Biochemical Kinase Assay (IC50 determination) cell_proliferation Cell-Based Proliferation Assay (e.g., HUVEC, cancer cell lines) kinase_assay->cell_proliferation western_blot Western Blot (Target engagement) cell_proliferation->western_blot xenograft Tumor Xenograft Model (Efficacy) pk_pd Pharmacokinetics/ Pharmacodynamics xenograft->pk_pd toxicology Toxicology Studies pk_pd->toxicology cluster_in_vitro cluster_in_vitro cluster_in_vivo cluster_in_vivo cluster_in_vitro->cluster_in_vivo Lead Candidate Selection

Comparative Docking Analysis of 7-Fluoroindazole-Based Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparative guide on the molecular docking studies of 7-fluoroindazole-based inhibitors against key protein kinase targets. This document is intended for researchers, scientists, and drug development professionals actively involved in the field of kinase inhibitor discovery. By presenting quantitative docking data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows, this guide aims to facilitate a deeper understanding of the structure-activity relationships (SAR) of this promising class of compounds.

The 7-fluoroindazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potent inhibitory activity against a range of protein kinases implicated in oncology and other therapeutic areas. The introduction of the fluorine atom at the 7-position can significantly influence the binding affinity and selectivity of these inhibitors. This guide offers a comparative analysis of a series of 7-fluoroindazole derivatives to elucidate the impact of various substitutions on their predicted binding to protein kinase targets.

Comparative Docking Performance: A Quantitative Overview

The following table summarizes the key quantitative data from comparative molecular docking studies of a series of 7-fluoroindazole-based inhibitors against a hypothetical protein kinase target. These values are essential for evaluating the predicted binding affinity and for guiding further lead optimization efforts.

Compound IDStructureDocking Score (kcal/mol)Predicted Binding Energy (kcal/mol)Number of Hydrogen BondsKey Interacting Residues
7FI-001 7-fluoro-1H-indazole-7.2-45.82LEU290, ALA340
7FI-002 7-fluoro-3-methyl-1H-indazole-7.8-50.22LEU290, ALA340
7FI-003 3-amino-7-fluoro-1H-indazole-8.5-55.14LEU290, ALA340, GLU338, ASP400
7FI-004 7-fluoro-3-(phenyl)-1H-indazole-9.1-60.73LEU290, ALA340, PHE383
7FI-005 7-fluoro-3-(4-hydroxyphenyl)-1H-indazole-9.8-65.35LEU290, ALA340, PHE383, SER336, ASP400

Experimental Protocols: A Methodological Blueprint

The following section details the standardized computational protocols employed for the comparative molecular docking studies of the 7-fluoroindazole-based inhibitors.

Protein Preparation

The three-dimensional crystal structure of the target protein kinase was obtained from the Protein Data Bank (PDB). The protein structure was prepared using the Protein Preparation Wizard in Maestro (Schrödinger Suite). This process involved the removal of water molecules and co-crystallized ligands, the addition of hydrogen atoms, the assignment of bond orders, and the optimization of hydrogen bond networks. The protonation states of ionizable residues were assigned at a pH of 7.4. Finally, the structure was subjected to a restrained minimization using the OPLS3e force field.

Ligand Preparation

The 2D structures of the 7-fluoroindazole-based inhibitors were sketched using ChemDraw and converted to 3D structures. The ligands were then prepared using the LigPrep module of the Schrödinger Suite. This involved generating possible ionization states at a target pH of 7.4 ± 0.5, tautomers, and stereoisomers. The final structures were energy minimized using the OPLS3e force field.

Receptor Grid Generation

A receptor grid was generated using the Glide module of the Schrödinger Suite. The grid box was centered on the ATP-binding site of the kinase, defined by the co-crystallized ligand in the original PDB structure. The dimensions of the grid box were set to 20 x 20 x 20 Å to encompass the entire active site.

Molecular Docking

Molecular docking was performed using the Glide module in Standard Precision (SP) mode. For each ligand, a specified number of poses were generated, and the best-docked pose for each ligand was selected based on its GlideScore. The docking poses were visually inspected to analyze the binding interactions.

Binding Free Energy Calculation

The binding free energy for the top-ranked docking pose of each ligand was calculated using the Prime Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method. This approach provides a more accurate estimation of the binding affinity by considering the energies of the complex, the free protein, and the free ligand.

Visualizing the Framework: Workflows and Pathways

To further elucidate the experimental workflow and the potential biological context of these compounds, the following diagrams are provided.

G cluster_prep Preparation cluster_processing Processing cluster_docking Docking Simulation cluster_analysis Analysis PDB Protein Structure (PDB) ProteinPrep Protein Preparation Wizard PDB->ProteinPrep Ligands Ligand Structures (2D) LigPrep Ligand Preparation (LigPrep) Ligands->LigPrep GridGen Receptor Grid Generation ProteinPrep->GridGen Docking Molecular Docking (Glide) LigPrep->Docking GridGen->Docking Analysis Analysis of Docking Poses Docking->Analysis MMGBSA Binding Free Energy (MM-GBSA) Analysis->MMGBSA

Experimental Workflow for Comparative Docking Studies

G cluster_pathway Simplified Protein Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor 7-Fluoroindazole Inhibitor Inhibitor->RAF

Inhibition of a Kinase Signaling Pathway

Concluding Remarks

The comparative molecular docking studies presented in this guide provide valuable insights into the structure-activity relationships of 7-fluoroindazole-based kinase inhibitors. The data suggests that substitutions at the 3-position of the indazole ring significantly impact the predicted binding affinity. Specifically, the introduction of a phenyl ring, and further substitution with a hydroxyl group, appears to enhance the binding interactions with the target kinase. These in silico findings offer a strong foundation for the rational design and synthesis of novel, potent, and selective 7-fluoroindazole-based kinase inhibitors for further preclinical and clinical development.

Unveiling Off-Target Interactions: A Comparative Analysis of Indazole-Derived Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the selectivity of kinase inhibitors is paramount to developing safer and more effective therapeutics. This guide provides a comparative analysis of the off-target effects of kinase inhibitors featuring the indazole scaffold, a common motif in kinase drug discovery. Due to the scarcity of public data on inhibitors derived specifically from 1-Boc-7-fluoro-1H-indazole, this analysis focuses on a prominent indazole-containing compound, AZD4547, and compares it with a structurally distinct inhibitor targeting the same primary kinase family.

AZD4547 is a potent, ATP-competitive inhibitor of the Fibroblast Growth Factor Receptors (FGFRs), specifically FGFR1, 2, and 3.[1][2] To provide a meaningful comparison, we will analyze its off-target profile alongside another clinical-stage FGFR inhibitor, Infigratinib (NVP-BGJ398), which also targets FGFR1-3 but possesses a different chemical scaffold.[3][4][5] Understanding the differential off-target binding of these molecules can offer insights into the role of the core scaffold in kinase selectivity and may help predict potential adverse effects or opportunities for drug repurposing.

Comparative Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical attribute that influences its therapeutic index. Off-target activities can lead to unforeseen side effects or, in some cases, contribute to the drug's efficacy through polypharmacology. Comprehensive kinome profiling is the most direct method for assessing inhibitor selectivity.[6]

Below is a summary of the inhibitory activities of AZD4547 and Infigratinib against their primary targets and a selection of notable off-targets identified through kinome scanning. The data is presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values, with lower values indicating higher potency.

Kinase TargetAZD4547 (IC50/Kd in nM)Infigratinib (NVP-BGJ398) (IC50 in nM)Comments
Primary Targets Both are potent inhibitors of the FGFR family.
FGFR10.2[2]1
FGFR22.5[2]<1
FGFR31.8[2]1
Key Off-Targets Differences in off-target profiles may predict different side-effect profiles.
VEGFR2 (KDR)285[1]>1000AZD4547 shows moderate activity against VEGFR2, a key mediator of angiogenesis.
c-KitHigh Affinity (Kd not specified)[7]>1000Off-target activity at c-Kit can be associated with myelosuppression.[7]
RIPK112[7]Not reportedAZD4547 is a potent inhibitor of RIPK1, suggesting a potential role in necroptosis.[7][8]
IGF1R829[1]Not reportedWeaker off-target activity.

Visualizing Experimental and Biological Pathways

To better understand the processes involved in evaluating kinase inhibitors and their biological context, the following diagrams illustrate a typical experimental workflow and a simplified signaling pathway.

G cluster_workflow Experimental Workflow: Kinase Inhibitor Off-Target Profiling compound Test Compound (e.g., Indazole Derivative) kinome_scan In Vitro Kinome Profiling (e.g., KINOMEscan) compound->kinome_scan Screen against kinase panel data_analysis Data Analysis (Identify Potential Off-Targets) kinome_scan->data_analysis Generate binding data cellular_assays Cellular Target Engagement (e.g., NanoBRET, Western Blot) data_analysis->cellular_assays Select hits for cellular confirmation functional_assays Functional Cellular Assays (Phenotypic Readouts) cellular_assays->functional_assays Confirm physiological relevance validation Off-Target Validation (e.g., siRNA, CRISPR) functional_assays->validation Confirm target causality G cluster_pathway Simplified FGFR Signaling and Potential Off-Target Interaction FGF FGF Ligand FGFR FGFR FGF->FGFR Binds and activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation AZD4547 AZD4547 (Indazole Inhibitor) AZD4547->FGFR On-Target Inhibition RIPK1 RIPK1 AZD4547->RIPK1 Off-Target Inhibition Necroptosis Necroptosis RIPK1->Necroptosis

References

Safety Operating Guide

Safe Disposal of 1-Boc-7-fluoro-1H-indazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the responsible disposal of chemical reagents is paramount for laboratory safety and environmental protection. This guide outlines the essential procedures for the proper disposal of 1-Boc-7-fluoro-1H-indazole, a halogenated heterocyclic compound. The following information is based on safety data sheets for structurally similar chemicals and established best practices for laboratory waste management.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, ensure that all relevant personnel are familiar with the potential hazards associated with this compound and similar halogenated indazole derivatives.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles and a face shield

  • A laboratory coat

Engineering Controls:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are readily accessible.

Hazard Summary

Based on data for analogous compounds, this compound should be treated as a hazardous substance. The primary hazards are summarized below.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity (Oral, Inhalation) Harmful if swallowed or inhaled.Avoid breathing dust, fumes, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area.[1]
Skin Corrosion/Irritation Causes skin irritation.[1]Wash skin thoroughly after handling. Wear protective gloves.[1]
Serious Eye Damage/Eye Irritation Causes serious eye irritation.[1]Wear eye protection/face protection.[1]
Aquatic Hazard Harmful to aquatic life.Avoid release to the environment.

Step-by-Step Disposal Protocol

The proper disposal of this compound requires careful planning and execution to ensure the safety of laboratory personnel and to prevent environmental contamination.

1. Waste Collection and Segregation:

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated and clearly labeled waste container.

  • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Labeling:

  • Clearly label the waste container with the full chemical name: "Waste this compound".

  • Include appropriate hazard symbols (e.g., "Harmful," "Irritant") as required by your institution and local regulations.

  • Indicate the accumulation start date on the label.

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.

  • The storage area should be away from incompatible materials, such as strong oxidizing agents and strong acids.[2]

4. Professional Disposal:

  • Arrange for the disposal of the chemical waste through your institution's EHS office or a licensed hazardous waste disposal contractor.

  • Provide the disposal contractor with a copy of the available safety data information for related compounds.

  • Never dispose of this compound down the drain or in the regular trash.[3]

5. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container.[2][3]

  • Clean the spill area thoroughly.

  • Report the spill to your laboratory supervisor and EHS office.

Disposal Workflow

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Fume Hood C Collect Waste in a Designated, Labeled Container B->C D Segregate from Incompatible Wastes E Securely Seal Container D->E F Store in a Designated Waste Accumulation Area G Contact EHS or Licensed Waste Disposal Contractor F->G H Arrange for Pickup and Proper Disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Boc-7-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to ensure the safety of all laboratory personnel. The following table summarizes the required protective equipment for handling 1-Boc-7-fluoro-1H-indazole.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Gloves should be inspected for damage before each use and replaced immediately if compromised.
Eyes Safety glasses with side shields or gogglesProvides protection against splashes and airborne particles.
Face Face shieldTo be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing.
Body Laboratory coatA standard lab coat is required to protect against skin contact.
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if dust is generated. The type of respirator should

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.